molecular formula C135H187N37O22S B15611779 Pep19-2.5

Pep19-2.5

货号: B15611779
分子量: 2712.2 g/mol
InChI 键: LQHLQYARKDEGDR-DEIOCSKMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pep19-2.5 is a useful research compound. Its molecular formula is C135H187N37O22S and its molecular weight is 2712.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C135H187N37O22S

分子量

2712.2 g/mol

IUPAC 名称

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C135H187N37O22S/c136-58-24-19-46-96(116(178)154-78-114(175)156-97(47-20-25-59-137)118(180)165-106(68-83-36-9-3-10-37-83)129(191)172-111(73-88-77-153-95-45-18-15-42-92(88)95)131(193)169-107(69-84-38-11-4-12-39-84)128(190)170-109(117(179)155-79-115(176)177)71-86-75-151-93-43-16-13-40-90(86)93)158-125(187)104(66-81-32-5-1-6-33-81)166-122(184)100(50-23-28-62-140)161-130(192)110(72-87-76-152-94-44-17-14-41-91(87)94)171-124(186)103(53-31-65-150-135(146)147)163-126(188)105(67-82-34-7-2-8-35-82)167-123(185)102(52-30-64-149-134(144)145)160-120(182)101(51-29-63-148-133(142)143)162-127(189)108(70-85-54-56-89(173)57-55-85)168-121(183)99(49-22-27-61-139)159-119(181)98(48-21-26-60-138)164-132(194)112(80-195)157-113(174)74-141/h1-18,32-45,54-57,75-77,96-112,151-153,173,195H,19-31,46-53,58-74,78-80,136-141H2,(H,154,178)(H,155,179)(H,156,175)(H,157,174)(H,158,187)(H,159,181)(H,160,182)(H,161,192)(H,162,189)(H,163,188)(H,164,194)(H,165,180)(H,166,184)(H,167,185)(H,168,183)(H,169,193)(H,170,190)(H,171,186)(H,172,191)(H,176,177)(H4,142,143,148)(H4,144,145,149)(H4,146,147,150)/t96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1

InChI 键

LQHLQYARKDEGDR-DEIOCSKMSA-N

产品来源

United States

Foundational & Exploratory

Pep19-2.5: A Deep Dive into its Mechanism of Action in Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. The synthetic peptide Pep19-2.5, also known as Aspidasept®, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in sepsis, with a focus on its molecular interactions, impact on cellular signaling, and preclinical efficacy.

Core Mechanism: Neutralization of Pathogen-Associated Molecular Patterns (PAMPs)

The primary mechanism of this compound revolves around its ability to directly bind and neutralize key PAMPs, thereby preventing the activation of the host's innate immune system and the subsequent inflammatory cascade that drives sepsis.

Broad-Spectrum PAMP Neutralization:

This compound demonstrates a broad-spectrum neutralizing activity against major triggers of sepsis. It was specifically designed to bind with high affinity to lipopolysaccharide (LPS) , the endotoxin (B1171834) from Gram-negative bacteria and a potent initiator of septic shock.[1][2] Its action is not limited to LPS; it also effectively neutralizes other bacterial pathogenicity factors, including those from Gram-positive bacteria like Staphylococcus aureus and lipoproteins/lipopeptides (LP).[1][2][3][4] This broad activity is crucial for empirical treatment of sepsis where the causative agent may not be immediately known.[1]

The interaction between this compound and these toxins is a two-step process:

  • Coulombic Interaction: The N-terminal region of the peptide, rich in basic amino acids, engages in an initial electrostatic interaction with the negatively charged polar regions of the toxins.[3][4]

  • Hydrophobic Interaction: Subsequently, the C-terminal region of this compound establishes hydrophobic interactions with the lipid A moiety of LPS or the apolar parts of other lipoproteins.[2][3][4]

This binding induces a conformational change in the PAMPs, converting them from a bioactive, non-lamellar aggregate structure to a non-bioactive, multilamellar form.[3][5] This structural alteration prevents the toxins from being recognized by their cognate pattern recognition receptors (PRRs).

Inhibition of TLR4 and TLR2 Signaling Pathways

By neutralizing LPS and LPs, this compound effectively blocks their interaction with Toll-like receptors (TLRs), primarily TLR4 and TLR2, which are central to the inflammatory response in sepsis.[2][6]

Extracellular and Intracellular Inhibition:

This compound's inhibitory action occurs both extracellularly and intracellularly.[2][5][6] Extracellularly, it sequesters free LPS and LPs, preventing their binding to the TLR4/MD2 receptor complex and the TLR2 receptor, respectively.[7] This blockade has been demonstrated to inhibit downstream signaling cascades.[8][9]

Furthermore, this compound can intercalate into the cell membrane, inhibiting LPS from binding to its cellular receptors.[10] Evidence also suggests that the peptide can translocate across the cell membrane to neutralize intracellular LPS, which is crucial as intracellular LPS signaling is a significant contributor to the pro-inflammatory response in sepsis.[5][6]

The following diagram illustrates the proposed mechanism of this compound in inhibiting TLR4 signaling.

Pep19_2_5_TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds Pep19_2_5 This compound Pep19_2_5->LPS Neutralizes Pep19_2_5->TLR4_MD2 Blocks Binding Signaling Downstream Signaling (NF-κB, IRF3) TLR4_MD2->Signaling Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling->Cytokines Induces

This compound Inhibition of LPS-mediated TLR4 Signaling.

Quantitative Data on Efficacy

Numerous preclinical studies have provided quantitative evidence of this compound's efficacy in various models of sepsis.

Table 1: In Vivo Efficacy of this compound in Murine Sepsis Models
Sepsis ModelParameterTreatment GroupResultFold Change/Reductionp-valueReference
Cecal Ligation and Puncture (CLP)TNF-α (plasma)This compound37 ± 8 pg/ml~6-fold reductionp = 0.020[1]
CLPTNF-α (plasma)Untreated Control222 ± 75 pg/ml--[1]
CLPCD14 mRNA (lung)This compound1.9 ± 0.9 fold expression~3.9-fold reductionp = 0.008[7]
CLPCD14 mRNA (lung)Sepsis Control7.4 ± 3.5 fold expression--[7]
CLPCD14 mRNA (spleen)This compound2.3 ± 1.7 fold expression~4-fold reductionp = 0.009[7]
CLPCD14 mRNA (spleen)Sepsis Control9.1 ± 6.7 fold expression--[7]
Endotoxemia (LPS challenge)SurvivalThis compound + IbuprofenIncreased survival--[8][9]
Endotoxemia (LPS challenge)TNF-α (serum)This compound + IbuprofenReduced levels--[8][9]
Bacteremia (S. enterica)TNF-α (serum)Antibiotic + this compoundReduced to basal levels-P < 0.05[1]
Table 2: In Vitro/Ex Vivo Efficacy of this compound
SystemStimulantParameterTreatmentResultp-valueReference
Human Lung TissueS. enterica LPSTNF-α expressionThis compoundDose-dependent reductionP < 0.05[1][11]
Human Lung TissueHeat-killed MRSATNF-α expressionThis compoundDose-dependent reductionP < 0.01[1][11]
Human Mononuclear CellsS. minnesota R60 + Ceftriaxone (B1232239)TNF-α secretionThis compoundDose-dependent decrease-[3]
Human Mononuclear CellsS. minnesota R60 + CiprofloxacinTNF-α secretionThis compoundDose-dependent decrease-[3]

Experimental Protocols

Animal Models of Sepsis
  • Endotoxemia Model:

    • Animals: Mice.

    • Induction: Intraperitoneal injection of Lipopolysaccharide (LPS) from Salmonella enterica Minnesota R60. A typical dose is 400 μ g/mouse .[1][8]

    • Treatment: this compound (e.g., 25 μ g/mouse ) administered intraperitoneally at various time points relative to the LPS challenge (e.g., immediately after, 30 min before, 30 or 60 min after).[1]

    • Endpoints: Animal mortality monitored for 5 days. Serum levels of pro-inflammatory cytokines (e.g., TNF-α, PGE2) measured by ELISA at specific time points (e.g., 2 hours post-challenge).[1][8][9]

  • Bacteremia Model:

    • Animals: Mice.

    • Induction: Intraperitoneal injection of live bacteria (e.g., 107 CFU of S. enterica Minnesota) supplemented with a sensitizing agent like galactosamine (18 mg).[1]

    • Treatment: Combination therapy of an antibiotic (e.g., ceftriaxone at 200 μ g/mouse ) with or without this compound (400 μ g/mouse ) administered immediately after bacterial challenge.[1]

    • Endpoints: Survival monitored daily. Serum TNF-α levels determined 90 minutes after challenge.[1]

  • Cecal Ligation and Puncture (CLP) Model:

    • Animals: Mice.

    • Induction: A widely used model of polymicrobial sepsis. The cecum is ligated and punctured to induce peritonitis.[1][7]

    • Treatment: Continuous intravenous infusion of this compound for 24 hours.[1]

    • Endpoints: Plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1) and tissue expression of markers like CD14 mRNA are measured after 24 hours.[1][7][8]

The following diagram outlines a typical experimental workflow for the CLP model.

CLP_Workflow Start Start: Mice Cohort CLP Cecal Ligation and Puncture (CLP) Induces Sepsis Start->CLP Treatment Treatment Groups: - this compound (continuous IV) - Control (e.g., Saline) - Sham-operated CLP->Treatment Monitoring Monitor for 24 hours Treatment->Monitoring Sacrifice Sacrifice and Sample Collection Monitoring->Sacrifice Analysis Analysis: - Plasma Cytokines (ELISA) - Tissue CD14 mRNA (qPCR) Sacrifice->Analysis

Experimental Workflow for the Cecal Ligation and Puncture (CLP) Sepsis Model.
In Vitro and Ex Vivo Assays

  • Human Mononuclear Cell (MNC) Stimulation:

    • Cells: Isolated human peripheral blood mononuclear cells.

    • Stimulation: Incubation with LPS (e.g., 1 ng/mL) or whole bacteria in the presence or absence of this compound and/or antibiotics.[3]

    • Endpoint: Measurement of cytokine secretion (e.g., TNF-α) in the cell culture supernatant by ELISA.[3]

  • Human Lung Tissue Explant Model:

    • Tissue: Human lung tissue obtained from surgical resections.

    • Stimulation: Incubation with S. enterica LPS or heat-killed MRSA in the presence of varying concentrations of this compound.[1]

    • Endpoint: Determination of TNF-α expression levels.[1]

  • Isothermal Titration Calorimetry (ITC):

    • Purpose: To study the direct binding interaction between this compound and bacterial components.

    • Methodology: Measures the heat change upon titration of this compound into a solution containing heat-killed Gram-negative or Gram-positive bacteria. This allows for the determination of binding affinity.[1]

Synergistic Effects and Additional Mechanisms

Additive Action with Antibiotics:

This compound exhibits an additive or synergistic effect when used in combination with conventional antibiotics.[1][5] While antibiotics are crucial for reducing the bacterial load, they can also lead to a sudden release of PAMPs from killed bacteria, potentially exacerbating the inflammatory response. This compound counteracts this by neutralizing the released toxins, thereby reducing inflammation and improving survival outcomes in bacteremia models.[1]

Interaction with the Coagulation System:

Sepsis is often associated with coagulation abnormalities. This compound has been shown to interfere with the coagulation cascade by inhibiting Factor XI and preventing the binding of LPS to high molecular weight kininogen (HK), thereby blocking its cleavage and reducing the procoagulant activity of peripheral blood mononuclear cells.[12]

Conclusion

This compound presents a multifaceted mechanism of action against sepsis. Its core function lies in the direct, high-affinity binding and neutralization of a broad range of bacterial PAMPs, most notably LPS. This action prevents the activation of key innate immune signaling pathways, such as those mediated by TLR4 and TLR2, leading to a significant reduction in the production of pro-inflammatory cytokines. Preclinical data from various in vivo and in vitro models robustly support its anti-inflammatory and protective effects. The ability of this compound to act synergistically with antibiotics and modulate the coagulation system further underscores its potential as a novel therapeutic agent in the fight against sepsis. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients.

References

The Multifaceted Function of Pep19-2.5: A Synthetic Anti-Toxin Peptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pep19-2.5 is a novel synthetic peptide engineered for potent anti-infective and anti-inflammatory activity. Its primary function lies in the direct binding and neutralization of potent bacterial toxins, namely lipopolysaccharides (LPS) from Gram-negative bacteria and lipoproteins/lipopeptides (LP) from Gram-positive bacteria. This action effectively abrogates the activation of key pattern recognition receptors, such as Toll-like receptor 4 (TLR4) and TLR2, thereby preventing the downstream inflammatory cascade responsible for the pathophysiology of sepsis and other severe bacterial infections. This technical guide delineates the core functions, mechanism of action, and key experimental data related to this compound, providing a comprehensive resource for the scientific community.

Core Function: Toxin Neutralization and Anti-Inflammatory Action

The central function of this compound is to act as a broad-spectrum antagonist of bacterial toxins. It efficiently sequesters and neutralizes both soluble and membrane-bound LPS and LP, rendering them biologically inactive.[1] This neutralization prevents the interaction of these pathogen-associated molecular patterns (PAMPs) with their cognate receptors on immune cells, thus inhibiting the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[2] Beyond its direct anti-toxin activity, this compound has been shown to sensitize bacteria to conventional antibiotics, suggesting a dual role in combating bacterial infections.[1]

Mechanism of Action

The interaction between this compound and bacterial toxins is a two-step process involving both electrostatic and hydrophobic interactions. The positively charged N-terminal region of the peptide initiates a Coulombic interaction with the negatively charged polar head groups of LPS and LP.[3] This is followed by a hydrophobic interaction between the C-terminal region of this compound and the lipid moieties of the toxins.[3] This binding induces a conformational change in the toxin aggregates, altering their three-dimensional structure and the fluidity of their acyl chains, which ultimately leads to their inactivation.[1] this compound can exert its function both extracellularly, by binding to free toxins, and by intercalating into the host cell membrane to block toxin-receptor interactions at the cellular level.[4]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative findings.

Parameter Value Method Reference
Binding Constant (Kd) to LPS 2.8 x 108 M-1Isothermal Titration Calorimetry (ITC)
Stoichiometry (this compound:LPS) 0.3Isothermal Titration Calorimetry (ITC)[5]
Table 1: Biophysical Interaction Parameters of this compound with Lipopolysaccharide (LPS)
Experimental Model Treatment TNF-α Reduction Reference
In vitro: LPS-stimulated Human Mononuclear Cells This compound (dose-dependent)Significant inhibition of TNF-α secretion[2]
In vivo: Mouse Model of Endotoxemia (S. enterica LPS) This compoundFrom 529 ± 63 pg/ml to 41 ± 15 pg/ml[6]
In vivo: Mouse Model of Cecal Ligation and Puncture (CLP) This compoundFrom 222 ± 75 pg/ml to 37 ± 8 pg/ml
Table 2: Inhibition of TNF-α Production by this compound
Experimental Model Treatment Group Outcome Reference
In vivo: Mouse Model of Endotoxemia (S. enterica LPS) This compoundIncreased survival rate compared to control
Table 3: In vivo Efficacy of this compound

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Peptide-Toxin Interaction

Objective: To determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between this compound and bacterial toxins (LPS or LP).

Methodology:

  • Sample Preparation:

    • Dialyze both this compound and the target toxin (e.g., LPS from S. enterica) extensively against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize buffer mismatch effects.

    • Determine the precise concentrations of the peptide and toxin solutions spectrophotometrically or using appropriate assays.

    • Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Load the sample cell with the toxin solution (e.g., 10-50 µM LPS).

    • Load the injection syringe with the this compound solution (e.g., 100-500 µM). The concentration in the syringe should be 10-20 times higher than in the cell.

  • Titration:

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the this compound solution into the toxin solution with adequate spacing between injections to allow for thermal equilibration.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the enthalpy change (ΔH) for each injection.

    • Fit the binding isotherm (ΔH vs. molar ratio) to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Ka or Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

In Vitro Cytokine Secretion Assay in Human Mononuclear Cells

Objective: To quantify the inhibitory effect of this compound on toxin-induced pro-inflammatory cytokine secretion.

Methodology:

  • Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs):

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells with sterile PBS and resuspend in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Stimulation:

    • Plate the PBMCs at a density of 1 x 106 cells/mL in a 96-well plate.

    • Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

    • Stimulate the cells with a known concentration of LPS (e.g., 1-10 ng/mL) or LP. Include appropriate controls (unstimulated cells, cells with LPS/LP alone).

    • Incubate the plate at 37°C in a 5% CO2 incubator for a defined period (e.g., 4-24 hours).

  • Cytokine Measurement:

    • Centrifuge the plate to pellet the cells.

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α, IL-6, and other cytokines in the supernatants using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine secretion by this compound compared to the positive control (LPS/LP alone).

    • Generate dose-response curves to determine the IC50 of this compound.

Visualizations

Pep19_2_5_Signaling_Pathway cluster_bacteria Bacterial Pathogens cluster_toxins Bacterial Toxins (PAMPs) cluster_immune_cell Immune Cell Gram_neg Gram-negative Bacteria LPS Lipopolysaccharide (LPS) Gram_neg->LPS releases Gram_pos Gram-positive Bacteria LP Lipoprotein/Lipopeptide (LP) Gram_pos->LP releases TLR4 TLR4/MD2 Complex LPS->TLR4 activates TLR2 TLR2 LP->TLR2 activates NFkB NF-κB Activation TLR4->NFkB TLR2->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) NFkB->Cytokines induces transcription of Pep19_2_5 This compound Pep19_2_5->LPS binds & neutralizes Pep19_2_5->LP binds & neutralizes

This compound signaling pathway: Inhibition of toxin-mediated inflammation.

Experimental_Workflow cluster_setup In Vitro Cytokine Secretion Assay cluster_analysis Data Acquisition & Analysis start Isolate Human PBMCs plate_cells Plate PBMCs (1x10^6 cells/mL) start->plate_cells add_peptide Pre-incubate with This compound plate_cells->add_peptide add_lps Stimulate with LPS/LP add_peptide->add_lps incubate Incubate (37°C, 5% CO2) add_lps->incubate collect_supernatant Collect Supernatants incubate->collect_supernatant elisa Measure Cytokines (ELISA) collect_supernatant->elisa analyze Calculate % Inhibition & IC50 elisa->analyze

Experimental workflow for in vitro cytokine secretion assay.

References

Pep19-2.5 Lipopolysaccharide Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the synthetic antimicrobial peptide Pep19-2.5 to bacterial lipopolysaccharide (LPS). This compound is a promising therapeutic candidate for the treatment of sepsis due to its potent ability to neutralize LPS, the major endotoxin (B1171834) from Gram-negative bacteria that triggers a powerful and often detrimental inflammatory response. This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the subsequent impact on cellular signaling pathways.

Quantitative Data Summary

The binding affinity of this compound to LPS has been quantified, demonstrating a high-affinity interaction that is critical for its neutralizing activity. The key quantitative parameter is the binding constant (Ka), which reflects the strength of the interaction between the peptide and LPS.

ParameterValueMethodSource
Binding Constant (Ka)2.8 x 10⁸ M⁻¹Isothermal Titration Calorimetry (ITC)[1][2]

This high binding affinity underscores the peptide's potential to effectively sequester LPS and prevent its interaction with host cell receptors, thereby mitigating the inflammatory cascade.

Experimental Protocols

The primary method for determining the binding affinity of this compound to LPS is Isothermal Titration Calorimetry (ITC). This technique directly measures the heat changes that occur upon the binding of a ligand (in this case, this compound) to a macromolecule (LPS), allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Isothermal Titration Calorimetry (ITC) Protocol for this compound and LPS Binding

This protocol is a representative methodology based on standard practices for measuring peptide-LPS interactions.

1. Materials and Reagents:

  • This compound peptide (lyophilized)

  • Lipopolysaccharide (LPS) from a relevant bacterial strain (e.g., E. coli O111:B4)

  • Degassed binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Isothermal Titration Calorimeter instrument and associated software

  • Syringe for titrant injection

  • Sample cell

2. Sample Preparation:

  • This compound Solution (Titrant): Dissolve lyophilized this compound in the degassed binding buffer to a final concentration of approximately 300 µM. The exact concentration should be accurately determined using a suitable method (e.g., UV-Vis spectroscopy).

  • LPS Solution (Analyte): Resuspend LPS in the degassed binding buffer to a final concentration of approximately 10-20 µM. The solution may require sonication to ensure homogeneity. The final concentration should be confirmed.

  • Buffer Matching: Ensure that both the peptide and LPS solutions are in an identical buffer to minimize heat of dilution effects. Dialysis of both samples against the same buffer is recommended.

3. ITC Experiment Setup:

  • Instrument Equilibration: Equilibrate the ITC instrument to the desired experimental temperature (e.g., 25°C or 37°C).

  • Sample Loading:

    • Carefully load the LPS solution into the sample cell, avoiding the introduction of air bubbles.

    • Load the this compound solution into the injection syringe.

  • Experimental Parameters (Representative):

    • Reference Power: 5-10 µCal/sec

    • Stirring Speed: 300-500 RPM

    • Initial Delay: 60-180 seconds

    • Injection Volume: 2-10 µL per injection

    • Number of Injections: 20-30 injections

    • Spacing Between Injections: 120-180 seconds

4. Data Acquisition and Analysis:

  • Initiate the titration experiment. The instrument will measure the heat change after each injection of this compound into the LPS solution.

  • The raw data will be a series of heat-flow peaks corresponding to each injection.

  • Integrate the area under each peak to determine the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of this compound to LPS.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathway Inhibition and Experimental Workflow

The high-affinity binding of this compound to LPS directly inhibits the activation of downstream inflammatory signaling pathways. The primary pathway initiated by LPS is mediated by the Toll-like receptor 4 (TLR4) complex.

Experimental Workflow for Determining LPS Binding Affinity

experimental_workflow cluster_prep Sample Preparation cluster_itc Isothermal Titration Calorimetry cluster_analysis Data Analysis cluster_results Results Pep19_prep Prepare this compound Solution (Titrant) ITC_load Load Samples into ITC Instrument Pep19_prep->ITC_load LPS_prep Prepare LPS Solution (Analyte) LPS_prep->ITC_load Buffer_prep Buffer Matching and Degassing Buffer_prep->Pep19_prep Buffer_prep->LPS_prep ITC_run Run Titration Experiment ITC_load->ITC_run Raw_data Acquire Raw Heat Flow Data ITC_run->Raw_data Integration Integrate Peak Areas Raw_data->Integration Isotherm Generate Binding Isotherm Integration->Isotherm Fitting Fit Data to Binding Model Isotherm->Fitting Binding_constant Determine Binding Constant (Ka) Fitting->Binding_constant Thermo_params Determine Thermodynamic Parameters (ΔH, ΔS) Fitting->Thermo_params

Caption: Experimental workflow for determining the binding affinity of this compound to LPS using ITC.

LPS-Induced TLR4 Signaling Pathway and Inhibition by this compound

This compound neutralizes LPS, preventing its interaction with the TLR4 receptor complex on immune cells such as macrophages.[3][4] This neutralization is the primary mechanism of its anti-inflammatory action.[5] The binding of this compound to LPS can induce a conformational change in the LPS aggregates, rendering them biologically inactive.[3]

tlr4_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibition LPS Lipopolysaccharide (LPS) LBP LPS-Binding Protein (LBP) LPS->LBP Binds Pep19 This compound Pep19->LPS High-Affinity Binding (Neutralization) CD14 CD14 LBP->CD14 Transfers LPS to TLR4_MD2 TLR4-MD2 Complex CD14->TLR4_MD2 Presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF MyD88-independent pathway TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 Activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription of Type1_IFN Type I Interferons IRF3->Type1_IFN Induces Transcription of Inhibition_point->TLR4_MD2 Inhibits Interaction

Caption: this compound inhibits the LPS-induced TLR4 signaling pathway by direct neutralization of LPS.

References

The Role of Pep19-2.5 in Neutralizing Endotoxins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a significant amount of information regarding Pep19-2.5's mechanism of action, its interaction with endotoxins (LPS) and other bacterial components, and its effect on inflammatory signaling pathways, particularly the TLR4 pathway. The search results also provide context on the broader field of endotoxin (B1171834) signaling and sepsis. I have found several mentions of in vivo and in vitro experiments, including mouse models of sepsis and studies on human mononuclear cells. Some quantitative data, such as binding affinities and effective concentrations in various assays, are also present.

However, to fully satisfy the user's request for an "in-depth technical guide or whitepaper," I need to consolidate and expand on a few key areas:

  • Detailed Experimental Protocols: While the papers mention the types of experiments conducted (e.g., ITC, cytokine release assays, mouse models), they do not provide the step-by-step protocols required for a technical guide. I will need to search for standard protocols for these assays.

  • Comprehensive Quantitative Data: I need to systematically extract all quantitative data from the search results and organize it into tables. This will involve carefully reviewing each relevant paper.

  • Visualizations (Graphviz): I have enough information to start creating the signaling pathway and experimental workflow diagrams. I will need to carefully map out the interactions and steps based on the provided literature.

Given this, I will proceed with the next steps of my original plan, focusing on finding detailed protocols and systematically organizing the data I have already collected. I do not believe additional broad searches on the general mechanism of this compound are immediately necessary, as the initial searches were quite comprehensive. I will now focus on more specific searches for protocols.I have successfully gathered a substantial amount of information from the initial comprehensive searches on this compound and the subsequent targeted searches for experimental protocols. I have a good understanding of the mechanism of action, the affected signaling pathways (primarily TLR4-mediated inflammation), and have found standard protocols for many of the key experiments mentioned in the literature (e.g., LAL assay, cytokine ELISAs, mouse models of sepsis, cell viability assays).

However, to create a truly "in-depth technical guide," I need to ensure the following:

  • Completeness of Quantitative Data: I need to systematically go through the initial search results and extract all specific quantitative data (e.g., IC50 values, binding constants, cytokine reduction percentages, survival rates) and organize this information into clear tables. I have some of this data, but a thorough and systematic extraction is still required.

  • Construction of Graphviz Diagrams: I have the necessary information to create the diagrams for the signaling pathways and experimental workflows. I will need to write the DOT language scripts for these.

My next steps will therefore be to meticulously process the information I have already gathered, rather than conducting broad new searches. I will focus on extracting the quantitative data, refining the experimental protocols, and then building the Graphviz diagrams. After these steps are complete, I will be ready to synthesize all the components into the final whitepaper. Therefore, I will now proceed with processing the existing information.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endotoxins, primarily lipopolysaccharides (LPS) from Gram-negative bacteria, are potent triggers of the inflammatory cascade that can lead to severe sepsis and septic shock. The synthetic anti-lipopolysaccharide peptide (SALP) this compound has emerged as a promising therapeutic agent due to its high efficacy in neutralizing endotoxins and modulating the host's inflammatory response. This technical guide provides an in-depth overview of the core mechanisms of this compound, detailed experimental protocols for its evaluation, and a summary of key quantitative data. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mode of action.

Introduction

Sepsis remains a formidable challenge in critical care medicine, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. A key instigator of this process in infections with Gram-negative bacteria is the release of LPS into the bloodstream. LPS binds to the Toll-like receptor 4 (TLR4) complex on immune cells, initiating a signaling cascade that results in the massive release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

This compound is a rationally designed synthetic peptide with a high affinity for the lipid A moiety of LPS, the "endotoxic principle" of the molecule. By binding directly to LPS, this compound effectively neutralizes its pro-inflammatory activity. Beyond Gram-negative bacteria, this compound has also demonstrated the ability to bind and neutralize other bacterial pathogenicity factors, including those from Gram-positive bacteria like Staphylococcus aureus, highlighting its broad-spectrum anti-inflammatory potential. This peptide exhibits potent anti-endotoxic activity while having a low direct antimicrobial effect, distinguishing it from classical antimicrobial peptides (AMPs).

Mechanism of Action: Endotoxin Neutralization and Immune Modulation

The primary mechanism by which this compound neutralizes endotoxins is through direct binding to LPS. This interaction is a two-step process:

  • Coulombic Interaction: The positively charged N-terminal region of this compound engages in a primary electrostatic interaction with the negatively charged phosphate (B84403) groups of the lipid A portion of LPS.[1][2]

  • Hydrophobic Interaction: Subsequently, the hydrophobic C-terminal region of the peptide interacts with the acyl chains of lipid A.[1][2]

This high-affinity binding, with a binding constant of 2.8 x 10⁸/mol, effectively sequesters LPS and prevents its interaction with the TLR4/MD-2 receptor complex on immune cells.[3] By blocking this initial step in the inflammatory cascade, this compound inhibits the downstream signaling that leads to cytokine production.[4][5]

Furthermore, this compound has been shown to inhibit intracellular LPS signaling, suggesting it may prevent the internalization of LPS or neutralize it within the cell.[4][5][6] This is particularly relevant as intracellular LPS can activate the non-canonical inflammasome pathway, leading to pyroptosis, a pro-inflammatory form of cell death.[5][7]

Beyond direct endotoxin neutralization, this compound also exhibits immunomodulatory effects through its interaction with the P2X7 receptor, which can influence IL-1β secretion and other inflammatory processes.[7][8]

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of this compound in neutralizing endotoxins and reducing inflammation.

Table 1: In Vitro Efficacy of this compound

ParameterAssayModel SystemResultReference
LPS Binding Affinity (Ka) Isothermal Titration Calorimetry (ITC)Purified LPS from S. minnesota R602.8 x 10⁸ M⁻¹[3]
TNF-α Inhibition ELISALPS-stimulated human mononuclear cellsSignificant dose-dependent reduction[9]
IL-6 and IL-1β Inhibition ELISA / mRNA expressionLPS-stimulated human monocytesSignificant reduction[10][11]
Cytotoxicity (IC50) MTT AssayHuman colon adenocarcinoma cells> 20 µg/mL[3]
Cytotoxicity (IC50) MTT AssayHuman peripheral blood mononuclear cells> 50 µg/mL[3]
P2X7 Receptor Modulation (IC50) Calcium Influx AssayHuman P2X7 transfected astrocytoma cells0.346 µM[8]
P2X4 Receptor Modulation (IC50) Calcium Influx AssayHuman P2X4 transfected astrocytoma cells0.146 µM[8]

Table 2: In Vivo Efficacy of this compound

ModelAnimalTreatmentOutcomeReference
Endotoxemia Mouse400 µg this compound/mouse (therapeutic)Increased survival when combined with ibuprofen[10]
Endotoxemia MouseThis compound administrationReduced plasma TNF-α levels
Bacteremia (S. enterica) Mouse400 µg this compound + antibioticsIncreased survival and reduced TNF-α
Cecal Ligation and Puncture (CLP) MouseContinuous infusion of this compoundReduced plasma IL-6 and IL-1β levels
Cecal Ligation and Puncture (CLP) MouseContinuous infusion of this compoundReduced CD14 mRNA expression in various tissues[10]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.

Endotoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS (Endotoxin) LBP LBP LPS->LBP binds Pep19_2_5 This compound Pep19_2_5->LPS binds and neutralizes CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF MyD88-independent pathway NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces transcription IRF3->Cytokines induces transcription

Caption: Endotoxin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_In_Vitro cluster_cell_culture Cell Culture and Stimulation cluster_analysis Analysis isolate_cells Isolate Human Mononuclear Cells culture_cells Culture Cells isolate_cells->culture_cells add_lps Stimulate with LPS culture_cells->add_lps add_pep19_2_5 Treat with this compound add_lps->add_pep19_2_5 co-treatment or pre-treatment collect_supernatant Collect Supernatant add_lps->collect_supernatant add_pep19_2_5->collect_supernatant cell_viability Assess Cell Viability (MTT Assay) add_pep19_2_5->cell_viability elisa Measure Cytokines (TNF-α, IL-6) via ELISA collect_supernatant->elisa

Caption: General experimental workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to characterize the activity of this compound.

Isothermal Titration Calorimetry (ITC) for Peptide-LPS Binding

Objective: To determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction between this compound and LPS.

Materials:

  • Isothermal Titration Calorimeter

  • This compound solution (e.g., 1 mM in endotoxin-free water or appropriate buffer)

  • LPS solution (e.g., 0.05 mM from S. minnesota R60 in the same buffer)

  • Degasser

Protocol:

  • Prepare solutions of this compound and LPS in the same buffer to minimize heats of dilution.

  • Thoroughly degas both solutions to prevent bubble formation in the calorimeter cell.

  • Load the LPS solution into the sample cell and the this compound solution into the injection syringe.

  • Equilibrate the system to the desired temperature (e.g., 25°C or 37°C).

  • Perform a series of small, sequential injections (e.g., 5 µL) of the this compound solution into the LPS solution, allowing the system to return to baseline between each injection.

  • Record the heat change associated with each injection.

  • Analyze the resulting data by integrating the heat peaks and fitting them to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters. A strong exothermic reaction is expected due to the Coulomb attraction between the peptide and LPS.[9]

Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Neutralization

Objective: To quantify the ability of this compound to neutralize the endotoxic activity of LPS.

Materials:

  • LAL reagent kit (gel-clot, turbidimetric, or chromogenic)

  • Endotoxin-free water and reaction tubes

  • Control Standard Endotoxin (CSE)

  • Heating block or water bath (37°C)

  • Spectrophotometer or plate reader (for turbidimetric and chromogenic assays)

Protocol:

  • Prepare a series of dilutions of the CSE to create a standard curve.

  • Prepare samples of LPS at a known concentration, both with and without various concentrations of this compound.

  • Incubate the LPS and this compound mixtures for a defined period (e.g., 30 minutes) at 37°C to allow for binding.

  • Add the LAL reagent to the standards and samples according to the manufacturer's instructions.

  • Incubate the reaction mixtures at 37°C for the time specified in the kit protocol.

  • For the gel-clot method, observe the formation of a solid gel. For turbidimetric or chromogenic methods, measure the change in optical density.

  • Calculate the percentage of endotoxin neutralization by comparing the endotoxin activity in the samples with this compound to the activity in the samples without the peptide.

Cytokine Release Assay in Human Mononuclear Cells

Objective: To measure the inhibitory effect of this compound on LPS-induced pro-inflammatory cytokine production.

Materials:

  • Human peripheral blood mononuclear cells (hMNCs)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • LPS from E. coli or other Gram-negative bacteria

  • This compound

  • ELISA kits for human TNF-α and IL-6

  • 96-well cell culture plates

Protocol:

  • Isolate hMNCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Seed the cells in a 96-well plate at a density of approximately 5 x 10⁵ cells/well.

  • Add varying concentrations of this compound to the wells.

  • Shortly after, add a fixed concentration of LPS (e.g., 10 ng/mL) to stimulate the cells.

  • Incubate the plate for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's protocols.

  • Determine the dose-dependent inhibition of cytokine release by this compound.

Mouse Model of Endotoxemia

Objective: To evaluate the in vivo efficacy of this compound in a model of septic shock.

Materials:

  • Male NMRI or C57BL/6 mice (8-12 weeks old)

  • LPS from S. enterica or E. coli

  • This compound dissolved in sterile saline

  • Sterile saline (vehicle control)

Protocol:

  • Acclimatize mice for at least one week before the experiment.

  • Administer a lethal or sub-lethal dose of LPS via intraperitoneal (i.p.) injection (e.g., 400 µ g/mouse ).

  • Administer this compound (e.g., 400 µ g/mouse ) or vehicle control via i.p. injection at a specified time point relative to the LPS challenge (e.g., immediately after or with a delay).

  • Monitor the mice for survival over a period of several days.

  • In separate cohorts, blood samples can be collected at various time points (e.g., 90 minutes post-challenge) to measure plasma cytokine levels (e.g., TNF-α) by ELISA.

  • Analyze survival data using Kaplan-Meier curves and statistical tests such as the log-rank test.

Conclusion

This compound represents a significant advancement in the development of anti-sepsis therapeutics. Its well-defined mechanism of action, centered on the high-affinity binding and neutralization of endotoxins, provides a robust rationale for its clinical application. The comprehensive data from in vitro and in vivo studies consistently demonstrate its ability to abrogate the inflammatory cascade at its origin. The detailed protocols and visual aids provided in this guide are intended to equip researchers with the necessary tools to further investigate the therapeutic potential of this compound and similar compounds. As our understanding of the complex pathophysiology of sepsis deepens, targeted therapies like this compound that neutralize key triggers of inflammation hold great promise for improving patient outcomes.

References

Pep19-2.5: A Novel Peptide Inhibitor of the Inflammatory Cascade

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pep19-2.5, also known as Aspidasept®, is a synthetic antimicrobial peptide that has demonstrated significant anti-inflammatory properties by neutralizing key triggers of the inflammatory cascade. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its effects on inflammatory signaling pathways, and a summary of key experimental findings. Detailed methodologies for relevant experiments are provided, and signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.

Introduction

Severe bacterial infections and sepsis are characterized by an overwhelming inflammatory response, often triggered by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria and lipoproteins (LP) from Gram-positive bacteria.[1][2] These molecules are recognized by pattern recognition receptors (PRRs) on immune cells, leading to the activation of intracellular signaling cascades and the release of a storm of pro-inflammatory cytokines.[3][4] this compound is a synthetic anti-LPS peptide (SALP) designed to bind and neutralize these bacterial toxins, thereby preventing the initiation of the inflammatory cascade.[5][6][7] This document details the molecular interactions and cellular effects of this compound.

Mechanism of Action of this compound

The primary anti-inflammatory mechanism of this compound is its ability to directly bind to and neutralize bacterial PAMPs, most notably LPS and LPs.[1][2][5] This interaction is multifaceted, involving:

  • Electrostatic Interactions: The N-terminal region of the cationic this compound engages in Coulombic and polar interactions with the negatively charged phosphate (B84403) groups of the lipid A moiety of LPS and the polar head groups of LPs.[5][6][7]

  • Hydrophobic Interactions: The C-terminal region of the peptide subsequently interacts with the hydrophobic acyl chains of the toxins.[5][6][7]

This binding leads to a conformational change in the toxin molecules, rendering them biologically inactive and unable to bind to their cognate receptors on immune cells.[1] this compound has been shown to have a high binding affinity for LPS.[8][9] Furthermore, evidence suggests that this compound can also act intracellularly, neutralizing LPS that has been internalized by cells.[1][2]

Effect on the Inflammatory Cascade

By neutralizing LPS and LPs, this compound effectively inhibits the activation of key inflammatory signaling pathways, primarily those mediated by Toll-like receptors (TLRs).

Inhibition of TLR4 and TLR2 Signaling

LPS is the canonical ligand for TLR4, while LPs are recognized by TLR2.[2][10] The binding of these PAMPs to their respective TLRs initiates a signaling cascade that can proceed through two major adaptor proteins: Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).[11][12][13][14][15] this compound prevents the initial step of this cascade by sequestering LPS and LPs, thus inhibiting their interaction with the TLR4/MD2 receptor complex and TLR2.[16][17] This blockade prevents the recruitment of downstream adaptor molecules and the subsequent activation of transcription factors like NF-κB, which are responsible for the expression of pro-inflammatory genes.[4][18]

Reduction of Pro-inflammatory Cytokine Production

A primary consequence of TLR activation is the production and release of pro-inflammatory cytokines. Numerous studies have demonstrated that this compound significantly reduces the secretion of key cytokines, including:

  • Tumor Necrosis Factor-alpha (TNF-α)[3][5]

  • Interleukin-1β (IL-1β)[1]

  • Interleukin-6 (IL-6)[13]

This reduction in cytokine levels is a direct result of the inhibition of the TLR signaling pathways and is a critical aspect of the therapeutic potential of this compound in inflammatory conditions like sepsis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the efficacy of this compound.

Table 1: In Vitro Inhibition of LPS-Induced TNF-α Secretion in Human Mononuclear Cells

LPS Concentration (ng/mL)This compound Concentration (µg/mL)TNF-α Inhibition (%)Reference
110~80%[5]
1010~60%[5]
11~50%[5]

Table 2: In Vivo Efficacy of this compound in a Murine Endotoxemia Model

TreatmentSurvival Rate (%)Reference
LPS only0%[19]
LPS + this compound (400 µ g/mouse )33%[19]
LPS + Ibuprofen (40 µ g/mouse )0%[19]
LPS + this compound + Ibuprofen83%[19]

Table 3: Effect of this compound on Serum TNF-α Levels in a Murine Bacteremia Model

TreatmentSerum TNF-α Level (pg/mL)Reference
S. enterica infection> 1000[1]
S. enterica + Antibiotics> 1000[1]
S. enterica + Antibiotics + this compound< 200[1]

Key Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

In Vitro Cytokine Release Assay
  • Objective: To determine the ability of this compound to inhibit LPS-induced pro-inflammatory cytokine production in immune cells.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells are then cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Stimulation: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 30 minutes) before being stimulated with a known concentration of LPS (e.g., 1 ng/mL).

  • Cytokine Measurement: After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected. The concentration of cytokines such as TNF-α is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated by comparing the cytokine levels in the presence of this compound to the levels in the LPS-only control group.

Murine Model of Endotoxemia
  • Objective: To evaluate the in vivo efficacy of this compound in a model of lethal endotoxic shock.

  • Animal Model: Male BALB/c mice (or other suitable strains) are used.

  • Induction of Endotoxemia: Mice are injected intraperitoneally with a lethal dose of LPS (e.g., 400 µ g/mouse ) from S. enterica or other Gram-negative bacteria.

  • Treatment: A separate group of mice receives a therapeutic dose of this compound (e.g., 400 µ g/mouse ), either alone or in combination with other agents like ibuprofen, at a specified time point after the LPS challenge (e.g., 1 hour).

  • Monitoring: Animal survival is monitored over a period of several days.

  • Cytokine Analysis: In some experiments, blood samples are collected at specific time points after LPS challenge to measure serum levels of pro-inflammatory cytokines using ELISA.

  • Statistical Analysis: Survival curves are analyzed using the Kaplan-Meier method, and differences between groups are assessed using the log-rank test.

Isothermal Titration Calorimetry (ITC)
  • Objective: To characterize the binding affinity of this compound to LPS.

  • Methodology: ITC directly measures the heat changes that occur upon the binding of two molecules. In a typical experiment, a solution of this compound is titrated into a solution containing LPS in a sample cell.

  • Data Acquisition: The heat released or absorbed during each injection is measured, and a binding isotherm is generated.

  • Data Analysis: The binding isotherm is fitted to a suitable binding model to determine thermodynamic parameters, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry of the interaction.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

TLR4_Signaling_Pathway TLR4 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds Pep19_2_5 This compound Pep19_2_5->LPS Neutralizes MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRAM TRAM TLR4_MD2->TRAM Recruits TRAF6 TRAF6 MyD88->TRAF6 TRIF TRIF IRF3 IRF3 TRIF->IRF3 Activates TAK1 TAK1 TRAF6->TAK1 TRAM->TRIF Recruits IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces Transcription Type_I_IFN Type I Interferons IRF3->Type_I_IFN Induces Transcription

Caption: TLR4 signaling cascade and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow In Vitro Cytokine Release Assay Workflow start Isolate Human PBMCs culture Culture PBMCs in vitro start->culture pre_incubate Pre-incubate with this compound culture->pre_incubate stimulate Stimulate with LPS pre_incubate->stimulate incubate Incubate for 4-24 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa Quantify TNF-α using ELISA collect->elisa analyze Analyze Data and Calculate % Inhibition elisa->analyze

Caption: Workflow for in vitro cytokine release assay.

Conclusion

This compound represents a promising therapeutic agent for combating inflammatory conditions driven by bacterial toxins. Its mode of action, centered on the direct neutralization of LPS and LPs, effectively prevents the activation of the TLR-mediated inflammatory cascade, leading to a significant reduction in pro-inflammatory cytokine production. The data from both in vitro and in vivo studies underscore its potential as a standalone or adjunct therapy in the management of sepsis and other inflammatory diseases. Further research and clinical development are warranted to fully elucidate its therapeutic utility.

References

Synthetic Antitoxin Peptides: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance and the persistent threat of potent biological toxins necessitate the development of novel therapeutic countermeasures. Synthetic antitoxin peptides have emerged as a promising class of molecules designed to neutralize the activity of bacterial and plant toxins. These peptides offer several advantages, including high specificity, ease of synthesis, and the potential for modification to improve stability and efficacy. This guide provides an in-depth overview of the core principles and methodologies involved in the discovery and development of synthetic antitoxin peptides, from initial screening to preclinical evaluation.

Discovery of Synthetic Antitoxin Peptides

The identification of potent and selective antitoxin peptides relies on a combination of high-throughput screening techniques and rational design strategies.

Phage Display Technology: A powerful method for screening vast libraries of peptides to identify those that bind with high affinity to a specific toxin.[1] This technique involves genetically engineering bacteriophages to express a library of random peptides on their surface.[2] The phages that display peptides with affinity for the target toxin are then isolated through a process called biopanning.[2]

Rational Design: This approach leverages knowledge of the three-dimensional structure of the toxin and its mechanism of action to design peptides that are predicted to bind to and inhibit the toxin. This can involve designing peptides that mimic the natural substrate of a toxin's enzymatic domain or that block the toxin's interaction with its cellular receptor.

Below is a generalized workflow for the discovery of synthetic antitoxin peptides using phage display.

Antitoxin_Peptide_Discovery_Workflow cluster_Discovery Phage Display Library Screening cluster_Characterization Peptide Characterization and Optimization PhageLibrary Phage Display Peptide Library (>10^9 variants) Biopanning Biopanning: Incubate library with immobilized toxin PhageLibrary->Biopanning Washing Washing: Remove non-binding phages Biopanning->Washing Elution Elution: Recover toxin-binding phages Washing->Elution Amplification Amplification: Infect E. coli to produce more phages Elution->Amplification Amplification->Biopanning Repeat 3-5 rounds Sequencing DNA Sequencing: Identify peptide sequences Amplification->Sequencing PeptideSynthesis Peptide Synthesis Sequencing->PeptideSynthesis BindingAssays Binding Assays (ELISA, SPR) PeptideSynthesis->BindingAssays InVitroAssays In Vitro Functional Assays (Cell Viability, Enzyme Inhibition) BindingAssays->InVitroAssays InVivoModels In Vivo Animal Models InVitroAssays->InVivoModels LeadOptimization Lead Optimization InVivoModels->LeadOptimization

Caption: Experimental workflow for the discovery of synthetic antitoxin peptides.

Quantitative Analysis of Antitoxin Peptide Efficacy

The efficacy of synthetic antitoxin peptides is quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data for several classes of antitoxin peptides.

Table 1: Synthetic Peptides Targeting Shiga Toxin

PeptideToxin TargetAssayQuantitative ValueReference
MMβA-tetStx1aCytotoxicity InhibitionIC50: 1.9 µM[3]
MMβA-tetStx2aCytotoxicity InhibitionIC50: 2.7 µM[3]
Tetravalent PeptideStx2 B-subunitAffinity MeasurementKD: 0.13 µM[1]
P11Stx2A1Affinity Measurement (Biacore)KD: 22 µM[4]
P11Stx2A1Depurination Inhibition (rat ribosomes)IC50: 12 µM[4]
P11Stx2A1Depurination Inhibition (yeast ribosomes)IC50: 29 µM[4]

Table 2: Synthetic Peptides and Small Molecules Targeting Anthrax Toxin

InhibitorToxin ComponentAssayQuantitative ValueReference
Hydroxamate LFILethal Factor (LF)Enzyme InhibitionIC50: 60 nM[5]
Hydroxamate LFILethal Factor (LF)Enzyme InhibitionKi: 24 nM[5]
Hydroxamate LFILethal Factor (LF)Macrophage CytotoxicityIC50: 160 nM[5]
R9LF-1Lethal Factor (LF)Enzyme InhibitionKi: 1.45 nM[6]
Octomer peptide YWWLTPPPProtective Antigen (PA63)Affinity Measurement (SPR)Ka: 6.8 x 105 M-1[7]

Table 3: Synthetic Peptides and Small Molecules Targeting Ricin Toxin

InhibitorToxin ComponentAssayQuantitative ValueReference
eGCGRicinCytotoxicity Inhibition (Vero cells)Significant reduction at 100 µM[8]
RSMI-29Ricin A-chain (RTA)rRNA Depurination Inhibition49% decrease at 200 µM[9]
V9E1, V9F9, V9B2 (VHHs)Ricin A-chain (RTA)Toxin Neutralization (Vero cells)Neutralizing activity at 0.01-1000 nM[10]

Mechanism of Action and Signaling Pathways

Synthetic antitoxin peptides can neutralize toxins through various mechanisms, including:

  • Blocking Toxin-Receptor Binding: Peptides can be designed to bind to the receptor-binding domain of a toxin, thereby preventing its attachment to host cells.

  • Inhibiting Enzymatic Activity: For toxins with enzymatic activity, peptides can act as competitive or non-competitive inhibitors by binding to the active site or allosteric sites.

  • Interfering with Toxin Assembly: Some toxins are multi-component systems that require assembly on the host cell surface. Peptides can be designed to disrupt this assembly process.

  • Altering Toxin Trafficking: Some peptides can induce aberrant cellular transport of the toxin, leading to its degradation.[1]

The following diagram illustrates the mechanism of action of anthrax lethal toxin and potential points of inhibition by synthetic peptides.

Anthrax_Lethal_Toxin_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space PA83 Protective Antigen (PA83) Receptor Anthrax Toxin Receptor PA83->Receptor 1. Binding Furin Furin PA63 PA63 Furin->PA63 2. Cleavage PA_Heptamer PA63 Heptamer PA63->PA_Heptamer 3. Heptamerization Endosome Endosome PA_Heptamer->Endosome 5. Endocytosis LF Lethal Factor (LF) LF->PA_Heptamer 4. LF Binding LF_Translocation LF Translocation Endosome->LF_Translocation 6. Acidification & Translocation MAPKK MAPKK LF_Translocation->MAPKK 7. LF cleaves MAPKK Cleaved_MAPKK Cleaved MAPKK MAPKK->Cleaved_MAPKK Apoptosis Apoptosis Cleaved_MAPKK->Apoptosis 8. Cell Death Inhibitor1 Peptide Inhibitor (Blocks Receptor Binding) Inhibitor1->PA83 Inhibitor2 Peptide Inhibitor (Blocks LF Binding) Inhibitor2->PA_Heptamer Inhibitor3 Peptide Inhibitor (Inhibits LF Protease Activity) Inhibitor3->LF_Translocation

Caption: Mechanism of action of anthrax lethal toxin and points of inhibition.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the development of synthetic antitoxin peptides.

Phage Display Library Screening

This protocol describes the biopanning process to isolate phages displaying peptides that bind to a target toxin.

Materials:

  • Ph.D.™-12 Phage Display Peptide Library Kit (New England Biolabs)

  • Target toxin

  • Streptavidin-coated magnetic beads

  • Biotinylated target toxin

  • TBST buffer (Tris-buffered saline with 0.1% Tween-20)

  • Elution buffer (e.g., 0.2 M Glycine-HCl, pH 2.2)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 9.1)

  • E. coli host strain (e.g., ER2738)

  • LB medium and LB/IPTG/Xgal plates

Protocol:

  • Target Immobilization:

    • Incubate streptavidin-coated magnetic beads with biotinylated target toxin in TBST for 1 hour at room temperature to immobilize the toxin.

    • Wash the beads three times with TBST to remove unbound toxin.

  • Biopanning (Round 1):

    • Incubate the phage display library (approximately 10^11 pfu) with the toxin-coated magnetic beads for 1 hour at room temperature with gentle rotation.

    • Wash the beads ten times with TBST to remove non-specifically bound phages.

    • Elute the bound phages by incubating the beads with elution buffer for 10 minutes.

    • Neutralize the eluate with neutralization buffer.

  • Amplification:

    • Infect a mid-log phase culture of E. coli with the eluted phages.

    • Amplify the phages by overnight growth in LB medium.

    • Precipitate the phages from the culture supernatant using PEG/NaCl.

    • Resuspend the phage pellet in a small volume of TBS.

  • Subsequent Rounds of Biopanning:

    • Repeat the biopanning and amplification steps for 3-5 rounds, increasing the stringency of the washing steps in each round to select for higher affinity binders.

  • Phage Clone Analysis:

    • After the final round of biopanning, plate the eluted phages on LB/IPTG/Xgal plates to obtain individual plaques.

    • Pick individual plaques and amplify them.

    • Perform a phage ELISA to confirm the binding of individual phage clones to the target toxin.

    • Sequence the DNA of the positive phage clones to determine the amino acid sequence of the displayed peptides.

Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide-Toxin Binding

This protocol outlines a method to quantify the binding of a synthetic peptide to a target toxin.

Materials:

  • 96-well microtiter plates

  • Target toxin

  • Synthetic peptide (biotinylated or with a tag for detection)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate (for biotinylated peptides) or specific antibody-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Protocol:

  • Coating:

    • Coat the wells of a 96-well plate with the target toxin (1-10 µg/mL in coating buffer) overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Peptide Incubation:

    • Wash the plate three times with wash buffer.

    • Add serial dilutions of the synthetic peptide to the wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add streptavidin-HRP or an appropriate antibody-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Substrate Reaction and Measurement:

    • Wash the plate five times with wash buffer.

    • Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding stop solution.

    • Read the absorbance at 450 nm using a plate reader.

Cell-Based Cytotoxicity Assay

This protocol describes a method to assess the ability of a synthetic peptide to protect cells from the cytotoxic effects of a toxin.

Materials:

  • Mammalian cell line sensitive to the toxin (e.g., Vero cells for Shiga toxin, J774A.1 macrophages for anthrax lethal toxin)

  • 96-well cell culture plates

  • Cell culture medium

  • Toxin

  • Synthetic antitoxin peptide

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the synthetic antitoxin peptide.

    • Pre-incubate the cells with the peptide dilutions for 1 hour.

    • Add a fixed, cytotoxic concentration of the toxin to the wells.

    • Include control wells with cells only, cells with toxin only, and cells with peptide only.

  • Incubation:

    • Incubate the plate for a period sufficient to observe toxin-induced cell death (e.g., 24-48 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the peptide concentration to determine the IC50 value.

In Vivo Toxin Challenge Model

This protocol provides a general framework for evaluating the in vivo efficacy of a synthetic antitoxin peptide in a mouse model.

Materials:

  • Laboratory mice

  • Toxin

  • Synthetic antitoxin peptide

  • Appropriate vehicle for injection (e.g., sterile saline)

  • Syringes and needles

Protocol:

  • Animal Acclimation:

    • Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Toxin Challenge:

    • Administer a lethal dose of the toxin to the mice via an appropriate route (e.g., intraperitoneal, intravenous).

  • Peptide Administration:

    • Administer the synthetic antitoxin peptide at various doses and time points relative to the toxin challenge (e.g., pre-treatment, co-administration, post-treatment).

    • Include a control group that receives only the vehicle.

  • Monitoring:

    • Monitor the mice for signs of toxicity and survival over a specified period (e.g., 7-14 days).

    • Record the time to death for each animal.

  • Data Analysis:

    • Calculate the percentage of survival for each treatment group.

    • Determine the median survival time for each group.

    • Statistical analysis (e.g., Kaplan-Meier survival analysis) should be performed to determine the significance of the protective effect.

Conclusion and Future Directions

The discovery and development of synthetic antitoxin peptides represent a vibrant and critical area of research. The methodologies outlined in this guide provide a robust framework for identifying and characterizing novel peptide-based therapeutics. Future efforts in this field will likely focus on the development of peptides with enhanced stability, improved pharmacokinetic properties, and broader activity against multiple toxins. The continued integration of computational design, high-throughput screening, and advanced in vivo models will undoubtedly accelerate the translation of these promising molecules from the laboratory to the clinic.

References

Pep19-2.5: A Novel Therapeutic Candidate for Septic Shock – A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sepsis remains a formidable challenge in critical care medicine, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. The synthetic antimicrobial peptide Pep19-2.5 (also known as Aspidasept®) has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing its role in relevant signaling pathways. This compound demonstrates a potent ability to neutralize a broad spectrum of bacterial pathogenicity factors, modulate the host inflammatory response, and act synergistically with conventional antibiotics, positioning it as a compelling candidate for further clinical development in the fight against septic shock.

Introduction

Sepsis is a leading cause of mortality worldwide, with a complex pathophysiology driven by an overwhelming inflammatory response to infection, often referred to as a "cytokine storm".[1] A key trigger of this cascade in Gram-negative infections is the release of endotoxins, specifically lipopolysaccharide (LPS), which activates the Toll-like receptor 4 (TLR4) signaling pathway.[2][3] Current therapeutic strategies for sepsis are largely supportive, and attempts to target specific inflammatory mediators have had limited success.[1]

This compound is a synthetic anti-lipopolysaccharide peptide (SALP) designed to bind with high affinity to endotoxins and other microbial components, thereby neutralizing their pro-inflammatory effects.[1][4] Unlike traditional antibiotics that can lyse bacteria and release more inflammatory molecules, this compound's primary mechanism is anti-inflammatory.[5][6] This document serves as a technical resource for researchers and drug developers, consolidating the current knowledge on this compound.

Mechanism of Action

This compound exerts its therapeutic effect through a multi-faceted mechanism of action, primarily centered on the neutralization of pathogen-associated molecular patterns (PAMPs) and the subsequent modulation of the host's innate immune response.

Direct Neutralization of Pathogenicity Factors

The primary mode of action of this compound is its ability to directly bind and neutralize key bacterial toxins.[1][7]

  • Lipopolysaccharide (LPS) Neutralization: this compound was specifically designed to bind to the lipid A moiety of LPS, the toxic component of endotoxin (B1171834) from Gram-negative bacteria.[5] This binding is a two-step process involving an initial electrostatic interaction between the cationic peptide and the negatively charged LPS, followed by hydrophobic interactions that lead to a change in the supramolecular structure of LPS, rendering it unable to activate the TLR4 receptor complex.[4][8][9]

  • Broad-Spectrum Activity: Beyond LPS, this compound has demonstrated the ability to bind and neutralize other bacterial pathogenicity factors, including lipoproteins from Gram-positive bacteria, which are recognized by Toll-like receptor 2 (TLR2).[1][10] This broad-spectrum neutralizing capacity makes it a potential therapeutic for both Gram-negative and Gram-positive infections, a critical advantage in the empirical treatment of sepsis.[1][5]

Inhibition of Inflammatory Signaling Pathways

By sequestering PAMPs, this compound effectively prevents their interaction with host pattern recognition receptors (PRRs), thereby inhibiting downstream inflammatory signaling cascades.[10][11]

  • TLR4 and TLR2 Pathway Inhibition: this compound blocks the activation of TLR4 and TLR2 signaling pathways, which are central to the inflammatory response in sepsis.[1][10] By preventing the binding of LPS to the TLR4/MD2 receptor complex and lipoproteins to TLR2, it inhibits the activation of downstream transcription factors like NF-κB, which are responsible for the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[2][6]

Below is a diagram illustrating the inhibition of the TLR4 signaling pathway by this compound.

TLR4_Inhibition_by_Pep19_2_5 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP This compound This compound This compound->LPS Neutralization CD14 CD14 LBP->CD14 LPS Transfer TLR4/MD2 TLR4/MD2 Complex CD14->TLR4/MD2 LPS Presentation MyD88 MyD88 TLR4/MD2->MyD88 Signal Transduction NF-kB NF-kB MyD88->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Pro-inflammatory Cytokines Transcription CLP_Workflow cluster_preparation Preparation cluster_induction Sepsis Induction cluster_treatment Treatment cluster_analysis Analysis (24h post-CLP) Catheterization Arterial and Venous Catheterization CLP Cecal Ligation and Puncture (CLP) Catheterization->CLP Infusion Continuous IV Infusion (this compound or Vehicle) CLP->Infusion Monitoring Monitor Physical Activity Infusion->Monitoring Sampling Collect Plasma and Tissues Monitoring->Sampling Analysis Cytokine Measurement (Plasma) CD14 mRNA Expression (Tissues) Sampling->Analysis Synergistic_Action Sepsis Sepsis Bacterial Load Bacterial Load Sepsis->Bacterial Load Inflammation Inflammatory Response (e.g., Cytokine Storm) Sepsis->Inflammation Improved Outcome Improved Clinical Outcome Antibiotics Antibiotics Antibiotics->Bacterial Load Reduces Antibiotics->Improved Outcome This compound This compound This compound->Inflammation Reduces This compound->Improved Outcome

References

The Core Interaction: A Technical Guide to Pep19-2.5 and the Toll-like Receptor 4 Signaling Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic antimicrobial peptide Pep19-2.5 represents a promising therapeutic agent against sepsis and other inflammatory conditions driven by Gram-negative bacteria. Its efficacy is primarily attributed to its potent anti-inflammatory activity, which is achieved by intercepting the signaling cascade of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. This technical guide provides an in-depth analysis of the interaction between this compound and the TLR4 signaling pathway. The central mechanism of action is the direct neutralization of lipopolysaccharide (LPS), the primary ligand for TLR4, thereby preventing receptor activation and subsequent downstream inflammatory responses. This document details the quantitative binding data, comprehensive experimental protocols for assessing this interaction, and visual representations of the involved signaling pathways and experimental workflows.

Mechanism of Action: Direct LPS Neutralization

This compound does not primarily act by binding directly to the TLR4/MD-2 receptor complex. Instead, its anti-inflammatory effects are a direct consequence of its high-affinity interaction with LPS, the major endotoxin (B1171834) component of the outer membrane of Gram-negative bacteria.[1][2][3] This interaction is characterized by a strong exothermic reaction, indicating a significant binding event.[3][4]

The binding of this compound to LPS induces a conformational change in the LPS molecule, altering its aggregate structure and the fluidity of its acyl chains.[4] This structural modification converts LPS into a bioinactive conformation, rendering it incapable of effectively binding to and activating the TLR4/MD-2 complex on the surface of immune cells.[4] By sequestering and neutralizing LPS, this compound effectively prevents the initiation of the TLR4 signaling cascade, thus inhibiting the production of pro-inflammatory cytokines and the activation of intracellular inflammasomes.[3][4]

Some evidence also suggests a secondary mechanism where this compound may intercalate into the host cell membrane, which could sterically hinder the binding of any remaining active LPS to the TLR4/MD-2 receptor complex.[5]

Quantitative Data

The interaction between this compound and its target, LPS, has been quantified, providing a measure of its potent neutralizing capability.

ParameterAnalyteValueMethodReference
Binding Constant (Ka)Lipopolysaccharide (LPS)2.8 x 108 M-1Isothermal Titration Calorimetry (ITC)[1][6]

Signaling Pathways and Experimental Workflows

To understand the inhibitory effect of this compound, it is crucial to visualize the TLR4 signaling pathway and the experimental procedures used to study this interaction.

TLR4 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical TLR4 signaling pathway initiated by LPS and the point of intervention by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Isolate Human Mononuclear Cells (MNCs) or Culture THP-1 cells D Add LPS or LPS/Pep19-2.5 mixture to cells A->D B Prepare LPS and This compound solutions C Pre-incubate LPS with this compound B->C C->D E Incubate for 4 hours at 37°C, 5% CO2 D->E F Collect cell supernatant E->F G Quantify TNF-α (or other cytokines) by ELISA F->G H Analyze and Compare Cytokine Levels G->H

References

Whitepaper: The Role of Pep19-2.5 in the Mitigation of Cytokine Release Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cytokine Release Syndrome (CRS) is a systemic inflammatory response characterized by a rapid and massive release of cytokines, leading to potentially life-threatening multi-organ dysfunction. A primary trigger for CRS in the context of infectious disease is the presence of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. Pep19-2.5, a synthetic anti-lipopolysaccharide peptide (SALP), has emerged as a promising therapeutic agent that directly neutralizes these triggers. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from preclinical models and detailed experimental protocols. We delineate its role in inhibiting the Toll-like receptor 4 (TLR4) signaling cascade, thereby preventing the downstream cytokine production that defines CRS.

Introduction: The Challenge of Cytokine Release Syndrome

Cytokine Release Syndrome (CRS) is a severe systemic reaction resulting from the overactivation of immune effector cells and a subsequent flood of inflammatory cytokines.[1] While often associated with immunotherapies like CAR T-cell therapy, CRS is also a hallmark of severe bacterial infections and sepsis, where bacterial toxins trigger an overwhelming immune response.[2][3] The central mediators of this "cytokine storm" include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which drive widespread inflammation, vascular leakage, and organ damage.[3]

The primary instigators of CRS in bacterial infections are PAMPs, with lipopolysaccharide (LPS), a component of the Gram-negative bacterial outer membrane, being one of the most potent.[4][5] LPS is recognized by the TLR4 complex on immune cells, initiating a signaling cascade that culminates in massive pro-inflammatory cytokine production.[6][7]

This compound (also known as Aspidasept) is a synthetic peptide designed to target and neutralize bacterial toxins.[8] Its mode of action is based on a dual anti-infective and anti-inflammatory activity.[7][8] By directly binding to and inactivating LPS, this compound prevents the initial step of the inflammatory cascade, offering a targeted mechanism to prevent or mitigate CRS.[4][6]

Mechanism of Action: Inhibition of TLR4-Mediated Signaling

The anti-inflammatory effect of this compound is rooted in its ability to disrupt the very beginning of the CRS-inducing cascade: the interaction between LPS and the host's immune receptors.

2.1 Extracellular Neutralization of Lipopolysaccharide this compound is an amphipathic peptide with a cationic N-terminal region and a hydrophobic C-terminal region.[8] This structure allows it to bind with high affinity to the negatively charged and lipid portions of LPS. This binding induces a conformational change in the LPS aggregate structure, rendering it unable to effectively engage with the TLR4/MD-2 receptor complex on the surface of immune cells like macrophages and monocytes.[4] This direct neutralization is the primary mechanism for preventing the initiation of downstream signaling.

2.2 Blockade of the TLR4 Signaling Cascade TLR4 signaling is the central pathway for LPS-induced inflammation and proceeds via two principal downstream adaptor protein pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[9][10]

  • MyD88-Dependent Pathway: This pathway leads to the rapid activation of the transcription factor NF-κB, resulting in the transcription and secretion of early-phase pro-inflammatory cytokines such as TNF-α and IL-6.[10][11]

  • TRIF-Dependent Pathway: This pathway, which can be initiated after the endocytosis of the TLR4 complex, leads to the activation of the IRF3 transcription factor, resulting in the production of Type I interferons and the expression of other inflammatory genes.[11][12]

By sequestering LPS, this compound effectively prevents the activation of both the MyD88 and TRIF signaling arms, leading to a comprehensive shutdown of the pro-inflammatory response.[6][13]

Caption: Inhibition of the TLR4 signaling cascade by this compound.

Quantitative Data on Cytokine Inhibition

Preclinical studies have consistently demonstrated the potent ability of this compound to reduce the levels of key cytokines implicated in CRS. The data below is summarized from key in vivo and in vitro experiments.

Table 1: Effect of this compound on Cytokine Levels in an In Vivo Murine Endotoxemia Model Model: Mice challenged with a lethal dose of LPS from S. enterica.

Treatment GroupAnalyteConcentration (pg/mL)Percent Reduction vs. LPS ControlReference(s)
LPS ControlTNF-α529 ± 63-[14]
LPS + this compound (therapeutic)TNF-α41 ± 1592.2% [14]

Table 2: Effect of this compound in a Murine Polymicrobial Sepsis Model (CLP) Model: Cecal Ligation and Puncture (CLP) to induce sepsis.

Treatment GroupAnalytePlasma Concentration (pg/mL)Percent Reduction vs. Sepsis ControlReference(s)
Sepsis ControlIL-6~16,000-[15][16]
Sepsis + this compoundIL-6~4,000~75% [15][16]
Sepsis ControlIL-10~12,000-[15][16]
Sepsis + this compoundIL-10~4,000~66.7% [15][16]

Table 3: Effect of this compound on TNF-α Secretion from In Vitro Stimulated Human Cells Model: Human mononuclear cells or lung tissue stimulated with LPS.

Cell/Tissue TypeThis compound Conc. (µg/mL)StimulantAnalyteInhibition of TNF-α ReleaseReference(s)
Human Mononuclear Cells10LPSTNF-α>90%[8]
Human Lung Tissue25LPSTNF-αSignificant (P < 0.01)[17]

Key Experimental Protocols

The following sections provide detailed methodologies for the key preclinical models used to evaluate the efficacy of this compound against LPS-induced inflammation.

4.1 Protocol: Murine Endotoxemia Model

This model assesses the ability of a compound to protect against endotoxic shock and reduce systemic cytokine levels following a direct challenge with purified LPS.

  • Animal Model: Male NMRI mice, 8-12 weeks of age, are used.[15][18] Animals are acclimatized for at least one week prior to the experiment.

  • Endotoxin Preparation: Lyophilized LPS from Salmonella enterica serovar Minnesota R60 is reconstituted in sterile, pyrogen-free 0.9% saline to a final concentration for injection.[18]

  • Induction of Endotoxemia: A lethal dose of LPS (e.g., 400 µ g/mouse ) is administered via intraperitoneal (i.p.) injection in a total volume of 200 µL.[6][18]

  • Therapeutic Intervention: this compound is dissolved in sterile saline. At a specified time point post-LPS challenge (e.g., 30 or 60 minutes), the therapeutic dose of this compound (e.g., 400 µ g/mouse ) is administered i.p. at a different site.[6][18]

  • Sample Collection & Analysis:

    • At 2 hours post-LPS challenge, animals are anesthetized.[6][18]

    • Blood is collected via the retro-orbital plexus into tubes containing an anticoagulant.[6]

    • Plasma is separated by centrifugation and stored at -80°C.

    • Plasma concentrations of TNF-α are quantified using a commercial ELISA kit according to the manufacturer's instructions.[18]

  • Endpoint: Animal survival may be monitored for up to 48-72 hours. For cytokine analysis, the experiment is terminated after blood collection.

Murine_Endotoxemia_Workflow start Start: NMRI Mice lps_injection 1. Induce Endotoxemia (i.p. LPS injection, 400µg) start->lps_injection wait_1hr Wait 1 Hour lps_injection->wait_1hr treatment 2. Treatment (i.p. This compound, 400µg) wait_1hr->treatment wait_2hr Wait 2 Hours (Post-LPS) treatment->wait_2hr blood_collection 3. Blood Collection (Retro-orbital) wait_2hr->blood_collection at T=2h post-LPS analysis 4. Cytokine Analysis (ELISA for TNF-α) blood_collection->analysis end End analysis->end

Caption: Experimental workflow for the murine endotoxemia model.

4.2 Protocol: In Vitro Stimulation of Human Mononuclear Cells (hMNCs)

This assay evaluates the direct effect of this compound on cytokine production from primary human immune cells.

  • Cell Isolation:

    • Human buffy coats are obtained from healthy donors.

    • hMNCs are isolated using Ficoll-Paque density gradient centrifugation.

    • Cells are washed and resuspended in a suitable cell culture medium (e.g., RPMI 1640) supplemented with serum.

  • Cell Plating: hMNCs are seeded into 96-well plates at a density of 5 x 10^5 cells/well.[8]

  • Stimulation and Treatment:

    • This compound is serially diluted to the desired final concentrations.

    • Cells are treated with the various concentrations of this compound.

    • Immediately after, cells are stimulated with LPS (from S. enterica) at a final concentration of 1 ng/mL.[8] Control wells include cells only, cells + LPS, and cells + this compound without LPS.

  • Incubation: Plates are incubated for 4 hours at 37°C in a 5% CO2 atmosphere.[8]

  • Supernatant Collection and Analysis:

    • Plates are centrifuged to pellet the cells.

    • The cell-free supernatant is carefully collected.

    • The concentration of TNF-α in the supernatant is determined by ELISA.

Conclusion and Future Directions

The synthetic peptide this compound demonstrates a potent and targeted mechanism for mitigating the hyperinflammatory conditions that characterize Cytokine Release Syndrome. By directly neutralizing bacterial triggers like LPS, it prevents the activation of the TLR4 signaling pathway, a critical initiator of the cytokine cascade.[6][7] Quantitative data from robust preclinical in vivo and in vitro models confirm its ability to dramatically reduce levels of key pro-inflammatory cytokines, including TNF-α and IL-6.[14][15]

The detailed protocols provided herein offer a standardized framework for the continued evaluation of this compound and other PAMP-neutralizing agents. For drug development professionals, this compound represents a promising candidate for an adjunctive therapy in severe bacterial infections, with the potential to prevent the progression to life-threatening sepsis and CRS. Future research should focus on its efficacy in polymicrobial infection models and its potential synergistic effects with standard antibiotic therapies.

References

Pep19-2.5: A Technical Guide to its Antimicrobial Properties Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic antimicrobial peptide Pep19-2.5, with a specific focus on its mechanisms of action against Gram-negative bacteria. This compound has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and antimicrobial properties. Its primary mode of action involves the direct neutralization of lipopolysaccharide (LPS), a major endotoxin (B1171834) component of the Gram-negative bacterial outer membrane, thereby inhibiting the downstream inflammatory cascade. Furthermore, this compound exhibits immunomodulatory effects through its interaction with the P2X7 receptor. This document consolidates quantitative data on its efficacy, details key experimental methodologies for its evaluation, and provides visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Neutralization of Lipopolysaccharide (LPS)

This compound's principal antimicrobial strategy against Gram-negative bacteria is not direct bacteriolysis at low concentrations, but rather the sequestration and neutralization of LPS.[1][2] This interaction prevents LPS from binding to the Toll-like receptor 4 (TLR4) on immune cells, thereby blocking the initiation of a potent inflammatory response that can lead to sepsis.[3] The binding of this compound to LPS is a high-affinity interaction, characterized by both electrostatic and hydrophobic interactions.[2]

Signaling Pathway: Inhibition of TLR4-Mediated Inflammation

The binding of this compound to LPS effectively abrogates the canonical TLR4 signaling pathway. Under normal septic conditions, LPS binds to LPS-binding protein (LBP) and is transferred to CD14, which then presents it to the TLR4-MD2 receptor complex. This triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This compound physically sequesters LPS, preventing this initial binding event.

TLR4_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular LPS Lipopolysaccharide (LPS) LBP LBP LPS->LBP Binds Pep19_2_5 This compound Pep19_2_5->LPS Neutralization TLR4_MD2 TLR4/MD2 Receptor Complex MyD88 MyD88 TLR4_MD2->MyD88 Recruitment CD14 CD14 CD14->TLR4_MD2 Presents LPS LBP->CD14 Transfers LPS NF_kB NF-κB Activation MyD88->NF_kB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α) NF_kB->Cytokines

Caption: Inhibition of the TLR4 signaling pathway by this compound.

Immunomodulation via P2X7 Receptor Interaction

Beyond LPS neutralization, this compound exhibits complex immunomodulatory effects by interacting with the purinergic P2X7 receptor, an ATP-gated ion channel.[4][5][6] This interaction can have both agonistic and antagonistic consequences depending on the cellular context and the presence of other stimuli. In Toll-like receptor-primed macrophages and monocytes, this compound can trigger Ca2+ influx and the release of IL-1β and lactate (B86563) dehydrogenase (LDH) in a P2X7-dependent manner.[5][6] However, in the presence of a P2X7 receptor agonist like BzATP, this compound can reduce agonist-induced IL-1β and LDH release, indicating a modulatory, and potentially inhibitory, role.[6]

Signaling Pathway: Modulation of P2X7 Receptor

The interaction of this compound with the P2X7 receptor can lead to downstream events such as NLRP3 inflammasome activation and subsequent caspase-1 activation, culminating in the release of mature IL-1β.

P2X7_Modulation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pep19_2_5 This compound P2X7R P2X7 Receptor Pep19_2_5->P2X7R Modulates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b TNF_alpha_Assay cluster_workflow TNF-α Release Assay Workflow step1 Isolate human mononuclear cells (MNCs) from heparinized blood step2 Resuspend MNCs in RPMI 1640 to 5 x 10^6 cells/mL step1->step2 step3 Pre-incubate LPS with or without This compound for 30 min at 37°C step2->step3 step4 Add 20 µL of LPS/Pep19-2.5 mixture to 200 µL of MNCs in a 96-well plate step3->step4 step5 Incubate for 4 hours at 37°C with 5% CO₂ step4->step5 step6 Centrifuge plate and collect supernatant step5->step6 step7 Quantify TNF-α in supernatant using ELISA step6->step7 Sepsis_Model_Workflow cluster_workflow In Vivo Murine Sepsis Model Workflow step1 Acclimatize female Balb/c mice for one week step2 Induce endotoxemia by intraperitoneal (i.p.) inoculation of 400 µg LPS/mouse step1->step2 step3 Administer treatment i.p. 1 hour post-LPS challenge: - Vehicle control (saline) - this compound (400 µg/mouse) step2->step3 step4 Monitor animal survival and condition daily step3->step4 step5 Optional: Collect blood at 2 hours post-LPS for cytokine analysis (TNF-α) step3->step5 step6 Analyze survival data using Kaplan-Meier test step4->step6

References

Unveiling the Anti-Inflammatory Potential of Pep19-2.5 In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro anti-inflammatory effects of the synthetic peptide Pep19-2.5 (also known as Aspidasept®). This compound has emerged as a promising candidate for combating severe bacterial infections and associated inflammatory responses by neutralizing key bacterial toxins. This document summarizes quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Toxin Neutralization

This compound exerts its primary anti-inflammatory effect by directly binding to and neutralizing potent pathogen-associated molecular patterns (PAMPs).[1][2] Its mode of action involves a dual interaction: an initial electrostatic attraction between the N-terminal region of the peptide and the polar head groups of bacterial toxins, followed by a hydrophobic interaction between the C-terminal region of this compound and the lipid components of the toxins.[1][2][3] This neutralization has been demonstrated for both lipopolysaccharides (LPS) from Gram-negative bacteria and lipoproteins/lipopeptides (LP) from Gram-positive bacteria.[1][2][4] By sequestering these toxins, this compound effectively prevents their interaction with host pattern recognition receptors (PRRs) such as Toll-like receptor 4 (TLR4) and TLR2, thereby inhibiting the initiation of pro-inflammatory signaling cascades.[4]

Quantitative Analysis of Anti-Inflammatory Efficacy

The in vitro efficacy of this compound in mitigating inflammatory responses has been quantified across various experimental settings. The following tables summarize key findings on its ability to reduce pro-inflammatory cytokine production.

Table 1: Inhibition of LPS-Induced TNF-α Secretion in Human Mononuclear Cells (hMNCs)

LPS ConcentrationThis compound ConcentrationTNF-α Inhibition (%)Reference
1 ng/mLNot specifiedSignificant, dose-dependent[5]
Various1:100 (LPS:this compound weight %)Abrogation of cytokine induction even when added 2.5h after LPS[5]

Table 2: Synergistic Effects with Antibiotics and NSAIDs on TNF-α Secretion

ConditionTreatmentEffect on TNF-α SecretionReference
S. minnesota-exposed hMNCsThis compound + CeftriaxoneSignificant dose-dependent decrease[1][5]
S. minnesota-exposed hMNCsThis compound + CiprofloxacinSignificant dose-dependent decrease[1][5]
LPS-stimulated human monocytesThis compound + IbuprofenAmplified decrease compared to individual treatments[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key in vitro experiments.

Human Mononuclear Cell (hMNC) Isolation and Stimulation
  • Isolation: hMNCs are isolated from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Cells are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal calf serum and antibiotics.

  • Stimulation: Cells are stimulated with bacterial toxins such as LPS or heat-killed bacteria at specified concentrations.

  • Treatment: this compound is added to the cell cultures at various concentrations, either simultaneously with the stimulant or at different time points to assess therapeutic potential.[5]

  • Cytokine Measurement: Supernatants are collected after a defined incubation period (e.g., 4 hours for TNF-α) and cytokine levels are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[7]

Cytotoxicity Assays
  • MTT Assay: To assess metabolic activity, hMNCs are incubated with various concentrations of this compound. The tetrazolium dye MTT is added, which is converted to formazan (B1609692) by metabolically active cells. The amount of formazan is quantified spectrophotometrically.[7]

  • Hemolysis Assay: Freshly isolated human red blood cells are incubated with different concentrations of this compound. The release of hemoglobin into the supernatant, indicating cell lysis, is measured spectrophotometrically.[7]

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

G cluster_0 Bacterial Toxin Recognition cluster_1 Intracellular Signaling LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 LP Lipoprotein TLR2 TLR2 LP->TLR2 MyD88 MyD88 TLR4_MD2->MyD88 TLR2->MyD88 NFkB NF-κB MyD88->NFkB p38 p38 MAPK MyD88->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines p38->Cytokines Pep19 This compound Pep19->LPS Neutralization Pep19->LP Neutralization

Caption: this compound signaling pathway inhibition.

G cluster_0 Cell Preparation cluster_1 Experiment cluster_2 Analysis A Isolate Human Mononuclear Cells B Stimulate with LPS/LP A->B C Treat with this compound B->C D Incubate (e.g., 4 hours) C->D E Collect Supernatant D->E F Measure Cytokines (ELISA) E->F

Caption: In vitro experimental workflow.

Concluding Remarks

The synthetic peptide this compound demonstrates significant anti-inflammatory properties in vitro, primarily through the direct neutralization of bacterial toxins. This action effectively halts the downstream signaling cascades that lead to the production of pro-inflammatory cytokines. The data presented herein, along with the detailed experimental protocols and visual aids, provide a solid foundation for further research and development of this compound as a potential therapeutic agent for sepsis and other inflammatory conditions driven by bacterial infections. Future in vitro studies could further explore its effects on a wider range of cell types, its impact on the inflammasome, and its potential for immunomodulation beyond simple toxin neutralization.

References

Methodological & Application

Application Notes and Protocols for Pep19-2.5 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Pep19-2.5 is a synthetic antimicrobial and anti-inflammatory peptide with the amino acid sequence GCKKYRRFRWKFKGKFWFWG and a C-terminal amidation. It has shown promise in neutralizing bacterial pathogenicity factors, such as lipopolysaccharides (LPS) and lipoproteins, making it a valuable tool for research in sepsis, inflammation, and infectious diseases. This document provides a detailed protocol for the chemical synthesis, purification, and quality control of this compound for research applications.

Materials and Equipment

Peptide Synthesis
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (G, C(Trt), K(Boc), Y(tBu), R(Pbf), F, W(Boc))

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail (Reagent K): Trifluoroacetic acid (TFA), phenol, water, thioanisole, 1,2-ethanedithiol (B43112) (EDT)

  • Automated or manual solid-phase peptide synthesizer

  • Reaction vessel with a sintered glass filter

  • Shaker

  • Vacuum filtration apparatus

Peptide Purification
  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Preparative C18 HPLC column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Fraction collector

Quality Control and Final Product Handling
  • Analytical RP-HPLC system with a C18 column

  • MALDI-TOF mass spectrometer

  • Lyophilizer (freeze-dryer)

  • Sterile, amber glass vials

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin to yield a C-terminally amidated peptide.

1.1. Resin Preparation and Swelling:

  • Weigh the required amount of Fmoc-Rink Amide MBHA resin and transfer it to the reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF using a vacuum filter.

1.2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.

1.3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Once the coupling is complete (negative Kaiser test, yellow beads), drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

1.4. Chain Elongation: Repeat the deprotection (Section 1.2) and coupling (Section 1.3) steps for each amino acid in the this compound sequence: G-C(Trt)-K(Boc)-K(Boc)-Y(tBu)-R(Pbf)-R(Pbf)-F-R(Pbf)-W(Boc)-K(Boc)-F-K(Boc)-G-K(Boc)-F-W(Boc)-F-W(Boc)-G.

1.5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail "Reagent K" by combining TFA, phenol, water, thioanisole, and EDT in a ratio of 82.5:5:5:5:2.5 (v/v). Caution: Perform this step in a well-ventilated fume hood.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.

  • Combine all filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification by RP-HPLC

2.1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of mobile phase A (0.1% TFA in water). If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.

  • Filter the peptide solution through a 0.45 µm syringe filter to remove any particulate matter.

2.2. HPLC Method:

  • Equilibrate the preparative C18 column with mobile phase A.

  • Inject the filtered peptide solution onto the column.

  • Elute the peptide using a linear gradient of mobile phase B (0.1% TFA in ACN) into mobile phase A. A suggested gradient for this compound is 20-60% B over 40 minutes at a flow rate appropriate for the column size.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peptide peak.

Quality Control

3.1. Purity Assessment:

  • Analyze the collected fractions by analytical RP-HPLC using a C18 column and a faster gradient (e.g., 5-95% B over 20 minutes).

  • Pool the fractions with a purity of ≥95%.

3.2. Identity Confirmation:

  • Determine the molecular weight of the purified peptide using MALDI-TOF mass spectrometry.

  • The expected monoisotopic mass of this compound (C₁₃₃H₁₉₀N₄₀O₂₂S) is approximately 2845.4 Da.

Lyophilization
  • Combine the pure, pooled fractions and freeze them at -80°C.

  • Lyophilize the frozen peptide solution for 24-48 hours until a dry, fluffy white powder is obtained.

  • Store the lyophilized this compound in sterile, amber glass vials at -20°C or below.

Quantitative Data Summary

ParameterExpected Value
Amino Acid Sequence GCKKYRRFRWKFKGKFWFWG-NH₂
Molecular Formula C₁₃₃H₁₉₀N₄₀O₂₂S
Monoisotopic Mass ~2845.4 Da
Purity (by RP-HPLC) ≥95%
Appearance White lyophilized powder
Solubility Soluble in water

Visualizations

Experimental Workflow

Pep19_2_5_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin Fmoc-Rink Amide Resin Chain_Elongation Stepwise Amino Acid Coupling Resin->Chain_Elongation Fmoc Chemistry Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC QC Purity & Identity Check RP_HPLC->QC Fraction Analysis Lyophilization Lyophilization QC->Lyophilization Pooling Pure Fractions Pure_Peptide Pure this compound Lyophilization->Pure_Peptide

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway Inhibition by this compound

This compound is known to neutralize bacterial lipopolysaccharides (LPS) and lipoproteins, which are ligands for Toll-like receptor 4 (TLR4) and Toll-like receptor 2 (TLR2), respectively. By binding to these pathogen-associated molecular patterns (PAMPs), this compound prevents their interaction with the receptors, thereby inhibiting downstream inflammatory signaling pathways.

TLR_Inhibition_Pathway cluster_ligands Bacterial PAMPs cluster_receptors Toll-like Receptors cluster_signaling Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds Lipoprotein Lipoprotein TLR2 TLR2 Lipoprotein->TLR2 Binds Pep19_2_5 This compound Pep19_2_5->LPS Pep19_2_5->Lipoprotein MyD88 MyD88 TLR4->MyD88 TLR2->MyD88 NF_kB NF-κB Activation MyD88->NF_kB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Upregulates

Caption: Inhibition of TLR signaling by this compound.

Pep19-2.5: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pep19-2.5, also known as Aspidasept®, is a synthetic anti-inflammatory and anti-infective peptide. It has demonstrated significant potential in neutralizing bacterial toxins, specifically lipopolysaccharides (LPS) from Gram-negative bacteria and lipoproteins (LP) from Gram-positive bacteria.[1][2] This neutralization prevents the activation of inflammatory signaling pathways mediated by Toll-like receptors (TLRs), making this compound a promising candidate for research in sepsis, inflammatory disorders, and drug development. Proper dissolution and preparation of this lyophilized peptide are critical for obtaining accurate and reproducible results in cell culture experiments.

Physicochemical Properties and Mechanism of Action

This compound is a synthetic peptide designed to bind with high affinity to bacterial toxins. Its mode of action involves a primary interaction of the N-terminal region of the peptide with the polar region of the toxins, followed by a hydrophobic interaction between the C-terminal region of this compound and the apolar moiety of the toxins.[2] This binding effectively neutralizes the toxins, preventing them from interacting with their respective receptors on immune cells, such as TLR4 for LPS and TLR2 for LPs. This blockade of receptor activation inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

Quantitative Data Summary

The following table summarizes key quantitative data for the use of this compound in cell culture experiments.

ParameterValueNotes
Recommended Solvents Sterile Water, Sterile 0.9% NaCl, or Sterile PBSBased on general peptide solubility principles and solvents used in published studies.
Typical Stock Solution Concentration 1 mg/mLA common starting concentration for peptide stock solutions.
Recommended Working Concentration 10 ng/mL - 10 µg/mLA concentration of 10 ng/mL has been used effectively. The optimal concentration should be determined empirically for each cell type and assay.
Cytotoxicity Observed at concentrations > 20-30 µg/mLVaries depending on the cell line and assay duration. It is recommended to perform a dose-response curve to determine the non-toxic concentration range for your specific experimental setup.
Storage of Lyophilized Peptide -20°C or -80°CStore in a desiccated environment.
Storage of Reconstituted Stock Solution -20°C or -80°C in aliquotsAvoid repeated freeze-thaw cycles. Stable for a limited time at 4°C (days to a week).

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound to Create a Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution.

Materials:

  • Lyophilized this compound vial

  • Sterile, nuclease-free water or sterile 0.9% NaCl solution

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.

  • Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 2000-3000 x g for 1-2 minutes) to ensure that all the lyophilized powder is collected at the bottom of the vial.

  • Solvent Addition: Carefully open the vial and add the required volume of sterile water or sterile 0.9% NaCl to achieve a 1 mg/mL concentration. For example, to a vial containing 1 mg of peptide, add 1 mL of solvent.

  • Dissolution: Gently swirl or vortex the vial at a low speed to dissolve the peptide completely. Avoid vigorous shaking, as this can cause peptide aggregation or degradation. If the peptide does not dissolve readily, sonication in a water bath for a few minutes may be helpful.

  • Aliquotting and Storage: Once the peptide is completely dissolved, aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the stock solution to a final working concentration for treating cells.

Materials:

  • Reconstituted this compound stock solution (1 mg/mL)

  • Complete cell culture medium (e.g., RPMI 1640, DMEM) appropriate for your cell line

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature or on ice.

  • Intermediate Dilution (Optional but Recommended): It is often convenient to prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µg/mL intermediate solution from a 1 mg/mL stock, dilute the stock 1:10 (e.g., 10 µL of stock solution into 90 µL of medium).

  • Final Dilution: Prepare the final working concentration by further diluting the intermediate solution or the stock solution directly into the required volume of complete cell culture medium. For example, to prepare a final concentration of 10 ng/mL in 1 mL of medium, add 0.1 µL of the 100 µg/mL intermediate solution.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This should be the same solvent used to dissolve the peptide, diluted in the cell culture medium to the same final concentration as in the experimental conditions.

  • Cell Treatment: Add the prepared working solutions of this compound and the vehicle control to your cell cultures and incubate for the desired experimental duration.

Visualizations

G cluster_reconstitution Stock Solution Preparation cluster_working Working Solution Preparation lyophilized Lyophilized this compound equilibrate Equilibrate to Room Temp lyophilized->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent (e.g., Water, 0.9% NaCl) centrifuge->add_solvent dissolve Gently Dissolve add_solvent->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_stock Store at -20°C to -80°C aliquot->store_stock thaw_stock Thaw Stock Aliquot store_stock->thaw_stock intermediate_dilution Intermediate Dilution (in Cell Culture Medium) thaw_stock->intermediate_dilution final_dilution Final Dilution to Working Concentration intermediate_dilution->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells

Caption: Experimental workflow for the reconstitution and preparation of this compound solutions.

G cluster_pathway This compound Mechanism of Action LPS LPS / Lipoproteins TLR TLR4 / TLR2 LPS->TLR Binds to Neutralization Neutralization LPS->Neutralization Pep19_2_5 This compound Pep19_2_5->Neutralization Signaling Downstream Signaling (e.g., NF-κB pathway) TLR->Signaling Activates Cytokines Pro-inflammatory Cytokine Production Signaling->Cytokines Leads to Inflammation Inflammation Cytokines->Inflammation Neutralization->TLR Prevents Binding

Caption: Simplified signaling pathway illustrating the inhibitory action of this compound.

References

Application Note: In Vitro Assays for Measuring Pep19-2.5 Activity Against Lipopolysaccharide (LPS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Recognition of LPS by Toll-like receptor 4 (TLR4) on immune cells triggers a signaling cascade that results in the release of pro-inflammatory cytokines, which can lead to systemic inflammation and septic shock in severe cases. Pep19-2.5 is a synthetic antimicrobial peptide designed to bind and neutralize LPS, thereby inhibiting its pro-inflammatory effects.[1][2][3] This application note provides detailed protocols for three key in vitro assays to quantify the LPS-neutralizing activity of this compound: the Limulus Amebocyte Lysate (LAL) assay, a HEK293-TLR4 reporter cell line assay, and a cytokine release assay using primary human mononuclear cells. These assays are essential tools for the preclinical evaluation and characterization of this compound and other LPS-neutralizing agents.

Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a highly sensitive method for the detection and quantification of endotoxin.[4][5] The assay utilizes a lysate derived from the amebocytes of the horseshoe crab (Limulus polyphemus), which contains a coagulation cascade that is activated by LPS.[5] The neutralization of LPS by this compound results in a reduction of this coagulation reaction, which can be measured quantitatively.

Experimental Protocol

Materials:

  • Kinetic Chromogenic LAL Assay Kit

  • LPS standard (from E. coli O111:B4 or similar)

  • This compound

  • LAL Reagent Water (LRW)

  • Endotoxin-free glass tubes or 96-well microplate

  • Incubating microplate reader capable of reading at 405 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute the LPS standard and LAL reagent according to the manufacturer's instructions using LRW.

    • Prepare a stock solution of this compound in LRW.

    • Create a series of dilutions of the LPS standard in LRW (e.g., 50, 5, 0.5, 0.05 EU/mL).

    • Prepare a series of dilutions of this compound to be tested.

  • Assay Performance:

    • In an endotoxin-free 96-well plate, add 50 µL of each LPS standard dilution in triplicate to establish a standard curve.

    • For the experimental samples, pre-incubate various concentrations of this compound with a fixed concentration of LPS (e.g., 10 EU/mL) in LRW for 30 minutes at 37°C.

    • Add 50 µL of these this compound/LPS mixtures to the 96-well plate in triplicate.

    • Include a positive control (LPS only) and a negative control (LRW only).

    • Add 50 µL of the reconstituted LAL reagent to all wells.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C and initiate kinetic reading at 405 nm for a predefined period (e.g., 60 minutes).

  • Data Analysis:

    • The time it takes for the optical density to reach a certain threshold (onset time) is inversely proportional to the amount of LPS.

    • Plot the log of the LPS concentration against the log of the onset time for the standards to generate a standard curve.

    • Determine the concentration of residual LPS in the this compound/LPS mixtures by interpolating their onset times from the standard curve.

    • Calculate the percentage of LPS neutralization by this compound using the following formula: % Neutralization = (1 - [Residual LPS] / [Initial LPS]) * 100

Data Presentation
This compound (µg/mL)Initial LPS (EU/mL)Residual LPS (EU/mL)% LPS Neutralization
0 (Control)10100
1105.248
5101.189
10100.298
2010<0.05>99.5

HEK293-TLR4 Reporter Assay

This cell-based assay utilizes a human embryonic kidney (HEK) 293 cell line that is stably transfected with human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.[6][7] Binding of LPS to the TLR4 complex activates NF-κB, leading to the expression and secretion of SEAP, which can be easily quantified using a colorimetric substrate.[7][8] The inhibitory activity of this compound is measured as a reduction in SEAP activity.

Experimental Protocol

Materials:

  • HEK-Blue™ hTLR4 cells (or equivalent)

  • HEK-Blue™ Detection medium

  • LPS standard

  • This compound

  • Endotoxin-free Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, Penicillin-Streptomycin

  • 96-well tissue culture plates

Procedure:

  • Cell Culture:

    • Culture HEK-Blue™ hTLR4 cells in complete DMEM at 37°C in a 5% CO₂ incubator.

    • Passage the cells when they reach 80-90% confluency.

  • Assay Performance:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

    • Prepare a fixed concentration of LPS (e.g., 10 ng/mL) and various concentrations of this compound in culture medium.

    • Pre-incubate the LPS and this compound mixtures for 30 minutes at 37°C.

    • Remove the culture medium from the cells and add 200 µL of the this compound/LPS mixtures to the respective wells in triplicate.

    • Include a positive control (LPS only) and a negative control (medium only).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Measurement of SEAP Activity:

    • Add 20 µL of the cell supernatant from each well to a new 96-well plate.

    • Add 180 µL of HEK-Blue™ Detection medium to each well.

    • Incubate at 37°C for 1-4 hours, or until a blue color develops.

    • Measure the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percentage of inhibition of TLR4 signaling by this compound using the following formula: % Inhibition = (1 - [Absorbance of this compound + LPS] / [Absorbance of LPS only]) * 100

Data Presentation
This compound (µg/mL)LPS (ng/mL)Absorbance (650 nm)% Inhibition
0 (Control)101.250
1100.7837.6
5100.2183.2
10100.0893.6
20100.0596.0

Cytokine Release Assay in Human Mononuclear Cells

This assay directly measures the biological consequence of LPS stimulation in primary immune cells, which is the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] The ability of this compound to neutralize LPS is quantified by the reduction in cytokine secretion.

Experimental Protocol

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium with 10% FBS, Penicillin-Streptomycin

  • LPS standard

  • This compound

  • Human TNF-α and IL-6 ELISA kits

  • 96-well tissue culture plates

Procedure:

  • Cell Isolation:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend them in complete RPMI-1640 medium.

  • Assay Performance:

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.

    • Prepare a fixed concentration of LPS (e.g., 10 ng/mL) and various concentrations of this compound in culture medium.

    • Pre-incubate the LPS and this compound mixtures for 30 minutes at 37°C.

    • Add 200 µL of the this compound/LPS mixtures to the cells in triplicate.

    • Include a positive control (LPS only) and a negative control (medium only).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Quantification:

    • Centrifuge the plate and collect the cell-free supernatants.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release by this compound using the following formula: % Inhibition = (1 - [Cytokine concentration with this compound + LPS] / [Cytokine concentration with LPS only]) * 100

Data Presentation
This compound (µg/mL)LPS (ng/mL)TNF-α (pg/mL)% Inhibition of TNF-αIL-6 (pg/mL)% Inhibition of IL-6
0 (Control)101520021500
11089041.4123042.8
51025083.638082.3
10109593.815093.0
20105096.78096.3

Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling LPS LPS LPS_Pep19_2_5 LPS-Pep19-2.5 Complex TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Binds Pep19_2_5 This compound Pep19_2_5->LPS Neutralizes LPS_Pep19_2_5->TLR4_MD2 Binding Blocked MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NF_kB NF-κB IKK->NF_kB Nucleus Nucleus NF_kB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Transcription Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection LPS LPS Stock Preincubation Pre-incubation (LPS + this compound) LPS->Preincubation Peptide This compound Stock Peptide->Preincubation Cells HEK-Blue™ hTLR4 Cells Stimulation Cell Stimulation (18-24h) Cells->Stimulation Preincubation->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant SEAP_Assay SEAP Detection Supernatant->SEAP_Assay Readout Measure Absorbance (650 nm) SEAP_Assay->Readout

References

Application Notes and Protocols for Pep19-2.5 in a Murine Model of Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. The synthetic anti-lipopolysaccharide peptide, Pep19-2.5 (also known as Aspidasept®), has emerged as a promising therapeutic candidate. This compound acts by neutralizing potent bacterial pathogenicity factors, including lipopolysaccharides (LPS) from Gram-negative bacteria and lipoproteins (LP) from Gram-positive bacteria.[1][2][3] This neutralization prevents the activation of pro-inflammatory signaling cascades, thereby mitigating the excessive inflammatory response that drives sepsis pathophysiology.[1][4][5]

These application notes provide a detailed protocol for the use of this compound in a murine model of sepsis, a critical step in the preclinical evaluation of this novel therapeutic agent. The protocols described herein cover two widely accepted models of sepsis: lipopolysaccharide (LPS)-induced endotoxemia and cecal ligation and puncture (CLP)-induced polymicrobial sepsis.

Mechanism of Action

This compound is a synthetic anti-lipopolysaccharide peptide (SALP) designed to bind and neutralize bacterial toxins.[1] Its mode of action involves a two-step process: an initial electrostatic interaction between the cationic N-terminal region of the peptide and the negatively charged polar region of the toxins, followed by a hydrophobic interaction between the C-terminal region of the peptide and the lipid moiety of the toxins.[1][3] This binding effectively sequesters the toxins, preventing their interaction with pattern recognition receptors (PRRs) such as Toll-like receptor 4 (TLR4) on immune cells.[4][5][6] By blocking this initial step in the inflammatory cascade, this compound inhibits the downstream production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, thus controlling the systemic inflammatory response.[1][2][7]

Signaling Pathway of this compound in Sepsis

Pep19_2_5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Bacterial Toxins Bacterial Toxins (LPS, Lipoproteins) TLR4/MD2 Complex TLR4/MD2 Complex Bacterial Toxins->TLR4/MD2 Complex Binds to This compound This compound This compound->Bacterial Toxins Neutralizes NF-kB Activation NF-kB Activation TLR4/MD2 Complex->NF-kB Activation Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-kB Activation->Pro-inflammatory Cytokines Induces Transcription Inflammatory Response Systemic Inflammatory Response Pro-inflammatory Cytokines->Inflammatory Response Drives

Caption: this compound signaling pathway in sepsis.

Data Presentation

Table 1: Efficacy of this compound in Murine Sepsis Models
ModelTreatmentOutcome MeasureResultReference
LPS-induced EndotoxemiaThis compound (25 µ g/mouse , i.p.)Survival RateIncreased survival when administered immediately after LPS challenge.[2]
LPS-induced EndotoxemiaThis compound (400 µ g/mouse ) + Ibuprofen (40 µ g/mouse )Survival RateSynergistic protection against lethal endotoxemia.[8][9][10][8][9][10]
CLP-induced SepsisThis compound (continuous i.v. infusion)Plasma Cytokine Levels (IL-6, IL-10, MCP-1)Significantly reduced compared to untreated septic animals.[7][7]
CLP-induced SepsisThis compoundCD14 mRNA Expression (Heart, Lung)Significantly reduced compared to sepsis-control group.[7][7]
Bacteremia (S. enterica)This compound (150-400 µ g/mouse ) + AntibioticSurvival RateAdditive action leading to a survival advantage.[2]

Experimental Protocols

Two primary murine models are recommended for evaluating the efficacy of this compound in sepsis: LPS-induced endotoxemia and Cecal Ligation and Puncture (CLP).

LPS-Induced Endotoxemia Model

This model simulates the systemic inflammatory response to circulating endotoxin.[11]

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli or S. enterica

  • Sterile, pyrogen-free 0.9% saline

  • Male C57BL/6 mice (8-12 weeks old)

  • Syringes and needles (27-30G) for injection

  • Animal monitoring equipment

Protocol:

  • Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Preparation of Reagents:

    • Reconstitute this compound in sterile 0.9% saline to the desired stock concentration.

    • Dissolve LPS in sterile 0.9% saline to the desired stock concentration. The dose of LPS may need to be titrated to achieve the desired level of endotoxemia and mortality rate, typically ranging from 5 to 20 mg/kg.[12][13][14]

  • Induction of Endotoxemia:

    • Administer LPS to mice via intraperitoneal (i.p.) injection.

  • Administration of this compound:

    • Administer this compound via i.p. injection. The timing of administration is critical. For therapeutic evaluation, administer this compound at various time points post-LPS challenge (e.g., 30 minutes, 1 hour).[2][9] A typical dose is around 25-400 µg per mouse.[2][9]

  • Monitoring:

    • Monitor mice for signs of sepsis, including lethargy, piloerection, and huddling behavior.

    • Record survival at regular intervals for up to 7 days.

  • Sample Collection:

    • At predetermined time points, collect blood samples for cytokine analysis (e.g., TNF-α, IL-6).

    • Collect tissues for analysis of inflammatory markers.

Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for preclinical sepsis research as it closely mimics the polymicrobial nature of clinical sepsis.[15][16][17]

Materials:

  • This compound

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 4-0 silk)

  • Needles (e.g., 21-23G)

  • Sterile 0.9% saline

  • Male C57BL/6 mice (8-12 weeks old)

  • Analgesics (e.g., buprenorphine)

Protocol:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using an appropriate anesthetic regimen.

    • Shave the abdomen and disinfect the surgical area with an antiseptic solution.

  • Laparotomy:

    • Make a small midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecal Ligation and Puncture:

    • Exteriorize the cecum and ligate it with a suture at a point distal to the ileocecal valve. The severity of sepsis can be modulated by the ligation length.

    • Puncture the ligated cecum once or twice with a needle. The needle gauge will also influence the severity of sepsis.[15][17][18][19]

    • Gently squeeze the cecum to express a small amount of fecal material into the peritoneal cavity.[15]

  • Closure and Resuscitation:

    • Return the cecum to the abdominal cavity and close the peritoneal and skin incisions with sutures or surgical clips.

    • Administer pre-warmed sterile saline subcutaneously for fluid resuscitation.[15]

    • Administer analgesics as per institutional guidelines.

  • Administration of this compound:

    • This compound can be administered intravenously (i.v.) as a continuous infusion or as a bolus injection (i.p. or i.v.).[2][7]

  • Post-Operative Care and Monitoring:

    • Monitor mice closely for signs of sepsis and survival for up to 10 days.

  • Sample Collection:

    • Collect blood and tissue samples at specified time points for analysis of bacterial load, cytokine levels, and other relevant biomarkers.

Experimental Workflow

Experimental_Workflow cluster_sepsis_induction Sepsis Induction LPS_Model LPS-induced Endotoxemia Treatment This compound Administration (i.p. or i.v.) LPS_Model->Treatment CLP_Model Cecal Ligation and Puncture (CLP) CLP_Model->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Sample_Collection Blood and Tissue Sample Collection Monitoring->Sample_Collection Analysis Cytokine Analysis Bacterial Load Biomarker Assessment Sample_Collection->Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pep19-2.5, also known as Aspidasept®, is a synthetic anti-lipopolysaccharide peptide (SALP) that has demonstrated significant anti-infective and anti-inflammatory properties.[1][2][3] Its primary mechanism of action involves the direct binding and neutralization of bacterial toxins, such as lipopolysaccharides (LPS) from Gram-negative bacteria and lipoproteins (LP) from Gram-positive bacteria.[1][2][3] This neutralization prevents the activation of pro-inflammatory signaling pathways, making this compound a promising candidate for the treatment of sepsis and other inflammatory conditions triggered by bacterial infections.[4][5][6] These application notes provide a summary of recommended dosages from in vivo animal studies, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Data Presentation: Recommended In Vivo Dosages

The following table summarizes the recommended dosages of this compound used in various preclinical animal models. It is crucial to note that the optimal dosage may vary depending on the specific animal model, the severity of the induced condition, and the administration route.

Animal ModelSpeciesConditionThis compound DosageAdministration RouteReference
Endotoxic ShockMouse (BALB/c)LPS-induced endotoxemia25 µ g/mouse Intraperitoneal[7]
EndotoxemiaMouse (BALB/c)LPS-induced endotoxemia400 µ g/mouse Intraperitoneal[8]
BacteremiaMouseS. enterica infectionNot specifiedIntraperitoneal[9]
Repeated Dose ToxicologyRat (Wistar)14-day continuous infusion0.5 mg/kg/dayIntravenous[10]
Repeated Dose ToxicologyRat (Wistar)14-day continuous infusion3.2 mg/kg/dayIntravenous[10]
Repeated Dose ToxicologyRat (Wistar)14-day continuous infusion20.0 mg/kg/day (Maximum Tolerated Dose)Intravenous[10]
Cardiac Arrest and ResuscitationMousePost-cardiac arrest syndromeNot specifiedNot specified[11]

Signaling Pathway

The primary mechanism of action of this compound is the neutralization of bacterial toxins, thereby inhibiting downstream inflammatory signaling. The peptide directly binds to Pathogen-Associated Molecular Patterns (PAMPs) like LPS and LP, preventing their interaction with Pattern Recognition Receptors (PRRs) on immune cells, such as Toll-like receptor 4 (TLR4) and TLR2.[1][4] This blockade prevents the activation of intracellular signaling cascades that lead to the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[1][12]

Pep19_2_5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Bacteria Bacteria LPS/LP LPS/LP Bacteria->LPS/LP releases Neutralized Complex Neutralized Complex TLR4/TLR2 TLR4/TLR2 Receptor Complex LPS/LP->TLR4/TLR2 activates This compound This compound This compound->LPS/LP binds & neutralizes Neutralized Complex->TLR4/TLR2 prevents activation Signaling Cascade Signaling Cascade TLR4/TLR2->Signaling Cascade initiates NF-kB Activation NF-kB Activation Signaling Cascade->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines leads to production of

Caption: Mechanism of action of this compound.

Experimental Protocols

Murine Model of Endotoxic Shock

This protocol describes the induction of endotoxic shock in mice, a common model to evaluate the efficacy of anti-sepsis agents like this compound.

Materials:

  • This compound (lyophilized powder)

  • Lipopolysaccharide (LPS) from Salmonella enterica serovar Minnesota R60

  • D-galactosamine

  • Sterile, pyrogen-free 0.9% saline

  • Female BALB/c mice (7 weeks old, ~20g)

  • Sterile syringes and needles

Procedure:

  • Preparation of Reagents:

    • Reconstitute this compound in sterile 0.9% saline to the desired stock concentration.

    • Dissolve LPS and D-galactosamine in sterile 0.9% saline. A typical lethal dose is 50 ng of LPS and 18 mg of D-galactosamine per mouse.[7] Another study used 400 µg of LPS per mouse.[8]

  • Animal Dosing:

    • Administer the LPS/D-galactosamine solution intraperitoneally (i.p.) to the mice.

    • The treatment group receives an i.p. injection of this compound (e.g., 25 µg or 400 µg per mouse) at a different peritoneal site.[7][8] The timing of the peptide administration can be varied:

      • Prophylactic: 30 minutes before the LPS challenge.[7]

      • Therapeutic: Immediately after, 30 minutes after, or 60 minutes after the LPS challenge.[7]

    • The control group receives an equivalent volume of sterile saline instead of the peptide.

  • Monitoring:

    • Monitor the animals for signs of endotoxic shock, such as lethargy, piloerection, and hypothermia.

    • Record survival rates over a period of 5 to 7 days.[7]

Endotoxic_Shock_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Administer LPS/Galactosamine (i.p.) Administer LPS/Galactosamine (i.p.) Prepare Reagents->Administer LPS/Galactosamine (i.p.) Administer this compound or Saline (i.p.) Administer this compound or Saline (i.p.) Administer LPS/Galactosamine (i.p.)->Administer this compound or Saline (i.p.) Monitor Survival and Symptoms Monitor Survival and Symptoms Administer this compound or Saline (i.p.)->Monitor Survival and Symptoms Data Analysis Data Analysis Monitor Survival and Symptoms->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for the endotoxic shock model.

In Vitro Cytokine Release Assay

This protocol is used to assess the ability of this compound to inhibit LPS-induced cytokine production in human mononuclear cells (MNCs).

Materials:

  • This compound

  • LPS

  • Human Mononuclear Cells (MNCs)

  • Cell culture medium (e.g., RPMI 1640)

  • Fetal Calf Serum (FCS)

  • ELISA kits for TNF-α

Procedure:

  • Cell Culture:

    • Isolate human MNCs from peripheral blood.

    • Culture the cells in RPMI 1640 medium supplemented with 10% FCS.

  • Stimulation:

    • Seed 5 x 10^6 MNCs per well in a culture plate.

    • Add LPS to the cells at a final concentration of, for example, 1 ng/mL.[3]

    • Immediately add this compound at various concentrations. A weight ratio of LPS to this compound of 1:10 or 1:100 is often used.[1]

    • To study the therapeutic window, this compound can be added at different time points after LPS stimulation (e.g., up to 2.5 hours later).[1]

  • Incubation:

    • Incubate the cells for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cytokine Measurement:

    • After incubation, centrifuge the plates and collect the supernatants.

    • Measure the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

Cytokine_Release_Assay_Workflow Start Start Isolate & Culture Human MNCs Isolate & Culture Human MNCs Start->Isolate & Culture Human MNCs Stimulate with LPS Stimulate with LPS Isolate & Culture Human MNCs->Stimulate with LPS Add this compound Add this compound Stimulate with LPS->Add this compound Incubate for 4 hours Incubate for 4 hours Add this compound->Incubate for 4 hours Collect Supernatants Collect Supernatants Incubate for 4 hours->Collect Supernatants Measure TNF-alpha by ELISA Measure TNF-alpha by ELISA Collect Supernatants->Measure TNF-alpha by ELISA End End Measure TNF-alpha by ELISA->End

Caption: Workflow for in vitro cytokine release assay.

Conclusion

This compound has shown considerable promise as a therapeutic agent for bacterial-induced inflammation in a variety of preclinical models. The provided dosage information and experimental protocols offer a starting point for researchers investigating the in vivo efficacy of this peptide. It is essential to carefully consider the specific experimental design, including the animal model and the inflammatory challenge, to determine the optimal dosage and administration regimen for this compound. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

Application Notes and Protocols for Intravenous Administration of Pep19-2.5 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pep19-2.5, also known as Aspidasept®, is a synthetic antimicrobial peptide (sAMP) designed to neutralize bacterial toxins, specifically lipopolysaccharide (LPS) from Gram-negative bacteria and lipoproteins (LP) from Gram-positive bacteria.[1][2] Its primary mechanism of action involves binding to these pathogen-associated molecular patterns (PAMPs), preventing their interaction with Toll-like receptors (TLR4 and TLR2) on immune cells.[3][4] This inhibition of TLR signaling mitigates the downstream inflammatory cascade, reducing the production of pro-inflammatory cytokines and potentially preventing the severe consequences of bacterial infections, such as sepsis.[5][6] These application notes provide detailed protocols for the intravenous administration of this compound in murine models of sepsis and endotoxemia, along with data presentation and visualization of the relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of intravenous this compound administration in mouse models of sepsis.

Table 1: Effect of Continuous Intravenous Infusion of this compound on Plasma Cytokine Levels in a Murine Cecal Ligation and Puncture (CLP) Sepsis Model

CytokineSepsis-Control (pg/mL)This compound Treated (pg/mL)Fold ChangeP-valueReference
TNF-α222 ± 7537 ± 8↓ 6.0P = 0.020[5]
IL-6High (not quantified)Significantly Reduced-P < 0.001[7]
IL-10High (not quantified)Significantly Reduced-P < 0.001[7]
MCP-1High (not quantified)Significantly Reduced-P < 0.001[7]
IFN-γHigher than this compoundLower than other peptides--[5]
IL-12p70Higher than this compoundLower than other peptides--[5]

Data are presented as mean ± SEM. Cytokine levels were measured 24 hours after CLP and initiation of treatment.

Table 2: Effect of Continuous Intravenous Infusion of this compound on CD14 mRNA Expression in Various Tissues in a Murine CLP Sepsis Model

TissueSepsis-Control (Fold Change vs. Sham)This compound Treated (Fold Change vs. Sham)P-value (vs. Sepsis-Control)Reference
Heart3.5 ± 1.8Significantly ReducedP = 0.003[7]
Lung7.4 ± 3.51.9 ± 0.9P = 0.008[7]
Spleen9.1 ± 6.72.3 ± 1.7P = 0.009[7]
Liver25.1 ± 16.012.8 ± 7.7P = 0.15 (not significant)[7]

Data are presented as mean ± SEM. CD14 mRNA expression was measured 24 hours after CLP and initiation of treatment.

Table 3: Survival Rate in a Murine Endotoxemia Model with Delayed Combination Therapy

Treatment GroupSurvival RateReference
LPS only0%[8]
Ibuprofen only (40 µ g/mouse )0%[8]
This compound only (400 µ g/mouse )0%[8]
This compound (400 µ g/mouse ) + Ibuprofen (40 µ g/mouse )60%[8]

Treatment was administered 1 hour after intraperitoneal LPS challenge (400 µ g/mouse ).

Experimental Protocols

Protocol 1: Continuous Intravenous Infusion of this compound in a Murine Cecal Ligation and Puncture (CLP) Sepsis Model

This protocol is designed to assess the efficacy of this compound in a clinically relevant model of polymicrobial sepsis.

Materials:

  • Male NMRI mice (8-12 weeks old)

  • This compound (lyophilized)

  • Sterile 0.9% NaCl (vehicle)

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • 2-0 silk suture

  • 21-27 gauge needles

  • Wound clips or sutures

  • Intravenous catheter

  • Infusion pump

  • Heating pad

Procedure:

  • Animal Preparation and Catheterization (48 hours prior to CLP):

    • Anesthetize the mouse using an approved protocol.

    • Surgically implant an intravenous catheter into the jugular vein for continuous infusion.[7][9] Exteriorize the catheter on the back of the neck.

    • Allow the animal to recover for 48 hours.

  • Cecal Ligation and Puncture (CLP):

    • Anesthetize the mouse and place it on a heating pad to maintain body temperature.

    • Shave the abdomen and disinfect the area with an appropriate antiseptic.

    • Make a 1-2 cm midline incision through the skin and peritoneum.[3][10]

    • Exteriorize the cecum and ligate it with a 2-0 silk suture at a point 5-10 mm from the cecal tip, ensuring not to obstruct the ileocecal valve.[2][3]

    • Puncture the cecum once or twice through-and-through with a 21-27 gauge needle distal to the ligation.[3][10]

    • Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneal cavity.[2]

    • Return the cecum to the abdominal cavity.

    • Close the peritoneal wall and skin with sutures or wound clips.[3]

    • Administer subcutaneous fluid resuscitation (e.g., 1 mL of warm sterile saline).[10]

  • Intravenous Administration of this compound:

    • Immediately following the CLP procedure, connect the exteriorized intravenous catheter to an infusion pump.

    • Dissolve this compound in sterile 0.9% NaCl to the desired concentration.

    • Initiate a continuous intravenous infusion of this compound. A previously described protocol used a 24-hour continuous infusion.[5] The exact dose and infusion rate should be optimized for the specific study, with doses ranging from 4 µg to 400 µg per mouse having been used in various models and administration routes.[8][9]

    • A control group should receive a continuous infusion of the vehicle (0.9% NaCl).

    • A sham group should undergo the surgical procedure, including exteriorization of the cecum, but without ligation and puncture, and receive the vehicle infusion.[5]

  • Post-Operative Monitoring and Sample Collection:

    • Monitor the animals for clinical signs of sepsis (e.g., activity level, posture, piloerection).

    • At the desired time point (e.g., 24 hours), collect blood samples for cytokine analysis and harvest tissues for gene expression analysis (e.g., CD14 mRNA).

Protocol 2: Intravenous Administration of this compound in a Murine Endotoxemia Model

This protocol is suitable for studying the direct toxin-neutralizing effects of this compound.

Materials:

  • Mice (specific strain as required by the study)

  • Lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., S. enterica)

  • This compound (lyophilized)

  • Sterile 0.9% NaCl

  • Anesthetic (as required for administration and sampling)

  • Intravenous injection equipment (e.g., tail vein catheter or retro-orbital injection)

Procedure:

  • Preparation of Reagents:

    • Dissolve LPS in sterile 0.9% NaCl to the desired concentration. A lethal dose is typically in the range of 400 µ g/mouse administered intraperitoneally.[8]

    • Dissolve this compound in sterile 0.9% NaCl to the desired concentration. Doses around 400 µ g/mouse have been used therapeutically in this model via intraperitoneal injection, and intravenous doses would need to be optimized.[8]

  • Induction of Endotoxemia:

    • Administer a lethal dose of LPS to the mice, typically via intraperitoneal injection.

  • Intravenous Administration of this compound:

    • At a specified time point after the LPS challenge (e.g., 1 hour for therapeutic intervention), administer this compound intravenously.[8] This can be done via tail vein injection or retro-orbital injection.

    • A control group should receive an intravenous injection of the vehicle (0.9% NaCl).

  • Monitoring and Endpoint Analysis:

    • Monitor the mice for survival over a period of 48-72 hours.

    • Alternatively, for mechanistic studies, blood samples can be collected at earlier time points (e.g., 2 hours post-LPS challenge) to measure serum cytokine levels (e.g., TNF-α).[8]

Visualizations

Signaling Pathways and Experimental Workflows

Pep19_2_5_Mechanism_of_Action cluster_bacteria Bacterial Pathogens cluster_pamps PAMPs cluster_receptors Immune Cell Receptors cluster_signaling Intracellular Signaling Gram-negative Gram-negative LPS LPS Gram-negative->LPS Gram-positive Gram-positive LP Lipoproteins Gram-positive->LP TLR4 TLR4/MD2 LPS->TLR4 Binds TLR2 TLR2/1/6 LP->TLR2 Binds This compound This compound This compound->LPS Neutralizes This compound->LP Neutralizes MyD88 MyD88-dependent Pathway TLR4->MyD88 TLR2->MyD88 NFkB NF-κB Activation MyD88->NFkB Inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Inflammatory Cytokines Upregulates

Caption: Mechanism of action of this compound.

CLP_Workflow cluster_prep Preparation (Day -2) cluster_clp CLP Procedure (Day 0) cluster_treatment Treatment & Monitoring (Day 0-1) Anesthesia1 Anesthetize Mouse Catheterization Implant Jugular Vein Catheter Anesthesia1->Catheterization Recovery 48h Recovery Catheterization->Recovery Anesthesia2 Anesthetize Mouse Recovery->Anesthesia2 Incision Midline Abdominal Incision Anesthesia2->Incision Exteriorize Exteriorize Cecum Incision->Exteriorize Ligate Ligate Cecum Exteriorize->Ligate Puncture Puncture Cecum Ligate->Puncture Return Return Cecum to Abdomen Puncture->Return Close Close Incision Return->Close Infusion Start Continuous IV Infusion (this compound or Vehicle) Close->Infusion Monitoring Monitor Animal for 24h Infusion->Monitoring Sampling Collect Blood and Tissues Monitoring->Sampling

Caption: Experimental workflow for the CLP model.

References

Application Notes and Protocols: Utilizing Pep19-2.5 in Combination with Antibiotics for Sepsis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction.[1] The initial inflammatory cascade is often triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria and lipoproteins (LP) from Gram-positive bacteria.[2] Standard-of-care for sepsis involves the rapid administration of broad-spectrum antibiotics.[3] However, antibiotic-mediated bacterial lysis can paradoxically exacerbate the inflammatory response by releasing large quantities of PAMPs, potentially worsening the patient's condition.[1][4]

Pep19-2.5 (also known as Aspidasept®) is a synthetic anti-lipopolysaccharide peptide (SALP) designed to address this issue.[2] It exhibits a potent ability to bind and neutralize LPS and other bacterial toxins, thereby dampening the pro-inflammatory cascade.[2][5] Unlike conventional antibiotics, this compound has low direct antimicrobial activity but demonstrates a powerful anti-inflammatory effect.[3] The combination of this compound with traditional antibiotics presents a promising therapeutic strategy, aiming to simultaneously eliminate the infectious agent and control the harmful inflammatory response.[3][6] These application notes provide a comprehensive overview and detailed protocols for researchers investigating the synergistic potential of this compound and antibiotics in the context of sepsis.

Mechanism of Action

This compound's primary mode of action involves a high-affinity binding to bacterial toxins, most notably LPS.[2] This interaction is characterized by an initial electrostatic attraction between the cationic peptide and the anionic portions of the toxin, followed by hydrophobic interactions that lead to a conformational change in the toxin, rendering it biologically inactive.[2] This neutralization prevents the activation of key pattern recognition receptors, such as Toll-like receptors (TLRs), on immune cells, thereby inhibiting the downstream signaling pathways that lead to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][7]

cluster_0 Bacterial Lysis & Toxin Release cluster_1 Immune Cell Activation cluster_2 This compound Intervention Antibiotics Antibiotics Bacteria Bacteria Antibiotics->Bacteria Kill LPS/LP LPS/Lipoproteins Bacteria->LPS/LP Release TLRs TLRs LPS/LP->TLRs Neutralization Neutralization LPS/LP->Neutralization Immune_Cell Immune Cell (e.g., Macrophage) Signaling Intracellular Signaling Immune_Cell->Signaling TLRs->Immune_Cell Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling->Cytokines Sepsis Sepsis (Systemic Inflammation, Organ Dysfunction) Cytokines->Sepsis This compound This compound This compound->Neutralization Neutralization->TLRs Inhibition

Figure 1: Signaling pathway of sepsis and this compound's mechanism.

Data Presentation

In Vitro Synergistic Activity

The combination of this compound with various antibiotics has been evaluated for synergistic antimicrobial effects using the checkerboard assay. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 1.0), or indifference (1.0 < FICI ≤ 2.0).[8]

Bacterial Strain Antibiotic This compound MIC (µg/mL) Antibiotic MIC (µg/mL) FICI Outcome Reference
S. enterica MinnesotaAmoxicillin1280.25--[3]
S. enterica MinnesotaAmikacin1281--[3]
S. enterica MinnesotaCiprofloxacin1280.032--[3]
S. enterica MinnesotaCeftriaxone1280.002--[3]
S. enterica MinnesotaErythromycin12832--[3]
S. enterica MinnesotaImipenem1280.5--[3]
S. enterica MinnesotaTetracycline1280.25--[3]

Note: Specific FICI values for this compound in combination with these antibiotics are not detailed in the provided search results, but the combination has been shown to be effective in vivo.

Reduction of Pro-inflammatory Cytokines

This compound, alone and in combination with antibiotics, significantly reduces the release of pro-inflammatory cytokines in various models.

Model System Stimulant Treatment Cytokine Measured Reduction (%) Reference
Human Mononuclear CellsS. minnesota R60This compound + CeftriaxoneTNF-αDose-dependent decrease[2][9]
Human Mononuclear CellsS. minnesota R60This compound + CiprofloxacinTNF-αDose-dependent decrease[2][9]
Murine Sepsis Model (CLP)PolymicrobialThis compoundIL-6Significant[10][11]
Murine Sepsis Model (CLP)PolymicrobialThis compoundIL-10Significant[10][11]
Murine Sepsis Model (CLP)PolymicrobialThis compoundMCP-1Significant[10]
Rabbit Sepsis ModelS. entericaThis compound + CeftriaxoneIL-6Significant[6]
Rabbit Sepsis ModelS. entericaThis compound + CeftriaxoneTNF-αSignificant[6]
In Vivo Efficacy: Survival Studies

Animal models of sepsis are crucial for evaluating the therapeutic potential of this compound in combination with antibiotics.

Animal Model Sepsis Induction Treatment Survival Rate (%) Control Survival Rate (%) Reference
MouseS. enterica + GalactosamineThis compound (400 µg) + Ceftriaxone (200 µg)~83%~17% (Ceftriaxone alone)[3]
MouseS. enterica + GalactosamineThis compound (400 µg) + Tetracycline (200 µg)~67%~17% (Tetracycline alone)[3]
MouseEndotoxemia (LPS)This compound + IbuprofenSynergistic increase-[7][12]
RabbitS. entericaThis compound + CeftriaxoneNot specified, but reverted hypothermia-[6]

Experimental Protocols

Protocol 1: In Vitro Synergy Testing (Checkerboard Assay)

This protocol determines the synergistic, additive, or indifferent effect of this compound in combination with a chosen antibiotic against a specific bacterial strain.[3]

Materials:

  • This compound

  • Antibiotic of choice

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Prepare Drug Dilutions:

    • In a 96-well plate, prepare serial twofold dilutions of the antibiotic horizontally.

    • Prepare serial twofold dilutions of this compound vertically.

    • The final plate will contain a gradient of concentrations for both agents.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that completely inhibits visible bacterial growth.

  • Calculate FICI:

    • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

    • FIC of Antibiotic = MIC of antibiotic in combination / MIC of antibiotic alone

    • FICI = FIC of this compound + FIC of Antibiotic

  • Interpret Results:

    • Synergy: FICI ≤ 0.5

    • Additivity: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 2.0

    • Antagonism: FICI > 2.0

start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound and Antibiotic in 96-well plate prep_inoculum->prep_dilutions inoculate Inoculate Plate with Bacteria prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate determine_mic Determine MICs of Single Agents and Combinations incubate->determine_mic calculate_fici Calculate FICI determine_mic->calculate_fici interpret Interpret FICI Score (Synergy, Additivity, etc.) calculate_fici->interpret end End interpret->end

Figure 2: Workflow for the checkerboard synergy assay.
Protocol 2: LPS Neutralization Assay (LAL Assay)

This protocol quantifies the ability of this compound to neutralize the biological activity of LPS using the Limulus Amebocyte Lysate (LAL) assay.[13][14]

Materials:

  • This compound

  • LPS standard (e.g., from E. coli O113:H10)

  • LAL reagent kit (chromogenic or turbidimetric)

  • Pyrogen-free water

  • 96-well microtiter plate (pyrogen-free)

  • Incubating plate reader

Procedure:

  • Prepare Reagents: Reconstitute LAL reagent, LPS, and chromogenic substrate according to the manufacturer's instructions using pyrogen-free water.

  • Sample Preparation:

    • Prepare serial dilutions of this compound in pyrogen-free water.

    • Prepare a standard concentration of LPS (e.g., 10 EU/mL).

  • Incubation:

    • In a 96-well plate, mix equal volumes of the LPS solution with each dilution of this compound.

    • Include a positive control (LPS alone) and a negative control (pyrogen-free water).

    • Incubate the plate at 37°C for 1 hour to allow for neutralization.

  • LAL Reaction:

    • Add the LAL reagent to each well.

    • Incubate at 37°C for the time specified by the kit manufacturer (e.g., 10 minutes).

  • Color Development (for chromogenic assay):

    • Add the chromogenic substrate to each well.

    • Incubate at 37°C for the time specified by the kit manufacturer (e.g., 6 minutes).

    • Stop the reaction with the provided stop reagent.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of LPS neutralization for each this compound concentration relative to the LPS-only control. Determine the 50% endotoxin-neutralizing concentration (ENC50).

Protocol 3: In Vivo Murine Sepsis Model (Bacteremia)

This protocol outlines a general procedure for inducing bacteremia in mice to evaluate the in vivo efficacy of this compound and antibiotic combination therapy.[3]

Materials:

  • Male NMRI mice (or other appropriate strain)

  • Pathogenic bacterial strain (e.g., S. enterica Minnesota)

  • D-galactosamine (sensitizing agent)

  • This compound

  • Antibiotic of choice

  • Sterile saline

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.

  • Preparation of Inoculum and Treatments:

    • Culture bacteria to the desired concentration (e.g., 10^7 CFU/mouse).

    • Prepare solutions of this compound and the antibiotic in sterile saline.

  • Induction of Sepsis:

    • Administer D-galactosamine (e.g., 18 mg/mouse) intraperitoneally (i.p.) to sensitize the mice to the bacterial challenge.

    • Immediately following, inject the bacterial suspension i.p.

  • Treatment Administration:

    • Immediately after bacterial inoculation, administer the treatment i.p. at a different site.

    • Treatment groups may include:

      • Vehicle control (saline)

      • This compound alone

      • Antibiotic alone

      • This compound + antibiotic

  • Monitoring:

    • Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival for a period of 7 days.

    • For mechanistic studies, blood samples can be collected at specific time points (e.g., 90 minutes post-infection) for cytokine analysis (e.g., TNF-α ELISA).

  • Data Analysis:

    • Plot survival curves (Kaplan-Meier) and compare between groups using a log-rank test.

    • Analyze cytokine levels using appropriate statistical tests (e.g., ANOVA or t-test).

cluster_synergy Synergistic Effect Antibiotics_Node Antibiotics Bacterial_Clearance Bacterial Clearance Antibiotics_Node->Bacterial_Clearance Pep19-2.5_Node This compound Toxin_Neutralization Toxin Neutralization Pep19-2.5_Node->Toxin_Neutralization Reduced_Inflammation Reduced Inflammation Bacterial_Clearance->Reduced_Inflammation Toxin_Neutralization->Reduced_Inflammation Improved_Survival Improved Survival Reduced_Inflammation->Improved_Survival

Figure 3: Logical relationship of the synergistic effects.

Conclusion

The combination of this compound with conventional antibiotics represents a promising dual-pronged approach to sepsis therapy. By targeting both the pathogen and the host's inflammatory response, this strategy has the potential to improve outcomes in this devastating condition. The protocols and data presented here provide a framework for researchers to further explore and validate the therapeutic utility of this combination. Further preclinical and clinical investigations are warranted to fully elucidate the safety and efficacy of this novel treatment paradigm.[15]

References

Application of Pep19-2.5 in the Study of Lipopolysaccharide Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pep19-2.5, a synthetic anti-lipopolysaccharide peptide (SALP), has emerged as a potent inhibitor of the inflammatory cascade induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] LPS is a powerful trigger of the innate immune system, and its excessive signaling can lead to life-threatening conditions such as sepsis and septic shock.[3][4] this compound offers a valuable tool for researchers studying the intricacies of LPS signaling pathways and for professionals developing novel anti-inflammatory and anti-sepsis therapeutics. This document provides detailed application notes and protocols for utilizing this compound in this field of research.

The primary mechanism of action of this compound involves direct binding to and neutralization of LPS, thereby preventing its interaction with host cell receptors.[1][5] This interaction is characterized by an initial electrostatic interaction between the cationic peptide and the negatively charged phosphate (B84403) groups of LPS, followed by hydrophobic interactions that lead to a conformational change in the LPS aggregate, rendering it biologically inactive.[2][6] By sequestering LPS, this compound effectively blocks both the canonical TLR4-mediated signaling pathway and the non-canonical intracellular inflammasome pathway.[2][7][8]

Key Applications

  • Elucidation of LPS Signaling: By selectively inhibiting LPS-induced signaling, this compound can be used to dissect the downstream molecular events in various cell types.

  • Therapeutic Development: The potent anti-inflammatory properties of this compound make it a promising candidate for the development of drugs to treat sepsis and other inflammatory diseases.[3][9]

  • Adjuvant Therapy: this compound can be investigated in combination with antibiotics to mitigate the inflammatory response caused by the release of LPS from dying bacteria.[1][10]

Data Presentation

The following tables summarize the quantitative effects of this compound on cytokine production in response to LPS stimulation, as reported in various studies.

Table 1: In Vitro Inhibition of TNF-α Secretion by this compound in Human Mononuclear Cells (hMNCs)

LPS ConcentrationThis compound Concentration% Inhibition of TNF-αReference
1 ng/mL10 ng/mLSignificant[1]
10 ng/mL100 ng/mLNear complete[1]
100 ng/mL1 µg/mLNear complete[1]

Table 2: In Vivo Reduction of Pro-inflammatory Cytokines and Prostaglandin E2 by this compound in a Mouse Model of Endotoxemia

TreatmentTNF-α ReductionPGE2 ReductionReference
This compoundSignificantModerate[3]
IbuprofenModerateSignificant[3]
This compound + IbuprofenSynergistic, strong reductionSynergistic, strong reduction[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the LPS signaling pathway, the mechanism of this compound, and a typical experimental workflow.

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers LPS to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 activates TRIF TRIF TLR4_MD2->TRIF activates TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors in IRF3->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines IFNs Type I Interferons Nucleus->IFNs Pep19_Mechanism cluster_inhibition Mechanism of this compound Pep19 This compound LPS LPS Pep19->LPS binds and neutralizes LPS_Pep19 LPS-Pep19-2.5 Complex TLR4_MD2 TLR4/MD2 Complex LPS_Pep19->TLR4_MD2 prevents binding to No_Signal No Signal Transduction TLR4_MD2->No_Signal Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages, Monocytes) Stimulation 2. Stimulation - Control - LPS - LPS + this compound Cell_Culture->Stimulation Incubation 3. Incubation Stimulation->Incubation Collection 4. Collection of Supernatants and Cell Lysates Incubation->Collection Analysis 5. Analysis Collection->Analysis ELISA ELISA (Cytokine Quantification) Analysis->ELISA Western_Blot Western Blot (Signaling Protein Phosphorylation) Analysis->Western_Blot CoIP Co-Immunoprecipitation (Protein-Protein Interactions) Analysis->CoIP

References

Application Note: Quantification of TNF-α Secretion in Macrophages Treated with Pep19-2.5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pep19-2.5 is a synthetic anti-lipopolysaccharide (LPS) peptide that has demonstrated potent anti-inflammatory and anti-infective properties.[1][2] It belongs to a class of molecules designed to neutralize bacterial toxins, particularly LPS (endotoxin) from Gram-negative bacteria and lipoproteins from Gram-positive bacteria.[1][3] The primary mechanism of action of this compound involves binding to these pathogen-associated molecular patterns (PAMPs), thereby preventing their interaction with host immune receptors such as Toll-like receptors (TLRs).[3][4] This inhibition of TLR signaling cascades leads to a reduction in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α).[5][6][7]

Macrophages are key players in the innate immune response and are major producers of TNF-α upon recognition of PAMPs. Therefore, quantifying the effect of this compound on TNF-α secretion in macrophages is a critical step in evaluating its therapeutic potential. This application note provides detailed protocols for the culture of macrophage cell lines, treatment with this compound in the presence of an inflammatory stimulus (LPS), and the subsequent measurement of TNF-α in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation

The following table summarizes hypothetical quantitative data representing the expected outcome of an experiment investigating the effect of this compound on TNF-α secretion by LPS-stimulated macrophages.

Treatment GroupLPS (100 ng/mL)This compound (µg/mL)TNF-α Concentration (pg/mL)Standard Deviation (pg/mL)Percent Inhibition of TNF-α Secretion (%)
Untreated Control--5015N/A
LPS Control+-25002500
This compound (1 µg/mL)+1150018040
This compound (5 µg/mL)+57509070
This compound (10 µg/mL)+102005092
This compound Alone-106020N/A

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the impact of this compound on TNF-α secretion in macrophages. Two common macrophage cell lines are described: the human monocytic THP-1 cell line and the murine RAW 264.7 cell line.

Protocol 1: Culture and Differentiation of THP-1 Macrophages

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well tissue culture plates

Procedure:

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the THP-1 cells into 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete culture medium.

  • Differentiation: To differentiate the monocytes into macrophages, add PMA to each well to a final concentration of 50 ng/mL.

  • Incubation: Incubate the cells with PMA for 48 hours. During this time, the cells will adhere to the bottom of the plate and exhibit a macrophage-like morphology.

  • Resting Phase: After 48 hours, carefully aspirate the PMA-containing medium and wash the adherent macrophages twice with sterile Phosphate-Buffered Saline (PBS).

  • Fresh Medium: Add 2 mL of fresh, complete RPMI-1640 medium (without PMA) to each well and incubate for a further 24 hours to allow the cells to rest and revert to a resting macrophage phenotype.

Protocol 2: Culture of RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 24-well tissue culture plates

  • Cell scraper

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Subculturing: When the cells reach 80-90% confluency, detach them using a cell scraper. Avoid using trypsin as it can damage the cells.

  • Cell Seeding: Seed the RAW 264.7 cells into 24-well plates at a density of 2 x 10^5 cells/well in 1 mL of complete culture medium and allow them to adhere overnight.

Protocol 3: Treatment of Macrophages with this compound and LPS

Materials:

  • Differentiated THP-1 macrophages or adherent RAW 264.7 macrophages

  • This compound peptide

  • Lipopolysaccharide (LPS) from E. coli

  • Serum-free culture medium

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound and LPS in sterile, endotoxin-free water or PBS. Further dilute to the desired working concentrations in serum-free culture medium.

  • Pre-treatment (Optional): To investigate the prophylactic effect of this compound, you can pre-incubate the macrophages with various concentrations of the peptide for 1-2 hours before adding LPS.

  • Co-treatment: Alternatively, for a simultaneous treatment, prepare solutions containing both LPS (e.g., a final concentration of 100 ng/mL) and different concentrations of this compound.

  • Cell Treatment: Aspirate the culture medium from the macrophage-containing wells and replace it with the medium containing the treatment solutions (LPS alone, this compound alone, or LPS with this compound). Include an untreated control group with fresh medium only.

  • Incubation: Incubate the treated cells for a period of 4 to 24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically, but a 6-8 hour time point is often suitable for detecting peak TNF-α secretion.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • Centrifugation: Centrifuge the collected supernatants at 1,500 rpm for 10 minutes to pellet any detached cells or debris.

  • Storage: Transfer the clarified supernatants to fresh tubes and store them at -80°C until the ELISA is performed.

Protocol 4: Quantification of TNF-α by ELISA

Materials:

  • Human or Mouse TNF-α ELISA kit (follow the manufacturer's instructions)

  • Collected cell culture supernatants

  • Recombinant TNF-α standard

  • Wash buffer

  • Assay diluent

  • Detection antibody (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's protocol. This typically involves diluting wash buffers, preparing a standard curve of recombinant TNF-α, and diluting the detection antibody and streptavidin-HRP.

  • Coating: The wells of the ELISA plate are pre-coated with a capture antibody specific for TNF-α.

  • Sample and Standard Addition: Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells of the ELISA plate.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash the plate 3-4 times with the provided wash buffer.

  • Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 5.

  • Streptavidin-HRP: Add 100 µL of the diluted streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Addition: Add 100 µL of the TMB substrate to each well. A blue color will develop.

  • Incubation: Incubate for 10-20 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in the experimental samples.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds Pep19_2_5 This compound Pep19_2_5->LPS Neutralizes Pep19_2_5->TLR4_MD2 Inhibits Binding MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_p50_p65_IkappaB NF-κB (p50/p65)-IκBα IKK->NFkB_p50_p65_IkappaB Phosphorylates IκBα NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_IkappaB->NFkB_p50_p65 Releases IkappaB_p p-IκBα (degradation) NFkB_p50_p65_IkappaB->IkappaB_p nucleus Nucleus NFkB_p50_p65->nucleus Translocates to TNFa_gene TNF-α Gene Transcription nucleus->TNFa_gene TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA TNFa_protein TNF-α Protein (Secretion) TNFa_mRNA->TNFa_protein Translation

Caption: this compound signaling pathway for TNF-α inhibition.

Experimental Workflow

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Macrophage Cell Culture (THP-1 or RAW 264.7) differentiate Differentiation (THP-1) with PMA culture->differentiate seed Seed Cells in Plates differentiate->seed treat Treat with this compound and/or LPS seed->treat incubate Incubate (4-24h) treat->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze_data Data Analysis elisa->analyze_data

Caption: Experimental workflow for TNF-α measurement.

References

Application Notes and Protocols: Investigating the Synergy of Pep19-2.5 and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for investigating the synergistic anti-inflammatory and cytoprotective effects of the synthetic anti-lipopolysaccharide (LPS) peptide Pep19-2.5 and the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). This compound is a novel polypeptide designed to neutralize bacterial endotoxins, such as LPS, thereby inhibiting a critical trigger of the inflammatory cascade.[1][2] Ibuprofen, a widely used NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the synthesis of prostaglandins (B1171923).[3][4][5][6][7]

Preclinical evidence suggests that the combined administration of this compound and ibuprofen results in a synergistic therapeutic effect, particularly in the context of endotoxemia and sepsis.[8][9][10][11] This synergy is likely due to the simultaneous blockade of two distinct pro-inflammatory pathways: the Toll-like receptor 4 (TLR4) signaling cascade by this compound and the COX-mediated production of prostaglandins by ibuprofen.[8][9] These protocols outline detailed in vitro and in vivo methodologies to rigorously evaluate this synergy, providing a basis for further drug development and mechanistic studies.

In Vitro Synergy Assessment

Objective

To determine the synergistic, additive, or antagonistic effects of this compound and ibuprofen on cell viability, apoptosis, and inflammatory responses in a relevant cell culture model.

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Endpoint Assays cell_culture Culture Macrophages/Monocytes (e.g., RAW 264.7, THP-1) seed_plates Seed cells into 96-well plates cell_culture->seed_plates lps_stimulation Stimulate with LPS seed_plates->lps_stimulation drug_treatment Add this compound & Ibuprofen (single agents and combinations) lps_stimulation->drug_treatment incubation Incubate for 24 hours drug_treatment->incubation mtt_assay Cell Viability (MTT Assay) incubation->mtt_assay apoptosis_assay Apoptosis (Annexin V/PI Staining) incubation->apoptosis_assay elisa_assay Inflammatory Markers (ELISA for TNF-α, IL-6, PGE2) incubation->elisa_assay

Caption: Workflow for in vitro synergy assessment.

Protocols
  • Cell Line: Use a relevant immune cell line such as murine macrophages (RAW 264.7) or human monocytes (THP-1).

  • Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Stimulation: Pre-treat cells with Lipopolysaccharide (LPS) from E. coli (100 ng/mL) for 1 hour to induce an inflammatory response.

  • Drug Application: Prepare a dose-response matrix of this compound and ibuprofen, both alone and in combination. Add the drugs to the LPS-stimulated cells. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12][13][14][15][16]

  • Incubate the plate for 4 hours at 37°C.[12][13][15]

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan (B1609692) crystals.[14][16]

  • Incubate the plate overnight in the incubator.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[15][16]

  • Collect both adherent and floating cells after treatment.[17][18]

  • Wash the cells twice with cold PBS.[17][18]

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[17][18][19]

  • Incubate for 15 minutes at room temperature in the dark.[19]

  • Analyze the cells by flow cytometry within one hour.[19] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Collect the cell culture supernatants after the 24-hour treatment period.

  • Perform sandwich ELISAs to quantify the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the prostaglandin (B15479496) PGE2.

  • Follow the manufacturer's instructions for the specific ELISA kits.[20][21][22] Briefly, this involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and then measuring the absorbance.[21][23]

Data Presentation and Analysis

Summarize the quantitative data in the following tables. Synergy can be calculated using the Combination Index (CI) method based on the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Cell Viability (% of Control)

Treatment Concentration This compound Ibuprofen This compound + Ibuprofen
Dose 1 (e.g., µg/mL)
Dose 2 (e.g., µg/mL)

| Dose 3 | (e.g., µg/mL) | | | |

Table 2: Apoptosis Rate (%)

Treatment Concentration Early Apoptosis Late Apoptosis Total Apoptosis
This compound (e.g., µg/mL)
Ibuprofen (e.g., µg/mL)

| Combination | (e.g., µg/mL) | | | |

Table 3: Inflammatory Marker Concentration (pg/mL)

Treatment Concentration TNF-α IL-6 PGE2
This compound (e.g., µg/mL)
Ibuprofen (e.g., µg/mL)

| Combination | (e.g., µg/mL) | | | |

In Vivo Synergy Assessment in an Endotoxemia Model

Objective

To evaluate the synergistic protective effects of this compound and ibuprofen on survival and systemic inflammation in a murine model of lethal endotoxemia.

Hypothesized Signaling Pathway

G cluster_0 Pathogen-Associated Molecular Pattern (PAMP) cluster_1 Cellular Receptors & Enzymes cluster_2 Therapeutic Intervention cluster_3 Downstream Signaling & Mediators cluster_4 Physiological Outcome LPS LPS (Endotoxin) TLR4 TLR4/MD2 Complex LPS->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB COX COX-1 / COX-2 Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Pep19_2_5 This compound Pep19_2_5->LPS Neutralizes Ibuprofen Ibuprofen Ibuprofen->COX Inhibits Inflammation Inflammation (TNF-α, IL-6) NF_kB->Inflammation Prostaglandins->Inflammation

Caption: Dual blockade of inflammatory pathways.

Protocol
  • Animal Model: Use 8-10 week old C57BL/6 mice. All procedures should be approved by an Institutional Animal Care and Use Committee.

  • Experimental Groups:

    • Group 1: Saline control

    • Group 2: LPS only (e.g., 15 mg/kg, intraperitoneal injection)

    • Group 3: LPS + this compound (e.g., 5 mg/kg, intravenous injection)

    • Group 4: LPS + Ibuprofen (e.g., 10 mg/kg, intraperitoneal injection)

    • Group 5: LPS + this compound + Ibuprofen (same doses as above)

  • Procedure:

    • Administer a lethal dose of LPS to induce endotoxemia in groups 2-5.

    • One hour after the LPS challenge, administer the respective treatments.[8][10]

    • Monitor survival rates over a 72-hour period.

    • In a separate cohort of animals, collect blood samples at 2, 6, and 24 hours post-treatment via cardiac puncture for cytokine analysis.

  • Endpoint Measurements:

    • Survival: Record the number of surviving animals in each group at regular intervals.

    • Systemic Inflammation: Measure plasma levels of TNF-α, IL-6, and PGE2 using ELISA.

Data Presentation

Table 4: Survival Rate in Endotoxemia Model

Treatment Group N Survival at 24h (%) Survival at 48h (%) Survival at 72h (%)
Saline 10 100 100 100
LPS Only 10
LPS + this compound 10
LPS + Ibuprofen 10

| LPS + Combination | 10 | | | |

Table 5: Peak Plasma Cytokine Levels (pg/mL)

Treatment Group TNF-α IL-6 PGE2
LPS Only
LPS + this compound
LPS + Ibuprofen

| LPS + Combination | | | |

Conclusion

The described protocols provide a robust framework for the preclinical evaluation of the synergistic interaction between this compound and ibuprofen. The in vitro assays will elucidate the cellular mechanisms underlying the synergy, while the in vivo model will provide crucial data on the therapeutic potential of this combination therapy in a disease-relevant context. Positive outcomes from these studies would strongly support the further development of a combination therapy for inflammatory conditions such as sepsis.

References

Troubleshooting & Optimization

Troubleshooting low efficacy of Pep19-2.5 in in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy with Pep19-2.5 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in vivo?

A1: this compound is a synthetic anti-lipopolysaccharide (LPS) peptide. Its primary mechanism of action is the direct binding and neutralization of bacterial endotoxins, such as LPS from Gram-negative bacteria, and other pathogen-associated molecular patterns (PAMPs) like lipoproteins from Gram-positive bacteria.[1][2] This neutralization prevents the activation of pro-inflammatory signaling pathways, primarily the Toll-like receptor 4 (TLR4) pathway, thereby reducing the systemic inflammatory response, cytokine release (e.g., TNF-α, IL-6), and subsequent tissue damage associated with sepsis and endotoxemia.[1][3]

Q2: In which animal models has this compound shown efficacy?

A2: this compound has demonstrated significant efficacy in various preclinical mouse models of sepsis and inflammation. These include the lipopolysaccharide (LPS)-induced endotoxemia model, bacteremia models, and the cecal ligation and puncture (CLP) model, which mimics polymicrobial abdominal sepsis.[2][3]

Q3: What is the reported stability of this compound in plasma?

A3: Studies in rat plasma have indicated a rapid loss of free this compound.[2] This is presumed to be due to binding to plasma components or enzymatic degradation. However, this rapid clearance does not necessarily compromise therapeutic efficacy, especially when administered via continuous infusion.[2] For accurate quantification in biological matrices, a mass spectrometric method involving stable isotope labeling has been developed, as the peptide is not easily extractable using standard methods.[4]

Q4: Can this compound be used in combination with other therapeutics?

A4: Yes, this compound has shown synergistic or additive effects when used with other therapeutics. It can enhance the efficacy of common antibiotics by neutralizing the endotoxins released by bacteria, and it has demonstrated a synergistic protective effect when co-administered with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) in models of lethal endotoxemia.[1][3][5]

Troubleshooting Guide for Low Efficacy

Issue 1: Suboptimal or No Reduction in Inflammatory Markers (e.g., TNF-α, IL-6)
Potential Cause Troubleshooting Step
Incorrect Dosage The effective dose of this compound can vary depending on the animal model and the severity of the inflammatory challenge. Review the literature for established dose ranges in your specific model. Consider performing a dose-response study to determine the optimal dose for your experimental conditions.
Timing of Administration The therapeutic window for this compound administration is critical. In models of endotoxemia, administering the peptide shortly before or immediately after the LPS challenge has shown to be effective.[2] Delayed administration may result in reduced efficacy.[3] Optimize the timing of your peptide administration relative to the inflammatory insult.
Peptide Instability/Degradation This compound, like many peptides, can be susceptible to degradation. Ensure proper storage of the lyophilized peptide at -20°C or lower. Reconstitute the peptide in a sterile, appropriate buffer immediately before use. Avoid repeated freeze-thaw cycles. Consider the stability of the peptide in your chosen vehicle over the duration of your experiment.
Suboptimal Formulation/Solubility This compound is typically dissolved in sterile saline (0.9% NaCl) for in vivo use.[2] Ensure the peptide is fully dissolved before administration. If you encounter solubility issues, a small amount of a co-solvent compatible with in vivo studies may be considered, but its potential effects on the experiment must be evaluated.
Route of Administration The route of administration can significantly impact bioavailability and efficacy. Intraperitoneal (IP) and intravenous (IV) routes have been successfully used for this compound.[2][6] If you are using a different route, its suitability for this peptide should be validated.
Issue 2: High Variability in Animal Response
Potential Cause Troubleshooting Step
Peptide Aggregation Peptide aggregation can lead to inconsistent dosing and reduced bioavailability. Visually inspect the reconstituted peptide solution for any precipitation or cloudiness. If aggregation is suspected, consider using techniques like dynamic light scattering (DLS) to assess the solution's quality. To minimize aggregation, follow proper reconstitution protocols and handle the solution gently.
Inconsistent Dosing Technique Ensure accurate and consistent administration of the peptide solution to all animals. For IP injections, be mindful of the injection site to avoid administration into the gut or other organs. For IV injections, confirm proper placement in the vein.
Endotoxin (B1171834) Contamination of Reagents Since this compound targets endotoxins, any external endotoxin contamination in your experimental setup can interfere with the results. Use pyrogen-free saline and labware for the preparation and administration of all substances.
Animal Health and Stress The baseline health and stress levels of the animals can influence their response to inflammatory stimuli and treatment. Ensure animals are properly acclimatized and handled to minimize stress.

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound in Mouse Models
Animal ModelThis compound DosageRoute of AdministrationKey FindingsReference
LPS-induced Endotoxemia25 µ g/mouse Intraperitoneal (IP)Significant protection against lethality when administered before or after LPS challenge.[2]
Lethal Endotoxemia400 µ g/mouse Intraperitoneal (IP)Synergistic protection with ibuprofen (40 µ g/mouse ) when administered 1 hour after LPS.[1][3]
Bacteremia (S. enterica)150 - 400 µ g/mouse Intraperitoneal (IP)Additive or synergistic effects with various antibiotics in reducing mortality.[2]
Cecal Ligation and Puncture (CLP)0.2 µg/hIntravenous (IV) continuous infusionReduction in inflammatory cytokines.[2]
Table 2: In Vitro and Ex Vivo Efficacy of this compound
SystemPathogen/StimulusThis compound ConcentrationEffectReference
Human Mononuclear CellsS. minnesota LPS1:10 (LPS:peptide, w/w)Inhibition of TNF-α secretion[5]
Human TissueE. coli LPSNot specifiedReduction of TNF-α release[2]

Experimental Protocols

Protocol 1: LPS-Induced Endotoxemia Mouse Model

Objective: To evaluate the efficacy of this compound in a model of acute systemic inflammation.

Materials:

  • This compound (lyophilized)

  • Lipopolysaccharide (LPS) from E. coli or S. enterica

  • Sterile, pyrogen-free 0.9% saline

  • Sterile syringes and needles (27-30G)

  • Appropriate mouse strain (e.g., C57BL/6)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • This compound Preparation: Immediately before use, reconstitute lyophilized this compound in sterile, pyrogen-free 0.9% saline to the desired stock concentration. Gently vortex to dissolve.

  • LPS Preparation: Reconstitute LPS in sterile, pyrogen-free 0.9% saline to the desired stock concentration.

  • Dosing:

    • Treatment Group: Administer the prepared this compound solution to the mice via intraperitoneal (IP) injection at the desired dose (e.g., 25-400 µ g/mouse ).[2][3] The timing of administration can be prophylactic (e.g., 30 minutes before LPS) or therapeutic (e.g., immediately to 1 hour after LPS).[2][3]

    • Control Group: Administer an equivalent volume of sterile saline to the control group.

  • LPS Challenge: Administer LPS via IP injection at a dose known to induce a robust inflammatory response and/or lethality (e.g., 50 ng to 400 µ g/mouse , potentially with a sensitizing agent like galactosamine).[2][3]

  • Monitoring: Monitor the animals for signs of endotoxic shock (e.g., lethargy, piloerection, hypothermia) and survival over a defined period (e.g., 48-72 hours).

  • Endpoint Analysis: At predetermined time points, blood samples can be collected for cytokine analysis (e.g., TNF-α, IL-6) via ELISA or other immunoassays.

Protocol 2: Cecal Ligation and Puncture (CLP) Mouse Model

Objective: To assess the efficacy of this compound in a polymicrobial sepsis model.

Materials:

  • This compound (lyophilized)

  • Sterile, pyrogen-free 0.9% saline

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 3-0 silk)

  • Needle (e.g., 21-23G)

  • Wound clips or sutures for skin closure

Procedure:

  • Animal Preparation: Anesthetize the mouse and shave the abdomen. Disinfect the surgical area.

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum distal to the ileocecal valve with a silk suture. The percentage of cecum ligated will determine the severity of sepsis.

    • Puncture the ligated cecum once or twice with the needle. A small amount of fecal matter can be extruded to ensure patency.[7][8]

    • Return the cecum to the abdominal cavity and close the peritoneum and skin in layers.

  • Fluid Resuscitation: Administer pre-warmed sterile saline subcutaneously to provide fluid resuscitation.

  • This compound Administration:

    • This compound can be administered via continuous intravenous (IV) infusion (e.g., 0.2 µg/h) or through repeated IP or IV bolus injections.[2]

    • Treatment should be initiated at a defined time point post-CLP.

  • Monitoring and Endpoint Analysis: Monitor the animals for survival and clinical signs of sepsis. Blood and tissue samples can be collected at various time points to measure bacterial load, cytokine levels, and markers of organ dysfunction.

Visualizations

Signaling Pathway of this compound Action

Pep19_2_5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS/ PAMPs TLR4_MD2_CD14 TLR4/MD2/CD14 Complex LPS->TLR4_MD2_CD14 Activation Pep19_2_5 This compound Pep19_2_5->LPS Neutralization MyD88 MyD88 TLR4_MD2_CD14->MyD88 NF_kB NF-κB MyD88->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Inflammation Systemic Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: this compound neutralizes LPS, preventing TLR4 activation and downstream inflammatory signaling.

Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Peptide_Preparation Reconstitute this compound Animal_Acclimatization->Peptide_Preparation Model_Induction Induce Sepsis Model (LPS or CLP) Animal_Acclimatization->Model_Induction Treatment_Administration Administer this compound or Vehicle Peptide_Preparation->Treatment_Administration Model_Induction->Treatment_Administration Monitoring Monitor Survival and Clinical Signs Treatment_Administration->Monitoring Data_Collection Collect Samples (Blood, Tissues) Monitoring->Data_Collection Analysis Analyze Data (Cytokines, Survival) Data_Collection->Analysis End End Analysis->End

Caption: General workflow for assessing the in vivo efficacy of this compound.

Troubleshooting Logic for Low Efficacy

Troubleshooting_Logic Start Low In Vivo Efficacy Check_Peptide Peptide Integrity? Start->Check_Peptide Check_Protocol Experimental Protocol? Start->Check_Protocol Check_System Animal Model/System? Start->Check_System Solubility Verify Solubility and Formulation Check_Peptide->Solubility No Stability Assess Stability and Storage Check_Peptide->Stability No Aggregation Check for Aggregation Check_Peptide->Aggregation No Dosage Review Dosage and Perform Dose-Response Check_Protocol->Dosage No Timing Optimize Administration Timing Check_Protocol->Timing No Route Validate Route of Administration Check_Protocol->Route No Model_Severity Adjust Model Severity Check_System->Model_Severity No Contamination Check for Endotoxin Contamination Check_System->Contamination No

Caption: A decision tree to guide troubleshooting for low in vivo efficacy of this compound.

References

Stability and storage conditions for lyophilized Pep19-2.5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of lyophilized Pep19-2.5.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for lyophilized this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light.[1][2] Under these conditions, the peptide can be stable for several years.[2][3][4] For extended long-term storage (multiple years), -80°C is the preferred temperature.[1][3]

Q2: Can I store the lyophilized peptide at room temperature or in the refrigerator?

A2: Lyophilized this compound is stable at room temperature for short periods, such as during shipping (days to weeks).[1][5] For short-term storage of a few weeks to months, refrigeration at 4°C is acceptable.[1][3] However, for any duration longer than a few months, storing at -20°C or colder is strongly recommended to prevent degradation.[1]

Q3: How should I handle the lyophilized peptide upon receiving it and before use?

A3: To prevent moisture contamination, which can significantly decrease the peptide's long-term stability, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening.[6] This prevents condensation from forming inside the vial. Once opened, weigh out the required amount quickly and reseal the vial tightly.[2]

Q4: What is the shelf-life of this compound once it is reconstituted in a solvent?

A4: The shelf-life of peptides in solution is very limited compared to their lyophilized form.[2] Once reconstituted, this compound solutions are susceptible to bacterial degradation and chemical instability. For maximal stability, it is recommended to use sterile buffers at a pH of 5-6.[2] Reconstituted peptides can be stored at 4°C for a few days to a few weeks.[4] For longer storage of the solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[2][6]

Q5: What is the mechanism of action of this compound?

A5: this compound is a synthetic anti-lipopolysaccharide peptide (SALP) that acts as an anti-infective and anti-inflammatory agent.[7] Its primary mechanism is to bind and neutralize potent bacterial toxins, such as lipopolysaccharides (LPS) from Gram-negative bacteria and lipoproteins (LP) from Gram-positive bacteria.[8] By binding to these toxins, this compound prevents them from interacting with their respective cell surface receptors (like Toll-like receptor 4 for LPS), thereby inhibiting the activation of downstream inflammatory signaling pathways and the release of pro-inflammatory cytokines like TNF-α.[8][9]

Stability Data

While specific stability data for this compound is not publicly available, the following table summarizes general stability guidelines for lyophilized peptides based on storage temperature.

Storage TemperatureExpected Shelf Life (Lyophilized)Recommendations
Room Temperature (~25°C)Weeks to a few months[1][3]Suitable for short-term handling and shipping only.
Refrigerated (2°C to 8°C)Up to 1-2 years[3]Acceptable for short to medium-term storage.
Frozen (-20°C)Several years (e.g., 3-5 years)[2][4]Recommended for long-term storage.
Deep Frozen (-80°C)Many years, potentially over a decade[3][4]Optimal for archival and very long-term storage.

Note: The stability of a specific peptide can be sequence-dependent. For critical applications, it is always best to consult the manufacturer-specific stability data.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol provides a general guideline for reconstituting lyophilized this compound for use in in vitro biological assays.

Materials:

  • Vial of lyophilized this compound

  • Sterile, pyrogen-free water or 0.1% acetic acid in sterile water

  • Sterile, low-protein-binding polypropylene (B1209903) tubes

  • Calibrated micropipettes with sterile tips

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the desired volume of sterile, pyrogen-free water or other appropriate solvent to the vial to achieve a stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation. If solubility is an issue, brief sonication in a water bath may be helpful.

  • Aliquoting: Once fully dissolved, aliquot the peptide stock solution into single-use volumes in sterile, low-protein-binding tubes.

  • Storage of Stock Solution: Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro LPS Neutralization Assay using Human Monocytes

This protocol outlines a cell-based assay to determine the efficacy of this compound in neutralizing LPS-induced TNF-α production in human monocytes.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

  • RPMI 1640 cell culture medium with L-glutamine, penicillin, and streptomycin

  • Lipopolysaccharide (LPS) from E. coli or other Gram-negative bacteria

  • Reconstituted this compound stock solution

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed human monocytes at a density of 5 x 10^5 cells/mL in a 96-well plate (200 µL per well).[10]

  • LPS and Peptide Preparation: In separate tubes, prepare dilutions of LPS and this compound in RPMI 1640 medium. A typical final LPS concentration to induce a robust TNF-α response is 0.1-1 ng/mL.[10] this compound can be tested across a range of concentrations (e.g., 10 ng/mL to 1 µg/mL).

  • Pre-incubation: Pre-incubate the LPS with the different concentrations of this compound for 30 minutes at 37°C.[11] This allows the peptide to bind to and neutralize the LPS before being added to the cells.

  • Cell Stimulation: Add 20 µL of the LPS or LPS/Pep19-2.5 mixtures to the appropriate wells of the cell plate.[10] Include controls for cells alone (unstimulated) and cells with LPS alone.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[10]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Analysis: Compare the TNF-α levels in the wells treated with LPS alone to those treated with the LPS/Pep19-2.5 mixtures to determine the neutralizing activity of the peptide.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Lyophilized peptide is difficult to dissolve in water. - The peptide sequence is highly hydrophobic. - The peptide has formed aggregates.- Try adding a small amount of 0.1% acetic acid (for basic peptides) or 0.1% ammonium (B1175870) hydroxide (B78521) (for acidic peptides) to the water. - For very hydrophobic peptides, dissolve first in a minimal amount of an organic solvent like DMSO or DMF, then slowly add the aqueous buffer while stirring. - Use a bath sonicator in short bursts to aid dissolution.
Reconstituted peptide solution appears cloudy or has precipitates. - The peptide is not fully dissolved or has precipitated out of solution. - The concentration is above the peptide's solubility limit in that specific solvent.- Ensure the pH of the solution is not at the peptide's isoelectric point (pI), where solubility is minimal. Adjust the pH away from the pI. - Try the dissolution strategies mentioned above (sonication, different solvents). - Dilute the peptide to a lower concentration.
Loss of biological activity in experiments. - Improper Storage: The lyophilized peptide was exposed to moisture or high temperatures. The reconstituted peptide was stored for too long at 4°C or subjected to multiple freeze-thaw cycles. - Oxidation: The peptide sequence contains amino acids prone to oxidation (e.g., Cysteine, Methionine, Tryptophan). - Adsorption: The peptide is sticking to the surface of standard polypropylene tubes.- Always store lyophilized peptide at -20°C or colder. Aliquot reconstituted peptide into single-use volumes and store at -20°C or -80°C. - For peptides prone to oxidation, consider using degassed buffers for reconstitution and storing under an inert gas (nitrogen or argon). - Use low-protein-binding polypropylene or glass vials for storing peptide solutions.
Inconsistent experimental results. - Inaccurate peptide concentration due to moisture absorption by the lyophilized powder. - Degradation of the peptide stock solution over time.- Always allow the vial to reach room temperature before weighing to prevent moisture uptake. - Prepare fresh dilutions from a properly stored, frozen aliquot for each experiment. Avoid using old stock solutions stored at 4°C for extended periods.

Visualizations

Pep19_2_5_Mechanism This compound Mechanism of Action Bacteria Gram-Negative & Gram-Positive Bacteria Toxins Release of Toxins (LPS & Lipoproteins) Bacteria->Toxins Neutralization Binding and Neutralization of Toxins Toxins->Neutralization Receptor Toll-like Receptors (TLR4 / TLR2) Toxins->Receptor Activates Pep19 This compound Pep19->Neutralization Mediates Neutralization->Receptor Blocks Activation Cell Immune Cell (e.g., Macrophage) Signaling Intracellular Signaling Cascade (e.g., NF-κB) Receptor->Signaling Initiates Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling->Cytokines Leads to Inflammation Systemic Inflammation (Sepsis) Cytokines->Inflammation

Caption: Mechanism of action of this compound in neutralizing bacterial toxins.

Lyophilized_Peptide_Workflow Experimental Workflow for Lyophilized this compound Storage 1. Long-Term Storage Lyophilized Peptide (-20°C to -80°C) Equilibrate 2. Equilibrate to Room Temp. (in Desiccator) Storage->Equilibrate Reconstitute 3. Reconstitute (Sterile Solvent) Equilibrate->Reconstitute Stock 4. Prepare Stock Solution (e.g., 1 mg/mL) Reconstitute->Stock Aliquot 5. Aliquot into Single-Use Volumes Stock->Aliquot Store_Stock 6. Store Aliquots (-20°C to -80°C) Aliquot->Store_Stock Thaw 7. Thaw a Single Aliquot for Experiment Store_Stock->Thaw Dilute 8. Prepare Working Dilutions (in Assay Buffer) Thaw->Dilute Assay 9. Perform Experiment (e.g., Cell-Based Assay) Dilute->Assay

Caption: Recommended workflow for handling lyophilized this compound.

References

Addressing solubility issues with synthetic peptide Pep19-2.5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues with the synthetic peptide Pep19-2.5. The following information is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of my synthetic peptide?

A1: The solubility of a synthetic peptide is primarily determined by its physicochemical properties. Key factors include:

  • Amino Acid Composition: The polarity of the amino acids in your peptide sequence is a critical determinant of its solubility. Peptides with a high content of hydrophobic (non-polar) amino acids like Leucine, Valine, and Phenylalanine tend to have lower solubility in aqueous solutions. Conversely, a higher proportion of charged (hydrophilic) amino acids such as Lysine, Arginine, Aspartic Acid, and Glutamic Acid generally enhances water solubility.[1][2][3]

  • Peptide Length: Longer peptides have a greater tendency to aggregate and precipitate, thus exhibiting lower solubility.[1][3]

  • pH and Net Charge: A peptide's solubility is significantly influenced by the pH of the solution. Solubility is often lowest at the peptide's isoelectric point (pI), the pH at which the net charge is zero. Adjusting the pH away from the pI increases the net charge of the peptide, enhancing its interaction with water molecules and improving solubility.[1][3][4]

  • Secondary Structure: The formation of secondary structures, such as beta-sheets, can lead to peptide aggregation and reduced solubility.[3]

Q2: What are the predicted physicochemical properties of this compound?

A2: The amino acid sequence for this compound is GCKKYRRFRWKFKGKFWFWG.[5] Based on this sequence, we can predict its properties to guide solubilization strategies.

PropertyPredicted Value/CharacteristicImplication for Solubility
Amino Acid Sequence GCKKYRRFRWKFKGKFWFWGContains a high proportion of hydrophobic (W, F) and basic (K, R) residues.
Net Charge at pH 7 Highly PositiveLikely soluble in acidic to neutral aqueous solutions.
Hydrophobicity HighMay have a tendency to aggregate, especially at high concentrations or neutral to basic pH.

Q3: What is the recommended initial solvent for this compound?

A3: Given its highly positive net charge, the recommended initial solvent for this compound is sterile, distilled water.[6][7] If solubility is limited in water, an acidic solution is the next logical step.

Q4: My this compound did not dissolve in water. What should I do next?

A4: If this compound does not readily dissolve in water, you can try the following troubleshooting steps, preferably on a small aliquot of the peptide first.[2][8]

Troubleshooting Guide: Step-by-Step Solubilization Protocol

This guide provides a systematic approach to dissolving this compound.

Problem: Lyophilized this compound is not dissolving in water.

Solution Workflow:

G start Start with a small aliquot of lyophilized this compound water Add sterile, distilled water start->water sonicate1 Vortex and/or sonicate water->sonicate1 check1 Is the solution clear? sonicate1->check1 success Peptide is dissolved. Proceed with experiment. check1->success Yes acidic Add 10% acetic acid dropwise check1->acidic No sonicate2 Vortex and/or sonicate acidic->sonicate2 check2 Is the solution clear? sonicate2->check2 check2->success Yes organic Use a minimal amount of an organic solvent (e.g., DMSO) check2->organic No dissolve_organic Ensure complete dissolution in organic solvent organic->dissolve_organic dilute Slowly add to aqueous buffer with vigorous stirring dissolve_organic->dilute check3 Is the final solution clear? dilute->check3 check3->success Yes fail Consult further technical support. Consider alternative solvents or peptide modification. check3->fail No

Caption: A stepwise workflow for troubleshooting this compound solubility issues.

Detailed Experimental Protocols

Protocol 1: Basic Aqueous Solubilization
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to minimize moisture absorption.[8][9]

  • Add the desired volume of sterile, distilled water to the vial.

  • Vortex the vial for 30-60 seconds.

  • If the peptide is not fully dissolved, sonicate the sample in a water bath for 5-10 minutes.[2]

  • Visually inspect the solution for any undissolved particles or cloudiness. A fully dissolved peptide solution should be clear.[9]

Protocol 2: Acidic Solution Solubilization
  • If the peptide does not dissolve in water, add a 10% acetic acid solution dropwise to the peptide suspension while vortexing.[1][6]

  • Continue to add the acidic solution until the peptide is fully dissolved.

  • Once dissolved, you can dilute the solution to the desired final concentration with your aqueous buffer of choice.

Protocol 3: Organic Solvent Solubilization for Highly Hydrophobic Peptides

For peptides that are highly hydrophobic and resistant to aqueous and acidic solubilization, an organic solvent can be used.

  • Add a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to the lyophilized peptide.[1][10] Note: Avoid using DMSO with peptides containing Cysteine or Methionine as it may cause oxidation.[1] For this compound, which contains Cysteine, DMF is a safer alternative.

  • Ensure the peptide is completely dissolved in the organic solvent.

  • Slowly add the dissolved peptide solution dropwise into your stirring aqueous buffer to the desired final concentration.[2][10] This slow addition helps to prevent the peptide from precipitating out of solution.

Solvent Recommendation Summary
First Choice: Sterile, distilled water
Second Choice: 10% Acetic Acid
For highly resistant cases: Minimal DMF followed by slow dilution in aqueous buffer

This compound Signaling Pathway

This compound is known to act as an anti-infective and anti-inflammatory agent by binding to and neutralizing bacterial toxins like lipopolysaccharide (LPS) and lipoproteins (LP).[11][12][13] This action inhibits the downstream inflammatory signaling cascades.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds to Pep19_2_5 This compound Pep19_2_5->LPS Neutralizes MyD88 MyD88 TLR4_MD2->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NF_kB->Cytokines Leads to

Caption: this compound neutralizes LPS, preventing TLR4 activation and inflammation.

References

Identifying and removing endotoxin contamination from Pep19-2.5 samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing endotoxin (B1171834) contamination from Pep19-2.5 samples.

Frequently Asked Questions (FAQs)

Q1: What is endotoxin and why is it a concern for this compound samples?

Endotoxin, a lipopolysaccharide (LPS), is a major component of the outer membrane of Gram-negative bacteria.[1][2] It is a potent pyrogen, meaning it can induce fever and strong inflammatory responses if it enters the bloodstream.[1][2] For a synthetic peptide like this compound, which is designed to have antiseptic and anti-inflammatory effects by neutralizing endotoxins, the presence of contaminating endotoxin can lead to inaccurate experimental results and potentially harmful effects in preclinical and clinical studies.[3][4][5] Endotoxin contamination can activate immune cells non-specifically, leading to false-positive results in T-cell assays and other immunological studies.[4]

Q2: What are the common sources of endotoxin contamination in peptide manufacturing?

Endotoxins are ubiquitous due to the widespread presence of Gram-negative bacteria in environments like water and air.[1] Common sources of contamination during peptide synthesis and purification include:

  • Water and Buffers: Aqueous solutions used in purification are a primary source of endotoxin contamination.[1]

  • Equipment: Chromatography columns, tubing, and glassware can harbor bacteria and endotoxins if not properly depyrogenated.[1]

  • Raw Materials: Some reagents used in synthesis may be contaminated.

  • Personnel: Handling can introduce endotoxins.[1]

Q3: How does this compound's intrinsic activity relate to endotoxin contamination?

This compound is an antimicrobial peptide specifically designed to bind to and neutralize endotoxins with high affinity.[3][5][6] This inherent binding capacity means that during purification, this compound may form complexes with any contaminating endotoxin, making the removal of the endotoxin challenging without also removing the peptide.[7]

Q4: What is the acceptable limit for endotoxin in a research-grade this compound sample?

For research applications, especially those involving cell-based assays, it is crucial to minimize endotoxin levels to avoid spurious results.[4] While specific limits can vary depending on the application, a common target for cellular assays is ≤0.01 Endotoxin Units (EU) per microgram (EU/µg) of peptide.[8] For in vivo studies, the acceptable limit is determined by regulatory guidelines and the intended dosage.

Troubleshooting Guides

Issue 1: High Endotoxin Levels Detected in Purified this compound

Possible Cause 1: Contaminated HPLC System

Endotoxins can accumulate on HPLC columns and be released during purification.[1]

  • Solution: Sanitize the HPLC column after each purification run using a dilute sodium hydroxide (B78521) solution or a phosphoric acid-isopropanol mixture.[1] Ensure all buffers and eluents are prepared with endotoxin-free water.

Possible Cause 2: Ineffective Endotoxin Removal Method

The chosen method may not be optimal for separating endotoxin from this compound.

  • Solution: Consider the properties of this compound. Since this compound is a cationic peptide designed to bind the negatively charged endotoxin, standard anion-exchange chromatography might not be effective as the peptide-endotoxin complex could behave differently than free endotoxin. A multi-step approach is often more effective.

Issue 2: Poor Peptide Recovery After Endotoxin Removal

Possible Cause 1: Co-elution or Binding of Peptide to Removal Matrix

The properties of this compound may cause it to bind to the endotoxin removal matrix, leading to product loss.

  • Solution:

    • Affinity Chromatography: If using a polymyxin (B74138) B or similar affinity column, ensure the binding and elution conditions are optimized to selectively release the peptide while retaining the endotoxin.

    • Ion-Exchange Chromatography: The charge of the peptide can be manipulated by changing the buffer pH.[9] For a cationic peptide like this compound, using a cation-exchange resin might allow the peptide to bind while the negatively charged endotoxin flows through.[9][10]

    • Two-Phase Extraction: This method separates molecules based on their hydrophobic properties.[11] Optimizing the phase components can help partition the peptide into one phase and the endotoxin into another, improving recovery.[11]

Possible Cause 2: Peptide Aggregation

Changes in buffer conditions during endotoxin removal can cause peptide aggregation and loss.

  • Solution: Analyze the solubility and stability of this compound under the conditions used for endotoxin removal. Adjust pH, ionic strength, or consider the addition of stabilizing excipients.

Issue 3: Inconsistent or Unreliable LAL Assay Results

Possible Cause 1: LAL Assay Inhibition or Enhancement

Components in the this compound sample may interfere with the enzymatic cascade of the LAL assay.[12][13]

  • Solution:

    • Dilution: Diluting the sample is the simplest way to overcome interference.[13] The Maximum Valid Dilution (MVD) should be calculated to ensure the dilution does not compromise the detection limit.

    • pH Adjustment: The LAL assay is pH-sensitive (optimal range is typically 6.0-8.0).[13] Adjust the sample pH if necessary.

    • Use of Resistant Reagents: Some LAL reagents are formulated to be more resistant to interfering substances.

Possible Cause 2: False Positives

Fungal (1→3)-β-D-glucans can also activate the LAL clotting cascade, leading to false-positive results.[14]

  • Solution: Use an endotoxin-specific LAL reagent that contains a glucan-blocking agent.[14]

Possible Cause 3: Contamination During Testing

Endotoxins can be introduced from lab consumables during the assay itself.[14]

  • Solution: Use certified endotoxin-free (apyrogenic) pipette tips, tubes, and water for all dilutions and assays.[14]

Data Presentation: Comparison of Endotoxin Removal Methods

MethodPrincipleTypical Endotoxin ReductionTypical RecoveryAdvantagesDisadvantages
Anion-Exchange Chromatography Binds negatively charged endotoxin to a positively charged resin.[9][15]>99% (>3-log)[16]>80%[16]High binding capacity, cost-effective.[17]Less effective for negatively charged or endotoxin-binding proteins.[9]
Affinity Chromatography Uses ligands with high affinity for endotoxin (e.g., polymyxin B).[7][18]>99%Variable, can be >80%[19]High specificity for endotoxin.[18]Ligand leaching can be a concern, lower capacity than IEX.
Two-Phase Extraction (Triton X-114) Partitions hydrophobic endotoxin into a detergent-rich phase.[11][20]98-99%[19]>95%[19]Simple, cost-effective, good for high initial endotoxin loads.[19][20]Requires removal of the detergent from the final product.
Ultrafiltration Separates molecules based on size; endotoxin aggregates are larger than monomers.[11][21]VariableHighCan be effective for water and simple solutions.Ineffective for protein solutions as endotoxins can have similar molecular weights.[11][21]

Experimental Protocols

Protocol 1: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay

This protocol provides a method for the qualitative or semi-quantitative determination of endotoxin levels.

Materials:

  • This compound sample

  • LAL Reagent Water (endotoxin-free)

  • Control Standard Endotoxin (CSE)

  • LAL Reagent (reconstituted according to manufacturer's instructions)

  • Depyrogenated glass test tubes (10 x 75 mm)

  • Dry heat block or non-circulating water bath at 37 ± 1°C

  • Vortex mixer

  • Micropipettes and certified endotoxin-free tips

Procedure:

  • Preparation of Standards: Prepare a series of two-fold dilutions of the CSE in LAL Reagent Water to bracket the labeled sensitivity of the LAL reagent (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the lysate sensitivity in EU/mL).

  • Preparation of Samples: Prepare dilutions of the this compound sample using LAL Reagent Water. A positive product control (PPC) should be prepared by spiking a sample dilution with a known amount of CSE (typically 2λ).[22]

  • Assay: a. Aliquot 0.1 mL of each standard, sample dilution, PPC, and a negative control (LAL Reagent Water) into separate reaction tubes.[22] b. Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration standard. c. Immediately after adding the lysate, gently mix the contents and place the tube in the 37°C incubator.[22]

  • Incubation: Incubate the tubes undisturbed for 60 ± 2 minutes.[22]

  • Reading Results: Carefully remove each tube and invert it 180°. A positive result is indicated by the formation of a solid gel clot that remains intact at the bottom of the tube. A negative result is indicated by the absence of a solid clot (the solution will flow down the side of the tube).[22]

  • Interpretation: The endotoxin concentration in the sample is calculated by multiplying the lysate sensitivity (λ) by the reciprocal of the highest dilution factor of the sample that gives a positive result.[22] The assay is valid if the negative control is negative and the standard dilutions confirm the labeled lysate sensitivity. The PPC must be positive to rule out inhibition.[22]

Protocol 2: Two-Step Endotoxin Removal from this compound

This protocol combines two-phase extraction with affinity chromatography for robust endotoxin removal.[19][23]

Step 1: Triton X-114 Two-Phase Extraction

  • Sample Preparation: Dissolve the this compound sample in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Detergent Addition: Add Triton X-114 to the sample to a final concentration of 1% (v/v) and stir gently on ice for 1 hour to ensure mixing.[18]

  • Phase Separation: Incubate the mixture in a 37°C water bath for 10-15 minutes to induce phase separation. The solution will become cloudy.

  • Centrifugation: Centrifuge the mixture at room temperature to pellet the detergent-rich phase (which contains the endotoxin).

  • Collection: Carefully collect the upper aqueous phase, which contains the purified this compound.

  • Repeat: For high levels of contamination, this process can be repeated.

Step 2: Affinity Chromatography

  • Column Preparation: Use a pre-packed endotoxin removal column (e.g., based on polymyxin B or a similar affinity ligand). Equilibrate the column with an appropriate endotoxin-free buffer as recommended by the manufacturer.

  • Sample Loading: Load the aqueous phase from the Triton X-114 extraction onto the column.

  • Flow-through Collection: Collect the flow-through, which should contain the this compound, as the endotoxin will bind to the column matrix.

  • Washing: Wash the column with the equilibration buffer to recover any remaining peptide.

  • Final Product: The collected flow-through and wash fractions contain the this compound with significantly reduced endotoxin levels.

  • Quantification: Determine the final endotoxin concentration using the LAL assay and quantify the peptide recovery.

Visualizations

LPS Signaling Pathway via TLR4

Endotoxin (LPS) triggers a pro-inflammatory response primarily through the Toll-like receptor 4 (TLR4) signaling pathway.[24][25] This activation leads to the production of inflammatory cytokines.[25] this compound is designed to prevent this cascade by binding to and neutralizing LPS.[26]

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 Presents LPS TLR4 TLR4 CD14->TLR4 Transfers LPS to TLR4/MD-2 complex MD2 MD2 MyD88 MyD88 TLR4->MyD88 Recruits Pep19 This compound Pep19->LPS Neutralizes TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription

Caption: LPS signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Endotoxin Detection and Removal

This workflow outlines the logical steps for ensuring a this compound sample is free of significant endotoxin contamination.

Endotoxin_Workflow Start Start: Purified this compound LAL_Test Perform LAL Assay Start->LAL_Test Check_Limit Endotoxin < 0.01 EU/µg? LAL_Test->Check_Limit Removal Select & Perform Endotoxin Removal (e.g., 2-Step Protocol) Check_Limit->Removal No End End: Endotoxin-Free Sample Check_Limit->End Yes Recheck Re-test with LAL Assay Removal->Recheck Check_Recovery Peptide Recovery Acceptable? Recheck->Check_Recovery Optimize Optimize Removal Method Check_Recovery->Optimize No Check_Recovery->End Yes Optimize->Removal

Caption: Workflow for endotoxin testing and removal from peptide samples.

References

Pep19-2.5 Technical Support Center: Optimizing In Vitro Neutralization Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Pep19-2.5 in in vitro neutralization assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in in vitro neutralization assays?

A1: this compound is a synthetic anti-lipopolysaccharide peptide (SALP) that directly binds to and neutralizes pathogen-associated molecular patterns (PAMPs).[1] Its primary targets are lipopolysaccharides (LPS) from Gram-negative bacteria and lipoproteins (LP) from Gram-positive bacteria.[1] By neutralizing these molecules, this compound prevents their interaction with Toll-like receptors (TLR4 and TLR2) on immune cells, thereby inhibiting the activation of downstream inflammatory signaling pathways and the subsequent release of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][3][4] The peptide can act both extracellularly and intracellularly to neutralize these bacterial toxins.[2][5]

Q2: How should I properly dissolve and store lyophilized this compound?

A2: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture.[1][6] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[1] To reconstitute, use a sterile, high-purity solvent. For aqueous assays, sterile, nuclease-free water is a good starting point. If solubility issues arise due to the peptide's hydrophobicity, a small amount of an organic solvent like DMSO can be used to create a high-concentration stock solution, which can then be diluted in your culture medium.[5] Ensure the final concentration of the organic solvent in your cell culture is non-toxic (typically <0.5%). Once reconstituted, it is highly recommended to create single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6]

Q3: What is a good starting concentration range for this compound in a new neutralization assay?

A3: The optimal concentration of this compound is dependent on the specific cell type, the concentration of the bacterial toxin (e.g., LPS), and the assay readout. A dose-response experiment is strongly recommended. Based on published data, a good starting point for LPS neutralization assays is to use molar ratios of LPS to this compound ranging from 1:10 to 1:100.[7][8] For direct effects on cells, concentrations can be explored in the nanomolar to low micromolar range. For example, the half-maximal inhibitory concentration (IC50) for HPV16 pseudovirus infection was found to be 116 nM in HeLa cells and 183 nM in HaCaT cells.[4] It is crucial to also determine the cytotoxic concentration of this compound for your specific cell line, as toxic effects have been observed at concentrations above 20-30 µg/mL in some cell types.[9]

Q4: I am observing high variability in my results. What are the potential causes and solutions?

A4: High variability in peptide-based assays can stem from several factors:

  • Inconsistent Peptide Handling: Ensure strict adherence to storage and handling protocols. Use single-use aliquots to prevent degradation from freeze-thaw cycles. Always vortex the peptide solution gently before preparing dilutions.

  • Peptide Aggregation: Hydrophobic peptides like this compound can be prone to aggregation. Visually inspect your stock and working solutions for any precipitation. If aggregation is suspected, consider using aggregation-disrupting solvents or sonication during dissolution.

  • Cell Seeding and Health: Inconsistent cell numbers per well or poor cell viability can lead to variable responses. Use cells at a consistent passage number, ensure a single-cell suspension before seeding, and visually inspect the cells for normal morphology before starting the experiment.

  • Assay Conditions: Ensure consistent incubation times, temperatures, and reagent concentrations across all wells and experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low neutralization effect observed Peptide Concentration Too Low: The concentration of this compound may be insufficient to neutralize the amount of LPS/LP used.Perform a dose-response experiment with a wider range of this compound concentrations. Consider increasing the molar ratio of peptide to toxin.
Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Use a fresh aliquot of this compound. Always store aliquots at -80°C.
Poor Peptide Solubility/Aggregation: The peptide may have precipitated out of solution, reducing its effective concentration.Visually inspect the solution. If precipitation is observed, try re-dissolving using the recommended protocol. Consider performing a solubility test in your specific assay buffer.
High background signal or apparent cytotoxicity Peptide Concentration Too High: High concentrations of this compound can be cytotoxic to some cell lines.Determine the cytotoxicity of this compound on your specific cells using a viability assay (e.g., MTT, LDH). Use concentrations well below the toxic threshold for your neutralization experiments.
Solvent Toxicity: If using an organic solvent like DMSO to dissolve the peptide, the final concentration in the well may be toxic.Ensure the final solvent concentration is below the tolerance level of your cells (typically <0.5% for DMSO). Include a vehicle control (media with the same solvent concentration) in your experiments.
Contamination: The peptide or other reagents may be contaminated with other bioactive substances.Use sterile techniques and high-purity reagents.
Inconsistent results between experiments Variability in Cell Culture: Differences in cell passage number, confluency, or health.Standardize your cell culture procedures. Use cells within a defined passage number range and ensure consistent seeding density.
Inconsistent Reagent Preparation: Variations in the preparation of LPS/LP or peptide solutions.Prepare fresh dilutions of all reagents for each experiment from a well-characterized stock.
Pipetting Errors: Inaccurate pipetting can lead to significant variability.Use calibrated pipettes and proper pipetting techniques.

Data Presentation

Table 1: Summary of Effective Concentrations of this compound in In Vitro Assays

Assay TypeCell Line/SystemToxin/StimulusEffective Concentration/RatioObserved Effect
LPS NeutralizationHuman Lung TissueS. enterica LPS1:10 and 1:100 (LPS:Peptide molar ratio)Significant reduction in TNF-α release.[8]
LPS NeutralizationHuman Mononuclear CellsS. enterica LPS1:100 (LPS:Peptide weight ratio)Abrogation of TNF-α induction.[7]
IL-1β ReleaseTHP-1 MacrophagesPam3CSK4 (TLR2/1 ligand)18 µMMaximum IL-1β release.
Antiviral ActivityHeLa CellsHPV16 PseudovirusIC50: 116 nMInhibition of viral infection.[4]
Antiviral ActivityHaCaT CellsHPV16 PseudovirusIC50: 183 nMInhibition of viral infection.[4]
CytotoxicityHuman Mononuclear Cells (hMNC)-> 20 µg/mLIncreased cytotoxicity observed.[9]
CytotoxicityHuman Colon Adenocarcinoma Cells-> 20 µg/mLIncreased cytotoxicity observed.[9]

Experimental Protocols

Protocol 1: In Vitro LPS Neutralization Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details a method to assess the ability of this compound to neutralize LPS-induced cytokine production in human PBMCs.

Materials:

  • Human PBMCs

  • RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Lipopolysaccharide (LPS) from E. coli or other Gram-negative bacteria

  • This compound (lyophilized)

  • Sterile, nuclease-free water or DMSO

  • 96-well cell culture plates

  • ELISA kit for TNF-α or IL-6 quantification

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically reconstitute lyophilized this compound in sterile, nuclease-free water or DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Prepare single-use aliquots and store at -80°C.

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.

    • Count the cells and adjust the density to 1 x 10^6 cells/mL.

  • Assay Setup:

    • Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Prepare a working solution of LPS in complete RPMI-1640 medium at a concentration known to elicit a robust cytokine response (e.g., 10 ng/mL).

  • Treatment and Stimulation:

    • Add 50 µL of the diluted this compound solutions to the appropriate wells.

    • For the control wells, add 50 µL of medium (negative control) or medium with the highest concentration of solvent used (vehicle control).

    • Immediately after adding the peptide, add 50 µL of the LPS working solution to all wells except the negative control.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 4-24 hours (optimize incubation time based on the cytokine of interest) at 37°C in a 5% CO2 incubator.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Quantify the concentration of TNF-α or IL-6 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-only control.

    • Plot the dose-response curve and determine the IC50 value if desired.

Visualizations

Pep19_2_5_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Immune Cell LPS/LP LPS / LP Neutralized_Complex Neutralized Complex LPS/LP->Neutralized_Complex Binding TLR4_TLR2 TLR4 / TLR2 LPS/LP->TLR4_TLR2 Activates Pep19_2.5 This compound Pep19_2.5->Neutralized_Complex Neutralized_Complex->TLR4_TLR2 Inhibits Signaling_Cascade Inflammatory Signaling Cascade TLR4_TLR2->Signaling_Cascade Activation Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β) Signaling_Cascade->Cytokine_Release

Caption: Mechanism of action of this compound in neutralizing LPS/LP.

Neutralization_Assay_Workflow Start Start Prepare_Cells Prepare and Seed Immune Cells Start->Prepare_Cells Prepare_Reagents Prepare this compound and LPS/LP Solutions Prepare_Cells->Prepare_Reagents Add_Peptide Add this compound Dilutions to Cells Prepare_Reagents->Add_Peptide Add_Stimulus Add LPS/LP (Stimulus) Add_Peptide->Add_Stimulus Incubate Incubate at 37°C Add_Stimulus->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Cytokines Measure Cytokine Levels (e.g., ELISA) Collect_Supernatant->Measure_Cytokines Analyze_Data Analyze Data and Determine Inhibition Measure_Cytokines->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an in vitro neutralization assay.

References

Technical Support Center: Peptide Inhibitors in Animal Models of Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using peptide inhibitors in animal models of sepsis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during in vivo experiments with peptide inhibitors in sepsis models.

Q1: My peptide inhibitor shows excellent in vitro activity but has no effect in our CLP mouse model. What are the potential reasons for this discrepancy?

A1: This is a common challenge. Several factors can contribute to this "in vitro-in vivo" disconnect:

  • Poor In Vivo Stability: Peptides are susceptible to rapid degradation by proteases in the bloodstream and tissues. A short half-life may prevent the peptide from reaching its target at a sufficient concentration.

  • Suboptimal Pharmacokinetics (PK) and Bioavailability: The peptide may be rapidly cleared from circulation before it can exert its effect. Issues with absorption, distribution, metabolism, and excretion (ADME) can significantly impact efficacy.

  • Ineffective Delivery to the Target Site: The peptide may not be reaching the specific tissues or cell types where the therapeutic target is located.

  • Inappropriate Animal Model: The chosen animal model may not accurately recapitulate the specific aspects of human sepsis that your peptide is designed to target.

  • Dosing and Timing of Administration: The dose might be too low, or the administration timing might not align with the therapeutic window of the target pathway in the sepsis model.

Q2: How can I improve the in vivo stability and half-life of my peptide inhibitor?

A2: Several strategies can be employed to enhance peptide stability:

  • Chemical Modifications:

    • Cyclization: Creating a cyclic peptide structure can make it more resistant to enzymatic degradation.

    • D-amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can reduce recognition by proteases.

    • N- and C-terminal Capping: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases.

    • Use of Unnatural Amino Acids: Incorporating non-proteinogenic amino acids can hinder protease cleavage.

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the peptide's size, prolonging its circulation time and reducing renal clearance.

  • Advanced Delivery Systems:

    • Liposomal Encapsulation: Encapsulating the peptide in liposomes can protect it from degradation and improve its pharmacokinetic profile.

    • Nanoparticle Conjugation: Attaching the peptide to nanoparticles can enhance its stability and delivery to target tissues.

Q3: What are the key differences between the CLP and LPS models of sepsis, and how do I choose the right one for my peptide inhibitor study?

A3: The choice of sepsis model is critical and depends on the specific research question and the mechanism of action of your peptide inhibitor.

FeatureCecal Ligation and Puncture (CLP)Lipopolysaccharide (LPS) Induced Endotoxemia
Induction Method Surgical ligation and puncture of the cecum, leading to polymicrobial peritonitis.Intraperitoneal or intravenous injection of LPS, a component of the outer membrane of Gram-negative bacteria.
Pathophysiology More closely mimics the complex pathophysiology of human septic peritonitis, with a prolonged and evolving inflammatory response.Induces a rapid, transient, and intense systemic inflammatory response, primarily driven by the innate immune system.
Immune Response Involves a broader and more sustained immune response, including both innate and adaptive immunity.Primarily models the hyper-inflammatory phase of sepsis and the response to endotoxin.
Best Suited For Testing therapeutics that target complex, multi-factorial aspects of sepsis, and for studies requiring a more clinically relevant model.Investigating the acute inflammatory cascade, screening anti-inflammatory compounds, and studying the direct effects of endotoxin.

Recommendation: If your peptide inhibitor targets a specific component of the early inflammatory cascade triggered by endotoxin, the LPS model may be a suitable initial screening tool. However, for a more comprehensive evaluation of efficacy in a model that better reflects clinical sepsis, the CLP model is considered the gold standard.

Q4: We are observing high variability in our CLP model outcomes. How can we improve the reproducibility of our experiments?

A4: The CLP model is known for its inherent variability. To improve consistency:

  • Standardize the Surgical Procedure:

    • Ensure consistent ligation of the cecum at the same anatomical location.

    • Use a consistent needle gauge and number of punctures.

    • Standardize the amount of fecal content extruded into the peritoneum.

  • Consistent Animal Characteristics: Use mice of the same strain, age, sex, and weight.

  • Fluid Resuscitation: Administer a standardized volume of pre-warmed saline subcutaneously immediately after surgery to prevent hypovolemia.

  • Post-Operative Care: Provide consistent post-operative care, including analgesia, and monitor animals at regular intervals using a standardized scoring system.

  • Experienced Personnel: Ensure that the surgical procedure is performed by a well-trained and experienced individual to minimize technical variability.

Quantitative Data from Preclinical Sepsis Models

The following tables summarize representative quantitative data from studies using peptide inhibitors in animal models of sepsis.

Table 1: Survival Rates in CLP Mouse Models with Peptide Inhibitor Treatment

Peptide InhibitorAnimal ModelDose and RouteTreatment TimingSurvival Rate (Treatment vs. Control)Reference
TP4-3 (stapled peptide)CLP Mice9 mg/kg, IPPost-CLP87.5% vs. Meropenem (37.5%)[1]
Cp1 (cyclic C5a inhibitor)CLP MiceSingle dose, IVPost-CLP60% vs. 0%[2]
LL-37CLP Mice1 mg/kg, IP2h post-CLP67% vs. 8.3%
Synthetic CRP peptideCLP Mice20 mg/kg, IP1h post-CLPImproved survival (data not specified)[3]

Table 2: Effect of Peptide Inhibitors on Inflammatory Cytokine Levels in Sepsis Models

Peptide InhibitorAnimal ModelCytokine Measured% Reduction vs. ControlReference
Exo-srIκB (NF-κB inhibitor)Rat Fecal Slurry SepsisIL-6 (kidney)Significant reduction[4]
Exo-srIκB (NF-κB inhibitor)Rat Fecal Slurry SepsisIL-10 (kidney)Significant reduction[4]
GalgravinLPS-induced Endotoxemia (mice)IL-6 (lung)Significant reduction[5]
GalgravinLPS-induced Endotoxemia (mice)TNF-α (lung)Significant reduction[5]
TerreinLPS-induced Endotoxemia (mice)IL-1β (serum)Significant reduction
TerreinLPS-induced Endotoxemia (mice)IL-6 (serum)Significant reduction

Detailed Experimental Protocols

Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model in Mice

This protocol describes a standard method for inducing polymicrobial sepsis in mice.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Electric razor

  • Antiseptic solution (e.g., Betadine) and 70% ethanol (B145695)

  • Sterile surgical instruments (forceps, scissors, needle holder)

  • Sterile 3-0 silk suture

  • Sterile 21-gauge needle

  • Sterile 4-0 nylon suture or wound clips

  • Pre-warmed (37°C) sterile 0.9% saline

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

    • Shave the abdomen and disinfect the surgical area with antiseptic solution followed by 70% ethanol.[6]

  • Laparotomy:

    • Make a 1-1.5 cm midline incision through the skin and the linea alba to expose the peritoneal cavity.[6]

  • Cecum Exteriorization and Ligation:

    • Gently exteriorize the cecum.

    • Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum (e.g., ligate 50% for moderate sepsis).[6][7]

  • Puncture:

    • Puncture the ligated cecum once or twice with a 21-gauge needle.[6][7]

    • Gently squeeze the cecum to extrude a small, consistent amount of fecal material into the peritoneal cavity.[6]

  • Closure and Resuscitation:

    • Return the cecum to the abdominal cavity.

    • Close the peritoneal wall and skin with sutures or wound clips.[6]

    • Immediately administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[7]

  • Post-Operative Care:

    • House mice in a clean cage with easy access to food and water.

    • Administer analgesics as per your institution's guidelines.

    • Monitor animals at regular intervals for signs of distress and survival.

Protocol 2: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This protocol describes the induction of systemic inflammation using LPS.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • LPS from E. coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free saline

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • LPS Preparation:

    • Reconstitute LPS in sterile, pyrogen-free saline to the desired stock concentration.

    • Dilute the stock solution to the final working concentration for injection. A common sublethal dose is 5-10 mg/kg body weight, but this should be optimized for your specific mouse strain and LPS lot.[8]

  • Administration:

    • Inject the LPS solution intraperitoneally (IP) or intravenously (IV) into the mice.[8]

  • Monitoring:

    • Monitor the mice for signs of endotoxemia, which can include lethargy, piloerection, and huddling.

    • Collect blood and tissue samples at predetermined time points for analysis of inflammatory markers.[8]

Protocol 3: Intravenous (IV) Tail Vein Injection of Peptide Inhibitor in Mice

This protocol details the IV administration of a therapeutic peptide.

Materials:

  • Sterile peptide solution

  • Sterile insulin (B600854) syringe with a 28-30 gauge needle

  • Mouse restrainer

  • Heat lamp (optional)

Procedure:

  • Preparation:

    • Prepare the peptide solution in a sterile, biocompatible vehicle (e.g., saline or PBS).

    • Draw the calculated dose into the syringe and remove any air bubbles.

  • Animal Restraint and Vein Dilation:

    • Place the mouse in a restrainer.

    • If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.[9]

  • Injection:

    • Wipe the tail with a 70% ethanol swab.

    • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

    • Slowly inject the peptide solution. There should be minimal resistance.[9]

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.[9]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Sepsis and a Point of Peptide Inhibition

The NF-κB pathway is a central regulator of inflammation in sepsis.[10][11] Pathogen-associated molecular patterns (PAMPs), such as LPS, activate Toll-like receptors (TLRs), leading to a signaling cascade that results in the activation and nuclear translocation of NF-κB. In the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[1][10] Peptide inhibitors can be designed to block this pathway at various points, for example, by preventing the nuclear translocation of NF-κB subunits.[11]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB (p50/p65) NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation PeptideInhibitor Peptide Inhibitor PeptideInhibitor->NFκB_nuc Blocks DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

NF-κB signaling pathway in sepsis.

C5a Signaling Pathway in Sepsis and Peptide Inhibition

The complement system, particularly the C5a fragment, is a potent inflammatory mediator in sepsis.[12] C5a binds to its receptor (C5aR) on immune cells like neutrophils and macrophages, triggering chemotaxis, degranulation, and the release of pro-inflammatory cytokines, contributing to the "cytokine storm."[12][13] Peptide inhibitors targeting C5a or C5aR can block these downstream inflammatory effects.[2][12]

C5a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane (e.g., Neutrophil) cluster_intracellular Intracellular Signaling cluster_cellular_effects Cellular Effects C5a C5a C5aR C5aR C5a->C5aR Binds PeptideInhibitor Peptide Inhibitor PeptideInhibitor->C5aR Blocks G_Protein G-protein Signaling C5aR->G_Protein Activates InflammatoryResponse Inflammatory Response G_Protein->InflammatoryResponse Chemotaxis Chemotaxis InflammatoryResponse->Chemotaxis CytokineRelease Cytokine Release InflammatoryResponse->CytokineRelease Degranulation Degranulation InflammatoryResponse->Degranulation Experimental_Workflow start Start animal_prep Animal Acclimation (e.g., 1 week) start->animal_prep clp_surgery CLP Surgery animal_prep->clp_surgery randomization Randomization into Treatment Groups clp_surgery->randomization treatment Administer Peptide Inhibitor (e.g., IV, IP) randomization->treatment Treatment Group control Administer Vehicle Control randomization->control Control Group monitoring Monitor Survival and Clinical Scores treatment->monitoring control->monitoring sampling Collect Blood/Tissue Samples at Pre-defined Timepoints monitoring->sampling analysis Analyze Samples (e.g., Cytokines, Bacterial Load) sampling->analysis data_analysis Statistical Analysis of Data analysis->data_analysis end End data_analysis->end

References

Interpreting unexpected results in Pep19-2.5 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pep19-2.5.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic anti-lipopolysaccharide peptide (SALP) that acts as an anti-infective and anti-inflammatory agent.[1][2] Its primary mechanism involves binding to and neutralizing bacterial toxins, specifically lipopolysaccharides (LPS) from Gram-negative bacteria and lipoproteins/peptides (LP) from Gram-positive bacteria.[1][2] This neutralization prevents these toxins from activating pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptor 4 (TLR4) for LPS, thereby inhibiting the downstream inflammatory signaling cascade and the release of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[1][3][4]

Q2: Can this compound be used in combination with antibiotics?

A2: Yes, studies have shown that this compound can be used in combination with antibiotics. In fact, it can counteract the pro-inflammatory effects of some antibiotics that cause the release of bacterial toxins.[3][4] The presence of this compound can lead to a significant inhibition of the inflammation-inducing activity of bacteria, likely due to its LPS-blocking activity.[1]

Q3: What is the stability of this compound in experimental conditions?

A3: this compound has been shown to be stable in human plasma for up to two hours at 37°C.[1] When formulated in a cream for topical application, this compound can form a dimer but retains its ability to inhibit LPS-induced inflammation.[5] For optimal stability, lyophilized peptides should be stored at -20°C or below, and reconstituted solutions should be aliquoted to avoid repeated freeze-thaw cycles.[6]

Q4: What are the potential off-target effects of this compound?

A4: Current research suggests that this compound does not directly interfere with TNF-induced signaling.[1] However, it has been shown to interact with P2X7 receptors, which can trigger Ca2+ influx and IL-1β release in immune cells.[7] Toxicological studies indicate that cytotoxic effects in various cell lines begin to appear at concentrations above 20-30 μg/mL.[8][9]

Troubleshooting Guide

Unexpected Result 1: No reduction in LPS-induced cytokine secretion in vitro.

Possible Causes:

  • Peptide Quality and Handling: The peptide may have degraded due to improper storage or handling. Peptides are sensitive to temperature fluctuations and moisture.[6][10]

  • Incorrect Peptide Concentration: The concentration of this compound may be too low to effectively neutralize the amount of LPS used in the assay.

  • Experimental Timing: The peptide was added too long after LPS stimulation. While this compound can abrogate cytokine induction even when added 2.5 hours after LPS, its efficacy is time-dependent.[1]

  • Cell Culture Issues: The cells may not be responsive to LPS, or there could be contamination in the cell culture.

Troubleshooting Steps:

  • Verify Peptide Integrity:

    • Ensure the peptide was stored correctly at -20°C or -80°C in a lyophilized state.[11]

    • Reconstitute a fresh aliquot of the peptide in a sterile, appropriate solvent.

    • Consider verifying the peptide's purity and concentration using methods like HPLC and mass spectrometry.[6]

  • Optimize Concentrations:

    • Perform a dose-response experiment to determine the optimal concentration of this compound for the specific LPS concentration and cell type being used.

  • Adjust Experimental Timeline:

    • Add this compound to the cells simultaneously with or shortly after LPS stimulation.

  • Check Cell Health and Responsiveness:

    • Ensure cells are healthy and not contaminated.

    • Include a positive control (LPS alone) and a negative control (cells alone) to verify the expected cellular response.

Unexpected Result 2: Inconsistent or reduced efficacy in animal models of sepsis.

Possible Causes:

  • Peptide Administration: The route of administration, dosage, or timing of treatment may not be optimal for the specific animal model.

  • Peptide Stability in vivo: While generally stable, the peptide could be subject to degradation or clearance in the specific in vivo environment.

  • Model-Specific Factors: The severity of the sepsis model (e.g., CLP vs. endotoxemia) and the specific pathogen used can influence the outcome.

Troubleshooting Steps:

  • Review and Optimize Dosing Regimen:

    • Consult literature for established effective doses and administration routes for your specific animal model.[12][13]

    • Consider a pilot study to determine the optimal dose and timing of this compound administration in relation to the septic challenge.

  • Assess Peptide Pharmacokinetics:

    • If possible, measure the concentration of this compound in plasma or tissue over time to understand its bioavailability and clearance rate. A method using stable isotope labeling and mass spectrometry has been developed for this purpose.[14]

  • Refine the Animal Model:

    • Ensure the sepsis model is well-characterized and reproducible in your hands.

    • Consider the source and preparation of the bacterial challenge (e.g., LPS, live bacteria) as this can impact the inflammatory response.

Data Summary

Table 1: Effect of this compound on LPS-Induced TNFα Secretion by Human Mononuclear Cells

TreatmentLPS Concentration (ng/mL)TNFα Secretion (% of LPS control)
LPS alone1100
This compound1~20
Ceftriaxone1~110
This compound + Ceftriaxone1~30
Ciprofloxacin1~120
This compound + Ciprofloxacin1~25

Data synthesized from figures in[1].

Table 2: In Vivo Efficacy of this compound in a Mouse Endotoxemia Model

Treatment (1h post-LPS challenge)LPS Dose (µ g/mouse )Survival Rate at 48h (%)
LPS alone40010
Ibuprofen (40 µ g/mouse )40010
This compound (400 µ g/mouse )400~40
This compound + Ibuprofen400~80

Data synthesized from figures in[12].

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay

Objective: To determine the effect of this compound on LPS-induced cytokine secretion from human mononuclear cells.

Materials:

  • Human peripheral blood mononuclear cells (MNCs)

  • RPMI 1640 medium

  • Fetal calf serum (FCS)

  • Lipopolysaccharide (LPS) from S. enterica

  • This compound

  • ELISA kit for the cytokine of interest (e.g., TNFα)

Methodology:

  • Isolate human MNCs from peripheral blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend cells in RPMI 1640 medium supplemented with 10% FCS to a concentration of 5 x 10^6 cells/mL.

  • Plate the cells in a 96-well plate.

  • Prepare solutions of LPS and this compound at the desired concentrations.

  • Add this compound to the cells, followed immediately by the addition of LPS. For time-course experiments, the peptide can be added at different time points after LPS stimulation.[1]

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate and collect the supernatants.

  • Determine the concentration of the cytokine in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

Protocol 2: In Vivo Mouse Model of Endotoxemia

Objective: To evaluate the protective effect of this compound against lethal endotoxemia in mice.

Materials:

  • Female Balb/c mice (7 weeks old)

  • LPS from S. enterica Serovar Minnesota R60

  • This compound

  • Sterile saline solution (0.9% w/v NaCl)

Methodology:

  • Acclimatize mice for at least one week before the experiment.

  • Prepare a solution of LPS in sterile saline.

  • Induce endotoxic shock by intraperitoneally (i.p.) injecting mice with a lethal dose of LPS (e.g., 400 µ g/mouse ).[12]

  • Prepare a solution of this compound in sterile saline.

  • Administer this compound (e.g., 400 µ g/mouse ) i.p. at a specified time point relative to the LPS challenge (e.g., 1 hour after).[12]

  • Include control groups: LPS alone, this compound alone, and saline alone.

  • Monitor the animals daily for a specified period (e.g., 5 days) for signs of illness and mortality.[12][13]

  • Record survival data and analyze using Kaplan-Meier survival curves.

Visualizations

Pep19_2_5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4/MD2 TLR4/MD2 Complex LPS->TLR4/MD2 Binds This compound This compound This compound->LPS Neutralizes MyD88 MyD88 TLR4/MD2->MyD88 Activates NF-kB NF-kB MyD88->NF-kB Activates Pro-inflammatory\nCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Pro-inflammatory\nCytokines Induces Transcription

Caption: this compound signaling pathway.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis Isolate_MNCs Isolate Human MNCs Plate_Cells Plate Cells (5x10^6/mL) Isolate_MNCs->Plate_Cells Add_Pep19 Add this compound Plate_Cells->Add_Pep19 Add_LPS Add LPS Add_Pep19->Add_LPS Incubate Incubate 4h at 37°C Add_LPS->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Measure Cytokines (ELISA) Collect_Supernatant->ELISA

Caption: In vitro cytokine release assay workflow.

References

Technical Support Center: Assessing the Purity of Synthesized Pep19-2.5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of the synthesized peptide, Pep19-2.5. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of synthesized this compound?

A1: The primary and most widely accepted methods for determining the purity of synthetic peptides like this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[1][2][3][4] A combination of these techniques provides a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the standard method for quantifying peptide purity.[4][5][6] Reversed-phase HPLC (RP-HPLC) is the most common technique used, which separates the target peptide from its impurities based on hydrophobicity.[7][8][9] The purity is typically determined by calculating the area of the main peptide peak relative to the total area of all peaks in the chromatogram, detected at a wavelength of 210-220 nm where the peptide bond absorbs.[1][4]

  • Mass Spectrometry (MS): This technique is essential for confirming the identity of the synthesized peptide by determining its molecular weight.[7][10] It can identify impurities that may not be resolved by HPLC.[11] Common methods include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry.[7][11]

  • Amino Acid Analysis (AAA): This method determines the amino acid composition of the peptide and provides an accurate measure of the net peptide content.[7][12][13] This is crucial because lyophilized peptides can contain water and salts that are not detected by HPLC.[7][14]

Q2: What are the common impurities found in synthesized this compound?

A2: Impurities in synthesized peptides can arise during both the synthesis and purification processes.[15][16] For this compound, as with other peptides produced by solid-phase peptide synthesis (SPPS), common impurities include:

  • Deletion sequences: Peptides missing one or more amino acid residues.[15][17]

  • Truncated sequences: Peptide chains that were not fully synthesized.[7]

  • Incompletely deprotected sequences: Peptides with protecting groups still attached to amino acid side chains.[15][17]

  • Oxidized/Reduced peptides: Certain amino acid residues, like methionine and tryptophan, are susceptible to oxidation.[15][17]

  • Insertion sequences: Peptides with an extra amino acid residue.[15][18]

  • Diastereomers: Racemization of amino acids can occur during synthesis.[15][17]

  • Residual solvents and reagents: Trifluoroacetic acid (TFA) from the purification process is a common counter-ion found in the final peptide product.[2][15]

Q3: What level of purity is required for my this compound experiments?

A3: The required purity level for this compound depends on its intended application.[2] Higher purity is generally required for in-vivo and clinical studies compared to initial in-vitro assays.

Purity LevelRecommended Applications
>98% In-vivo studies, clinical trials, structural studies (NMR, X-ray crystallography).[2]
>95% Quantitative bioassays, receptor-ligand interaction studies, enzyme kinetics.[2][11]
>80% Polyclonal antibody production, initial screening assays.
Crude (>70%) Non-quantitative screening, peptide library generation.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential CauseRecommended Solution
Poor Peak Shape (tailing or fronting) - Inappropriate mobile phase pH. - Column contamination or degradation. - Sample overload.- Adjust the pH of the mobile phase to be at least 2 pH units away from the peptide's isoelectric point. - Use a guard column and flush the column with a strong solvent. - Reduce the amount of sample injected.
Ghost Peaks - Contaminated mobile phase or injection of air bubbles. - Carryover from a previous injection.- Use high-purity solvents and degas the mobile phase. - Run a blank gradient to wash the column.
No Peaks or Very Small Peaks - Incorrect detector wavelength. - Peptide is not soluble in the mobile phase. - Low sample concentration.- Set the detector to 214 nm or 220 nm for peptide bond detection.[1][4] - Ensure the peptide is fully dissolved in the initial mobile phase.[14] - Increase the sample concentration.
Multiple Peaks - The sample is impure. - Peptide degradation. - Peptide aggregation.- This is expected for impure samples. Proceed with purification. - Prepare fresh samples and store them properly. - Use denaturing conditions or additives in the mobile phase.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for determining the purity of synthesized this compound.

Materials:

  • Synthesized this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm)[19]

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the lyophilized this compound in Mobile Phase A to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 214 nm.[3][11][12]

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (linear gradient)

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B (linear gradient)

      • 50-60 min: 5% B (column re-equilibration)

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percent purity using the following formula: % Purity = (Area of the main peptide peak / Total area of all peaks) x 100[1]

Protocol 2: Identity Confirmation by Mass Spectrometry (MALDI-TOF)

This protocol describes a general procedure for confirming the molecular weight of this compound.

Materials:

  • This compound sample (can be the eluent from HPLC)

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Mix the this compound sample with the MALDI matrix solution in a 1:1 ratio.

  • Spotting:

    • Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.

  • Mass Spectrometry Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range for this compound.

  • Data Analysis:

    • Compare the observed molecular weight with the theoretical molecular weight of this compound. A close match confirms the identity of the peptide.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment cluster_results Results Synthesized Synthesized this compound HPLC RP-HPLC Analysis Synthesized->HPLC MS Mass Spectrometry Synthesized->MS AAA Amino Acid Analysis Synthesized->AAA Purity Purity (%) HPLC->Purity Identity Molecular Weight MS->Identity Content Net Peptide Content AAA->Content

Caption: Workflow for assessing the purity of synthesized this compound.

HPLC_Principle cluster_system HPLC System MobilePhase Mobile Phase (Water/ACN Gradient) Pump Pump MobilePhase->Pump Injector Injector (this compound Sample) Pump->Injector Column C18 Column (Stationary Phase) Injector->Column Detector UV Detector (214 nm) Column->Detector Data Chromatogram Detector->Data

Caption: Principle of peptide separation by RP-HPLC.

Troubleshooting_Tree Start Unsatisfactory HPLC Result Q1 Are peaks well-resolved? Start->Q1 A1_No Adjust Gradient Slope Q1->A1_No No Q2 Is peak shape good? Q1->Q2 Yes A1_No->Q2 A2_No Check Mobile Phase pH & Column Integrity Q2->A2_No No Q3 Is retention time consistent? Q2->Q3 Yes A2_No->Q3 A3_No Check Pump & Leaks Ensure System Equilibration Q3->A3_No No End Acceptable Result Q3->End Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Pep19-2.5 In Vivo Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the factors that affect the in vivo half-life of the synthetic anti-lipopolysaccharide peptide, Pep19-2.5. While specific pharmacokinetic data for this compound remains limited in publicly available literature, this guide offers insights based on the general principles of peptide pharmacology and available data on this compound and similar synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vivo half-life of this compound?

A1: Currently, a precise in vivo half-life for this compound has not been published. However, the recommended use of continuous infusion for septic patients suggests that this compound likely has a short half-life.[1] Short peptides are typically cleared rapidly from circulation due to enzymatic degradation and renal filtration.[2][3]

Q2: What are the primary factors that likely influence the in vivo half-life of this compound?

A2: The in vivo half-life of a short, synthetic peptide like this compound is primarily influenced by two main factors:

  • Proteolytic Degradation: Peptides are susceptible to degradation by proteases present in blood and tissues.[2][4] The specific amino acid sequence of this compound will determine its susceptibility to various proteases.

  • Renal Clearance: Due to their small size, peptides are often rapidly cleared from the bloodstream by the kidneys through glomerular filtration.[3][5]

Q3: Are there any known modifications to this compound that could improve its half-life?

A3: While specific studies on modifying this compound to extend its half-life are not extensively documented, general strategies for improving peptide stability are applicable. These include:

  • Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids can significantly reduce susceptibility to proteases.[6]

  • Terminal Modifications: N-terminal acetylation and C-terminal amidation can protect against exopeptidases.[2]

  • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) can increase the hydrodynamic size of the peptide, reducing renal clearance.

  • Lipidation: Attaching a lipid moiety can promote binding to serum albumin, thereby extending circulation time.[7]

Q4: How does the route of administration affect the half-life of this compound?

A4: The route of administration significantly impacts the bioavailability and half-life of peptides. Intravenous (IV) administration leads to immediate and complete bioavailability, but also rapid distribution and clearance. Subcutaneous (SC) or intramuscular (IM) injections can result in a slower absorption rate, potentially leading to a more sustained presence in the circulation. The use of continuous IV infusion for this compound in clinical settings is a strategy to maintain therapeutic concentrations despite a potentially short half-life.[1]

Troubleshooting Guide: In Vivo Half-Life Experiments for this compound

This guide addresses common issues encountered during in vivo experiments to determine the half-life of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Rapid disappearance of this compound from plasma samples (below detection limit even at early time points) 1. Extremely short half-life.2. Adsorption of the peptide to labware.3. Inefficient extraction from plasma.1. Increase the initial dose of this compound.2. Use low-binding tubes and pipette tips.3. Optimize the protein precipitation and peptide extraction protocol. Test different organic solvents or acids.[8]
High variability in measured peptide concentrations between animals 1. Inconsistent dosing.2. Differences in animal metabolism.3. Sample handling inconsistencies.1. Ensure accurate and consistent administration of the peptide.2. Use a larger cohort of animals to account for biological variability.3. Standardize all sample collection, processing, and storage procedures.[9]
Inconsistent results between different analytical methods (e.g., ELISA vs. LC-MS) 1. Antibody cross-reactivity in ELISA.2. Ion suppression or enhancement in LC-MS.3. Different methods detecting different peptide fragments.1. Validate the specificity of the ELISA antibody for intact this compound.2. Use an internal standard for LC-MS analysis to correct for matrix effects.3. Confirm the identity of the detected species in both assays.
Peptide degradation during sample processing and storage 1. Protease activity in collected blood/plasma.2. Freeze-thaw cycles.1. Collect blood in tubes containing protease inhibitors.2. Process samples immediately on ice and store at -80°C.3. Avoid repeated freeze-thaw cycles by aliquoting samples.[10]

Experimental Protocols

Protocol: Determination of In Vivo Half-Life of this compound in a Rodent Model

This protocol provides a general framework for determining the pharmacokinetic profile of this compound in a rodent model (e.g., mouse or rat).

1. Animal Preparation and Dosing:

  • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Fast animals overnight with free access to water.

  • Administer a single bolus dose of this compound via intravenous (IV) injection (e.g., through the tail vein). The dose should be determined based on preliminary efficacy and toxicity studies.

2. Blood Sample Collection:

  • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, and 240 minutes post-injection).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail to prevent degradation of the peptide.

3. Plasma Preparation:

  • Immediately place blood samples on ice.

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Transfer the plasma supernatant to fresh, pre-labeled low-binding tubes.

  • Store plasma samples at -80°C until analysis.

4. Peptide Extraction from Plasma:

  • Thaw plasma samples on ice.

  • Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) or acid (e.g., trichloroacetic acid).

  • Vortex the samples and incubate on ice.

  • Centrifuge to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the peptide.

5. Quantification of this compound:

  • Analyze the extracted samples using a validated analytical method, such as:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high specificity and sensitivity for quantifying the intact peptide.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Requires a specific antibody against this compound.

6. Pharmacokinetic Analysis:

  • Plot the plasma concentration of this compound versus time.

  • Use pharmacokinetic software to calculate key parameters, including:

    • Elimination half-life (t½)

    • Volume of distribution (Vd)

    • Clearance (CL)

    • Area under the curve (AUC)

Visualizations

Factors_Affecting_Peptide_HalfLife cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Amino Acid Sequence Amino Acid Sequence Proteolytic Degradation Proteolytic Degradation Amino Acid Sequence->Proteolytic Degradation Size/Molecular Weight Size/Molecular Weight Renal Clearance Renal Clearance Size/Molecular Weight->Renal Clearance Charge Charge Charge->Renal Clearance Structure (Secondary/Tertiary) Structure (Secondary/Tertiary) Structure (Secondary/Tertiary)->Proteolytic Degradation In Vivo Half-Life In Vivo Half-Life Proteolytic Degradation->In Vivo Half-Life Renal Clearance->In Vivo Half-Life Route of Administration Route of Administration Route of Administration->In Vivo Half-Life Binding to Plasma Proteins Binding to Plasma Proteins Binding to Plasma Proteins->In Vivo Half-Life

Caption: Key intrinsic and extrinsic factors influencing the in vivo half-life of peptides.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase cluster_analysis_phase Data Analysis Dosing (IV) Dosing (IV) Blood Sampling Blood Sampling Dosing (IV)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Peptide Extraction Peptide Extraction Plasma Separation->Peptide Extraction Quantification (LC-MS/ELISA) Quantification (LC-MS/ELISA) Peptide Extraction->Quantification (LC-MS/ELISA) Pharmacokinetic Modeling Pharmacokinetic Modeling Quantification (LC-MS/ELISA)->Pharmacokinetic Modeling Half-Life Determination Half-Life Determination Pharmacokinetic Modeling->Half-Life Determination

Caption: A typical experimental workflow for determining the in vivo half-life of a peptide.

References

Technical Support Center: Improving the Therapeutic Window of Pep19-2.5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pep19-2.5. This resource is designed for researchers, scientists, and drug development professionals who are working to enhance the therapeutic window of this promising anti-inflammatory and anti-sepsis peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during your experiments with this compound and its modified versions.

Q1: We are observing significant cytotoxicity with our this compound batches at concentrations where we expect to see therapeutic effects. What could be the cause and how can we mitigate this?

A1: High cytotoxicity can stem from several factors. Firstly, ensure the purity of your peptide batch, as impurities from synthesis can contribute to toxicity[1]. Secondly, the inherent properties of this compound can lead to cytotoxicity at higher concentrations, typically above 20-30 µg/mL in some cell types[2][3].

Troubleshooting Steps:

  • Verify Peptide Purity: Use techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry to confirm the purity and identity of your this compound.

  • Re-evaluate Dosing: Carefully determine the dose-response curve for both efficacy (e.g., LPS neutralization) and toxicity (e.g., hemolysis or MTT assay) to identify a therapeutic window.

  • Consider Formulation Strategies: If the intrinsic toxicity is limiting, explore formulation strategies like liposomal encapsulation or PEGylation to reduce cytotoxicity while maintaining efficacy. These methods can shield the peptide from non-specific interactions with host cells.

Q2: Our modified this compound shows reduced cytotoxicity, but its anti-inflammatory activity is also diminished. How can we improve efficacy while maintaining safety?

A2: This is a common challenge in peptide engineering. The modifications, while reducing toxicity, may also interfere with the peptide's ability to bind to its target, such as Lipopolysaccharide (LPS).

Troubleshooting Steps:

  • Optimize the Modification:

    • PEGylation: If you are using PEGylation, experiment with different PEG chain lengths and attachment sites. N-terminal PEGylation, for instance, might be preferable to a modification within a key binding region[4].

    • Liposomal Formulation: The lipid composition of your liposomes can influence peptide release and interaction with bacterial toxins. Experiment with different lipid compositions (e.g., varying the ratio of charged and neutral lipids).

    • Amino Acid Substitution: If you have substituted amino acids, ensure the substitutions do not disrupt the amphipathic nature of the peptide, which is crucial for its interaction with LPS.

  • Combination Therapy: Consider combining the modified, less toxic this compound with a low dose of a conventional antibiotic. This synergistic approach has been shown to be effective for this compound and may allow for a lower effective dose of the peptide, further widening the therapeutic window[5].

Q3: We are struggling with the stability of this compound in our experimental setup, leading to inconsistent results. What can we do to improve its stability?

A3: Peptides are susceptible to degradation by proteases and can be unstable in certain formulations.

Troubleshooting Steps:

  • Formulation with Stabilizers: For in vitro experiments, ensure your buffers are optimized for pH and stored correctly. For in vivo applications, formulation strategies are key. Liposomal encapsulation can protect the peptide from enzymatic degradation[6][7].

  • Chemical Modifications:

    • Incorporate D-amino acids: Replacing L-amino acids with their D-enantiomers at protease-sensitive sites can significantly increase resistance to degradation[8][9].

    • Terminal Modifications: C-terminal amidation is a common strategy to improve peptide stability.

  • Storage Conditions: Ensure that the peptide is stored under recommended conditions (typically lyophilized at -20°C or lower) and that reconstituted solutions are used promptly or stored appropriately.

Quantitative Data Summary

The following tables summarize quantitative data from studies on antimicrobial peptide modifications, providing a reference for the potential improvements that can be achieved.

Table 1: Impact of PEGylation on Therapeutic Index of Antimicrobial Peptides

PeptideModificationChange in Antimicrobial Activity (MIC)Change in Hemolytic Activity (HC50)Fold Improvement in Therapeutic Index
Aurein 2.1C-terminal PEGylation1.5 to 3-fold decrease>10-fold decrease~3 to 6-fold increase[10]
PG-1N-terminal PEG750MaintainedSignificant decrease~17-fold increase (Gram-negative)[11]
PG-1C-terminal PEG2000MaintainedSignificant decrease~26-fold increase[11]

Table 2: Effect of Formulation on Antimicrobial Peptide Cytotoxicity

PeptideFormulationCell TypeChange in Cytotoxicity (IC50)Reference
LL17-32DOPC LiposomesHuman Gingival KeratinocytesSignificantly reduced vs. free peptide[12]
LL17-32SL LiposomesHuman Gingival KeratinocytesSignificantly reduced vs. free peptide[12]
Polymyxin BDPPC/Cholesterol LiposomesNot specifiedReduced systemic exposure in mice[13][14]

Key Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic window of native and modified this compound.

Hemolysis Assay

This protocol assesses the peptide's toxicity to red blood cells.

Materials:

  • Freshly drawn human or animal red blood cells (RBCs)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control

  • Peptide stock solution of known concentration

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare RBC suspension:

    • Centrifuge whole blood to pellet the RBCs.

    • Wash the RBC pellet three times with PBS.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Prepare peptide dilutions:

    • Perform serial dilutions of the peptide in PBS in a 96-well plate to achieve a range of final concentrations to be tested.

  • Assay Setup:

    • Add 50 µL of each peptide dilution to triplicate wells.

    • For the positive control (100% hemolysis), add 50 µL of 1% Triton X-100.

    • For the negative control (0% hemolysis), add 50 µL of PBS.

  • Incubation:

    • Add 50 µL of the 2% RBC suspension to all wells.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement:

    • Centrifuge the plate to pellet intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293 or a relevant immune cell line)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the peptide dilutions to the wells.

    • Include a vehicle control (medium only).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 2-4 hours until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) * 100

LPS Neutralization Assay

This assay determines the ability of the peptide to inhibit LPS-induced inflammation in vitro.

Materials:

  • Human or murine macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Lipopolysaccharide (LPS) from E. coli

  • Complete cell culture medium

  • ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding:

    • Seed macrophages in a 96-well plate and allow them to adhere.

  • Peptide-LPS Incubation:

    • In a separate plate, pre-incubate a fixed concentration of LPS (e.g., 100 ng/mL) with varying concentrations of the peptide for 30 minutes at 37°C.

  • Cell Stimulation:

    • Add the peptide-LPS mixtures to the macrophage-containing wells.

    • Include controls: cells alone, cells + LPS only, and cells + peptide only.

  • Incubation:

    • Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of the chosen cytokine (e.g., TNF-α) using an ELISA kit according to the manufacturer's instructions.

  • Analysis:

    • Plot the cytokine concentration against the peptide concentration to determine the IC50 of LPS neutralization.

Visualizations

Signaling Pathway

Pep19-2.5_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular LPS LPS TLR4/MD2 TLR4/MD2 Receptor LPS->TLR4/MD2 Binds to LP Lipoprotein TLR2 TLR2 Receptor LP->TLR2 Binds to This compound This compound This compound->LPS Neutralizes This compound->LP Neutralizes MyD88 MyD88 TLR4/MD2->MyD88 Activates TLR2->MyD88 Activates NF-kB_Activation NF-κB Activation MyD88->NF-kB_Activation Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB_Activation->Inflammatory_Cytokines Induces Transcription

Caption: Mechanism of action of this compound in neutralizing bacterial toxins.

Experimental Workflow

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_evaluation Therapeutic Window Evaluation cluster_analysis Data Analysis Peptide_Synthesis Synthesize Native & Modified this compound Purification_Characterization Purify (HPLC) & Characterize (MS) Peptide_Synthesis->Purification_Characterization Toxicity_Assays Assess Toxicity Purification_Characterization->Toxicity_Assays Efficacy_Assays Assess Efficacy Purification_Characterization->Efficacy_Assays Hemolysis Hemolysis Assay Toxicity_Assays->Hemolysis MTT MTT Cytotoxicity Assay Toxicity_Assays->MTT LPS_Neutralization LPS Neutralization Assay Efficacy_Assays->LPS_Neutralization Antimicrobial_Activity Antimicrobial Activity (MIC) Efficacy_Assays->Antimicrobial_Activity Therapeutic_Index Calculate Therapeutic Index (IC50_toxicity / IC50_efficacy) Hemolysis->Therapeutic_Index MTT->Therapeutic_Index LPS_Neutralization->Therapeutic_Index Antimicrobial_Activity->Therapeutic_Index

References

Technical Support Center: Overcoming Resistance to Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to antimicrobial peptide (AMP) resistance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of bacterial resistance to antimicrobial peptides?

Bacteria have evolved diverse mechanisms to resist the effects of AMPs. These strategies can be broadly categorized as either constitutive or inducible.[1] Key resistance mechanisms include:

  • Alterations in the Cell Envelope: Bacteria can modify their cell surface to reduce the binding of cationic AMPs. This is often achieved by altering the net negative charge of the cell membrane through processes like D-alanylation of teichoic acids or lysinylation of phosphatidylglycerol.[2]

  • Proteolytic Degradation: Many bacteria secrete proteases that can degrade AMPs, rendering them inactive.[1]

  • Efflux Pumps: Some bacteria utilize efflux pumps to actively transport AMPs out of the cell, preventing them from reaching their intracellular targets.[1][3]

  • Biofilm Formation: Bacteria within a biofilm are often more resistant to AMPs due to the protective extracellular matrix that can limit peptide penetration.[4]

  • Capsule Production: The production of a polysaccharide capsule can physically block AMPs from reaching the bacterial cell membrane.[3]

Q2: How can I enhance the stability of my antimicrobial peptide?

The inherent instability of AMPs, particularly their susceptibility to proteolytic degradation, is a significant challenge.[5] Several strategies can be employed to improve their stability:

  • Chemical Modifications:

    • Terminal Modifications: N-terminal acetylation and C-terminal amidation can protect against exopeptidases and increase helicity and structural stability.[6][7]

    • Incorporation of Non-natural Amino Acids: Replacing L-amino acids with D-amino acids or other non-proteinogenic amino acids can make the peptide less recognizable to proteases.[6][8]

    • Cyclization: Transforming linear peptides into cyclic structures can improve resistance to proteolytic degradation.[6][9]

    • Halogenation: The addition of halogen atoms can enhance stability and antimicrobial activity.[6]

  • Formulation Strategies:

    • Encapsulation: Using delivery systems like liposomes or nanoparticles can protect AMPs from degradation and facilitate targeted delivery.[7]

Q3: What are the best practices for storing and handling antimicrobial peptides to maintain their activity?

Proper storage and handling are crucial for preserving the integrity and activity of AMPs.

  • Storage: Lyophilized peptides should be stored at -20°C or -80°C.[10]

  • Reconstitution: Reconstitute peptides just before use.[10] For hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial dissolution, followed by slow addition of the aqueous buffer.[10]

  • Solubility: If a peptide is difficult to dissolve in water, adding a small amount of acetic acid for basic peptides or ammonium (B1175870) hydroxide (B78521) for acidic peptides can help.[10]

Q4: Can combining AMPs with conventional antibiotics overcome resistance?

Yes, combining AMPs with traditional antibiotics is a promising strategy to combat multidrug-resistant bacteria.[11] This synergistic approach can enhance the efficacy of both agents through several mechanisms:[4][12]

  • Increased Membrane Permeability: AMPs can disrupt the bacterial membrane, facilitating the entry of antibiotics to their intracellular targets.[4][13]

  • Biofilm Disruption: AMPs can break down the protective biofilm matrix, exposing the bacteria to the antibiotic.[4][12]

  • Inhibition of Resistance Mechanisms: Some AMPs can inhibit efflux pumps, preventing the bacteria from expelling the antibiotic.[12]

  • Delayed Emergence of Resistance: The multi-target nature of AMPs can make it more difficult for bacteria to develop resistance to the combination therapy.[4]

Troubleshooting Guides

Table 1: Troubleshooting Unexpected Results in Antimicrobial Peptide Assays
Problem Potential Cause Recommended Solution References
No or Low Antimicrobial Activity Incorrect peptide synthesis, purity, or modification.Verify the amino acid sequence and purity via HPLC. Confirm that any necessary post-translational modifications (e.g., amidation) are present.[14][15]
Unsuitable assay method.The disk diffusion assay may not be suitable for all peptides. A broth microdilution assay is often more appropriate.[14][15]
Peptide insolubility or aggregation in the assay medium.Test peptide solubility in the assay buffer. Consider using a different solvent for the initial stock solution (e.g., sterile water, dilute acid, or DMSO).[10][14]
Peptide degradation by proteases in the medium.Perform a stability assay to assess peptide degradation in the experimental conditions.[16]
High Variability in MIC Values Inconsistent inoculum density.Standardize the bacterial inoculum to a consistent density (e.g., 5 x 10^5 CFU/mL) for each experiment.[14]
Errors in serial dilutions.Use calibrated pipettes and prepare fresh serial dilutions for each experiment.[17]
Inconsistent incubation conditions.Ensure consistent incubation time and temperature. Use sealing films on microtiter plates to prevent evaporation.[14][17]
Subjectivity in MIC reading.Use a consistent method for determining the MIC, such as visual inspection by the same individual or measuring optical density at 600 nm.[14]
Evidence of AMP Degradation Presence of proteases in the experimental system.Add protease inhibitors to the assay medium.[16]
Inherent instability of the peptide sequence.Redesign the peptide to improve stability (e.g., incorporate D-amino acids, cyclize the peptide).[6][7]

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of an AMP that inhibits the visible growth of a microorganism.[10][18]

Materials:

  • AMP stock solution of known concentration

  • Bacterial strain of interest

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Incubator

  • Plate reader (optional)

Methodology:

  • Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into growth medium and incubate overnight. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[14]

  • Prepare Peptide Dilutions: Perform a two-fold serial dilution of the AMP stock solution in the growth medium directly in the 96-well plate.

  • Inoculate Plate: Add the prepared bacterial inoculum to each well containing the peptide dilutions.

  • Controls:

    • Positive Control: Bacteria in medium without AMP.

    • Negative Control: Medium only.

    • Solvent Control: Bacteria with the highest concentration of the solvent used to dissolve the AMP.[14]

  • Incubation: Seal the plate and incubate at the optimal temperature for the bacterium for 16-24 hours.[10][14]

  • MIC Determination: The MIC is the lowest concentration of the AMP that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.[10]

Checkerboard Assay for Synergy

This assay is used to evaluate the synergistic effects of an AMP and a conventional antibiotic.

Materials:

  • AMP stock solution

  • Antibiotic stock solution

  • Bacterial strain of interest

  • Appropriate growth medium

  • Sterile 96-well microtiter plates

Methodology:

  • Prepare Dilutions: Prepare serial dilutions of the AMP along the rows and the antibiotic along the columns of a 96-well plate. This creates a matrix of different concentration combinations.

  • Inoculate Plate: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate under optimal conditions.

  • Data Analysis: Determine the MIC for each compound alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy, additivity, or antagonism.

AMP Stability Assay

This protocol assesses the stability of an AMP in the presence of proteases or serum.

Materials:

  • AMP solution

  • Protease solution (e.g., trypsin) or serum

  • Reaction buffer

  • HPLC system

Methodology:

  • Incubation: Incubate the AMP with the protease or serum at a specific temperature for various time points.

  • Reaction Quenching: Stop the reaction at each time point (e.g., by adding acid).

  • Analysis: Analyze the remaining amount of intact AMP at each time point using reverse-phase HPLC.

  • Data Interpretation: Plot the percentage of remaining AMP against time to determine the degradation rate.

Visualizations

AMP_Resistance_Mechanisms cluster_mechanisms Bacterial Resistance Mechanisms to AMPs Cell_Envelope_Alteration Cell Envelope Alteration (e.g., D-alanylation) Proteolytic_Degradation Proteolytic Degradation Efflux_Pumps Efflux Pumps Biofilm_Formation Biofilm Formation AMP AMP AMP->Cell_Envelope_Alteration Reduced Binding AMP->Proteolytic_Degradation Inactivation AMP->Efflux_Pumps Expulsion AMP->Biofilm_Formation Blocked Access

Caption: Common mechanisms of bacterial resistance to antimicrobial peptides.

Troubleshooting_Workflow Start Unexpected Results (e.g., No AMP Activity) Check_Peptide Verify Peptide Quality (Synthesis, Purity, Modifications) Start->Check_Peptide Check_Assay Evaluate Assay Conditions (Method, Inoculum, Controls) Check_Peptide->Check_Assay Check_Solubility Assess Peptide Solubility and Aggregation Check_Assay->Check_Solubility Investigate_Degradation Investigate Peptide Stability Check_Solubility->Investigate_Degradation Optimize Problem Resolved? Investigate_Degradation->Optimize Consult Consult Literature/ Expert Optimize->Consult No End Successful Experiment Optimize->End Yes

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

Comparing the efficacy of Pep19-2.5 vs. polymyxin B in neutralizing LPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the synthetic anti-endotoxin peptide Pep19-2.5 and the antibiotic polymyxin (B74138) B in neutralizing bacterial lipopolysaccharide (LPS). The information presented is collated from preclinical studies to assist researchers in making informed decisions for their sepsis and inflammation-related investigations.

Executive Summary

Both this compound and polymyxin B are potent neutralizers of LPS, a major trigger of sepsis and inflammatory responses. While polymyxin B is a well-established antibiotic with strong LPS-binding capabilities, its clinical use is hampered by significant nephrotoxicity and neurotoxicity.[1] this compound, a synthetic anti-LPS peptide (SALP), has emerged as a promising alternative, demonstrating comparable or even superior LPS-neutralizing activity with a favorable safety profile in preclinical models.[2][3] This guide delves into the quantitative data from comparative studies, details the experimental methodologies used to assess efficacy, and provides visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison

The following tables summarize the comparative efficacy of this compound and polymyxin B in neutralizing LPS, based on key in vitro and in vivo experimental outcomes.

Table 1: In Vitro LPS Neutralization and Cytokine Inhibition

ParameterThis compoundPolymyxin BCell TypeLPS SourceReference
LPS Neutralization (IC50) Not explicitly reportedNot explicitly reported---
TNF-α Inhibition Nearly complete inhibition at 3:1 weight ratio (peptide:LPS)Some inhibition at 10:1 weight ratio (peptide:LPS)Human mononuclear cellsS. minnesota R60[2]
IL-1β and TNF Release Reduction Effective reductionEffective reductionTHP-1 macrophages and primary human macrophagesE. coli OMVs[4]
IL-6 Reduction Significant reduction (p < 0.001)No significant reductionMouse plasma (in vivo)CLP-induced sepsis[2][5]
IL-10 Reduction Significant reduction (p < 0.001)No significant reductionMouse plasma (in vivo)CLP-induced sepsis[2]
MCP-1 Reduction Significant reduction (p < 0.001)No significant reductionMouse plasma (in vivo)CLP-induced sepsis[2]

Table 2: In Vivo Efficacy in Animal Models of Sepsis

ParameterThis compoundPolymyxin BAnimal ModelSepsis InductionReference
Survival Rate Almost 100% protection (therapeutic administration)Not reported in this studyMouseLPS-induced endotoxemia[6]
CD14 mRNA Expression Reduction (Heart) Significant reduction (p = 0.003)No significant reductionMouseCLP-induced sepsis[2]
CD14 mRNA Expression Reduction (Lung) Significant reduction (p = 0.008)No significant reductionMouseCLP-induced sepsis[2]
CD14 mRNA Expression Reduction (Spleen) Significant reduction (p = 0.009)No significant reductionMouseCLP-induced sepsis[2]
Activity Score Significantly higher than sepsis-control (p < 0.001)Significantly higher than sepsis-control (p < 0.001)MouseCLP-induced sepsis[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a highly sensitive method for the detection and quantification of LPS.[7] The gel-clot method is a qualitative to semi-quantitative approach.

Principle: The assay utilizes a lysate derived from the amebocytes of the horseshoe crab (Limulus polyphemus). In the presence of LPS, a series of enzymatic reactions is triggered, leading to the formation of a gel clot.[8]

Detailed Protocol (Gel-Clot Method):

  • Reagent Preparation:

    • Reconstitute the lyophilized LAL reagent with LAL Reagent Water as per the manufacturer's instructions. Avoid vigorous shaking.

    • Reconstitute the Control Standard Endotoxin (B1171834) (CSE) with LAL Reagent Water to a known concentration (e.g., 10 EU/mL). Prepare a series of twofold dilutions of the CSE to bracket the labeled lysate sensitivity.

  • Sample Preparation:

    • Prepare dilutions of the test samples (e.g., solutions containing this compound or polymyxin B pre-incubated with LPS).

    • Include a negative control (LAL Reagent Water) and a positive product control (test sample spiked with CSE).

  • Assay Procedure:

    • Dispense 0.1 mL of each standard, sample, and control into pyrogen-free reaction tubes.

    • Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to increasing endotoxin concentrations.

    • Immediately after adding the lysate, gently mix the contents and place the tubes in a 37°C ± 1°C water bath or dry heat incubator.

    • Incubate the tubes undisturbed for 60 ± 2 minutes.

  • Interpretation of Results:

    • After incubation, carefully remove each tube and invert it 180°.

    • A positive result is indicated by the formation of a solid gel that remains at the bottom of the tube.

    • A negative result is indicated by the absence of a solid gel (the solution remains liquid).

    • The endotoxin concentration of the sample is determined by the lowest concentration of the CSE series that gives a positive result. The neutralizing capacity of the test compound is assessed by the reduction in endotoxin concentration compared to the LPS control.

Cytokine Release Assay in Human Mononuclear Cells

This assay quantifies the production of pro-inflammatory cytokines, such as TNF-α, from immune cells in response to LPS and the inhibitory effect of neutralizing compounds.

Principle: Human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., THP-1) are stimulated with LPS in the presence or absence of this compound or polymyxin B. The concentration of secreted cytokines in the cell culture supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Detailed Protocol (using PBMCs and TNF-α ELISA):

  • Cell Isolation and Seeding:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells with sterile PBS and resuspend in complete RPMI-1640 medium.

    • Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Cell Stimulation:

    • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound or polymyxin B.

    • After a pre-incubation period (e.g., 30 minutes), add LPS (e.g., from E. coli O111:B4) to the wells at a final concentration known to induce a robust cytokine response (e.g., 10 ng/mL).

    • Include appropriate controls: cells alone (negative control), cells with LPS only (positive control), and cells with the test compound only.

    • Incubate the plate for a specified period (e.g., 4-6 hours) at 37°C in a humidified CO2 incubator.

  • Supernatant Collection and TNF-α ELISA:

    • After incubation, centrifuge the plate and carefully collect the cell-free supernatants.

    • Quantify the TNF-α concentration in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions. This typically involves:

      • Adding the supernatants and a series of TNF-α standards to a 96-well plate pre-coated with a capture antibody.

      • Incubating to allow TNF-α to bind to the antibody.

      • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

      • Incubating to allow the detection antibody to bind to the captured TNF-α.

      • Washing the plate and adding a substrate solution that reacts with the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

      • Calculating the TNF-α concentration in the samples by interpolating from the standard curve.

Mouse Model of Endotoxemia

This in vivo model is used to assess the protective effects of LPS-neutralizing compounds against a lethal dose of LPS.

Principle: Mice are injected with a lethal dose of LPS, which induces a systemic inflammatory response mimicking septic shock. The test compounds are administered either before (prophylactically) or after (therapeutically) the LPS challenge, and survival rates are monitored over time.

Detailed Protocol:

  • Animals:

    • Use male C57BL/6 mice (or another appropriate strain), 8-12 weeks old.

    • Allow the animals to acclimate to the laboratory conditions for at least one week before the experiment.

  • LPS Challenge:

    • Prepare a solution of LPS (e.g., from E. coli O55:B5) in sterile, pyrogen-free saline.

    • Inject the mice intraperitoneally (i.p.) with a predetermined lethal dose of LPS (e.g., 15 mg/kg body weight). The exact dose should be determined in pilot studies to achieve a desired mortality rate (e.g., 80-100%) in the control group.

  • Treatment:

    • Prepare solutions of this compound and polymyxin B in sterile saline.

    • Administer the compounds to different groups of mice at specified doses (e.g., 5 mg/kg).

    • For prophylactic treatment, administer the compounds before the LPS challenge (e.g., 30 minutes prior).

    • For therapeutic treatment, administer the compounds after the LPS challenge (e.g., 30 minutes to 2 hours post-LPS).

    • Include a control group that receives only the vehicle (saline) instead of the test compounds.

  • Monitoring and Endpoint:

    • Monitor the mice for survival at regular intervals (e.g., every 6-12 hours) for a period of up to 7 days.

    • Record the time of death for each animal.

    • At the end of the observation period, euthanize any surviving animals.

    • Survival data can be plotted as Kaplan-Meier survival curves and analyzed using the log-rank test to determine statistical significance between groups.

    • In some studies, blood samples may be collected at specific time points to measure cytokine levels.

Mandatory Visualization

LPS-Induced TLR4 Signaling Pathway

LPS_Signaling_Pathway cluster_cell Macrophage LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers LPS TLR4_MD2 TLR4 MD-2 CD14->TLR4_MD2 presents LPS MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (JNK, p38, ERK) TAK1->MAPKs NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to AP1 AP-1 MAPKs->AP1 activates AP1->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription

Caption: MyD88-dependent TLR4 signaling pathway initiated by LPS.

Experimental Workflow for Comparing LPS Neutralization

Experimental_Workflow start Start prep_reagents Prepare LPS, Peptides (this compound, Polymyxin B), and Controls start->prep_reagents in_vitro In Vitro Assays prep_reagents->in_vitro in_vivo In Vivo Model prep_reagents->in_vivo lal_assay LAL Assay in_vitro->lal_assay cytokine_assay Cytokine Release Assay (e.g., in PBMCs) in_vitro->cytokine_assay data_analysis Data Analysis lal_assay->data_analysis cytokine_assay->data_analysis endotoxemia_model Mouse Endotoxemia Model (LPS Challenge) in_vivo->endotoxemia_model endotoxemia_model->data_analysis compare_neutralization Compare LPS Neutralization (e.g., IC50) data_analysis->compare_neutralization compare_cytokines Compare Cytokine Inhibition (% reduction) data_analysis->compare_cytokines compare_survival Compare Survival Rates (Kaplan-Meier) data_analysis->compare_survival conclusion Conclusion on Comparative Efficacy compare_neutralization->conclusion compare_cytokines->conclusion compare_survival->conclusion

References

A Comparative Analysis of the Cytotoxicity of Pep19-2.5 and Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antimicrobial agents with high efficacy and low host cell toxicity is a critical area of research. This guide provides a comparative overview of the cytotoxicity of the synthetic antimicrobial peptide (AMP) Pep19-2.5 against other well-known AMPs, including its derivative Pep19-4LF, the natural peptide melittin (B549807), the human cathelicidin (B612621) LL-37, and the antibiotic Polymyxin (B74138) B. The data presented is compiled from various in vitro studies to aid in the evaluation of these peptides for therapeutic development.

Quantitative Cytotoxicity Data

The following tables summarize the cytotoxic and hemolytic activities of this compound and other AMPs against various mammalian cell lines. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

PeptideCell LineAssayConcentrationResultCitation
This compound Human Mononuclear Cells (hMNCs)MTT> 20 µg/mLIncreased cytotoxicity[1]
Human Mononuclear Cells (hMNCs)MTT100 µg/mLDramatic decrease in metabolic state[1]
Human Red Blood CellsHemolysisup to 100 µg/mL< 20% lysis[1]
Human Colon Adenocarcinoma (LS174T)Respiration Rate> 20 µg/mLToxic effects observed[1]
Peripheral Blood Mononuclear Cells (PBMCs)Respiration Rate> 50 µg/mLSignificant increase[1]
Primary Human KeratinocytesMTTNot specifiedLow cytotoxicity[2]
Primary Human FibroblastsMTTNot specifiedLow cytotoxicity[2]
HeLa, HaCaTAntiviral Assay116 nM (HeLa), 183 nM (HaCaT)IC50 for HPV16 PsV inhibition[3]
Pep19-4LF Primary Human KeratinocytesMTTNot specifiedLow cytotoxicity[2]
Primary Human FibroblastsMTTNot specifiedLow cytotoxicity[2]
Human Red Blood CellsHemolysis> 75 µg/mLLow hemolytic activity[4]
HEK 293, HepG2Cytotoxicity AssayMIC-relevant conc.No cytotoxic effects[4]
Melittin Human Red Blood Cells (2% suspension)Hemolysis16.28 ± 0.17 µg/mLHC50[5]
Immature Human Dendritic CellsCytotoxicity43.42 ± 0.86 µg/mLLC50 (24h)[5]
Mouse Peritoneal MacrophagesCytotoxicity5.73 µg/mLIC50[5]
Human Fibroblast CellsMTT6.45 µg/mLIC50[6][7]
Human Red Blood CellsHemolysis0.44 µg/mLHD50[6][7]
Osteosarcoma Cell LinesMTT1.5 - 2.5 µg/mLIC50[8]
LL-37 NIH-3T3 FibroblastsCytotoxicity< 75 µg/mL (GF-17), < 150 µg/mL (FK-16)No toxicity (for derivatives)[9][10][11]
Human Red Blood CellsHemolysis< 1% at 18.75 µg/mL (GF-17), < 1% at 75 µg/mL (FK-16)Low hemolytic activity (for derivatives)[9][10][11]
Polymyxin B K562 CellsCytotoxicity-~100-fold more toxic than its nonapeptide derivative[12]
Tumor Cell Lines (EL4, C1498)51Cr Release≥ 10-20 µg/mLCytotoxic[13]
Human Kidney Proximal Tubule (HK-2)Cell ViabilityNot specifiedUsed as a reference for cytotoxicity comparison[14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[15]

  • Peptide Treatment: Prepare serial dilutions of the antimicrobial peptides in culture medium and add them to the wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).[15][16]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[16][17] During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to a water-insoluble formazan (B1609692).[18]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540 nm or 595 nm.[16][17]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells (erythrocytes), a key indicator of its toxicity to mammalian cells.

  • Erythrocyte Preparation: Obtain fresh human red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and other components. Resuspend the washed erythrocytes in PBS to a final concentration (e.g., 0.5% or 1.25% v/v).[19]

  • Peptide Incubation: Add serial dilutions of the peptides to a 96-well plate. Add the erythrocyte suspension to each well.

  • Controls: Include a negative control (PBS, 0% hemolysis) and a positive control (e.g., 1% Triton X-100, 100% hemolysis).[19]

  • Incubation: Incubate the plate at 37°C for 1 hour.[19]

  • Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 414 nm.[19]

  • Data Analysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.

Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a cytosolic enzyme released from cells with damaged plasma membranes.

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the antimicrobial peptides.[20]

  • Controls: Include a spontaneous LDH release control (untreated cells) and a maximum LDH release control (cells treated with a lysis buffer).[21]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.[20]

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.[20]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[20] During this time, LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product.

  • Stop Reaction and Measurement: Add a stop solution and measure the absorbance at 490 nm.[20]

  • Data Analysis: The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Signaling Pathways and Mechanisms of Action

Experimental Workflow for Cytotoxicity Comparison

The following diagram illustrates a typical workflow for comparing the cytotoxicity of different antimicrobial peptides.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis P1 Antimicrobial Peptides (this compound, Pep19-4LF, etc.) A1 MTT Assay (Metabolic Activity) P1->A1 Treat with serial dilutions A2 Hemolysis Assay (Erythrocyte Lysis) P1->A2 Treat with serial dilutions A3 LDH Release Assay (Membrane Integrity) P1->A3 Treat with serial dilutions P2 Mammalian Cell Lines (e.g., hMNCs, Fibroblasts) P2->A1 Expose to peptides P2->A2 Expose to peptides P2->A3 Expose to peptides D1 Determine IC50/HC50/LC50 A1->D1 A2->D1 A3->D1 D2 Compare Dose-Response Curves D1->D2 D3 Statistical Analysis D2->D3 Conclusion Comparative Cytotoxicity Profile D3->Conclusion

Caption: Workflow for comparing antimicrobial peptide cytotoxicity.

Signaling Pathways Modulated by this compound

This compound exerts its effects not only through direct antimicrobial activity but also by modulating host immune responses. Two key pathways are the neutralization of bacterial ligands and the interaction with purinergic receptors.

1. Neutralization of LPS and LP Signaling

This compound can bind to and neutralize lipopolysaccharide (LPS) from Gram-negative bacteria and lipoproteins (LP) from Gram-positive bacteria. This prevents their interaction with Toll-like receptors (TLR4 and TLR2, respectively) on immune cells, thereby inhibiting the downstream inflammatory cascade.

G cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS / LP TLR TLR4 / TLR2 Receptor Complex LPS->TLR Binds to Pep19 This compound Pep19->LPS Neutralizes X Pep19->X Signaling Inflammatory Signaling Cascade (e.g., NF-κB) TLR->Signaling Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) Signaling->Cytokines X->TLR Inhibits binding

Caption: this compound neutralization of LPS/LP signaling.

2. Modulation of the P2X7 Receptor Pathway

This compound has been shown to modulate the activity of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and cell death.[3] This interaction can influence intracellular calcium levels and downstream signaling events.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Pep19 This compound P2X7 P2X7 Receptor Pep19->P2X7 Modulates Ca_influx Ca²⁺ Influx P2X7->Ca_influx Downstream Downstream Signaling (e.g., Kinase activation) Ca_influx->Downstream Response Cellular Response (e.g., Cytokine release, Cell migration) Downstream->Response

Caption: this compound modulation of the P2X7 receptor pathway.

References

Pep19-2.5 Efficacy in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive statistical analysis of data from preclinical efficacy studies of Pep19-2.5, a synthetic anti-lipopolysaccharide (LPS) peptide. The guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance against other alternatives, supported by experimental data.

This compound is a novel peptide designed to neutralize bacterial endotoxins, specifically lipopolysaccharide (LPS), a major trigger of sepsis and septic shock.[1] Its mechanism of action involves binding to and neutralizing LPS, thereby inhibiting the downstream inflammatory cascade mediated by Toll-like receptor 4 (TLR4).[2][3] This guide summarizes key quantitative data from various in vitro and in vivo studies, comparing the efficacy of this compound with the established antibiotic Polymyxin B and a derivative peptide, Pep19-4LF.

In Vitro Efficacy: LPS Neutralization and Cytokine Inhibition

This compound has demonstrated potent in vitro activity in neutralizing LPS and inhibiting the production of pro-inflammatory cytokines. The following tables summarize key findings from comparative studies.

Table 1: Comparative In Vitro LPS Neutralization and Cytokine Inhibition

ParameterThis compoundPep19-4LFPolymyxin BExperimental ConditionsSource
LPS Binding Affinity (Binding Constant) 2.8 x 10⁸ /molData not availableHigh affinityIsothermal Titration Calorimetry[2]
TNF-α Inhibition in human mononuclear cells Significant reductionSignificant reductionSignificant reductionLPS-stimulated cells[4]
IL-6 Inhibition in murine sepsis model plasma Significantly decreasedData not availableSignificantly decreasedCecal Ligation and Puncture (CLP) model[5]
IC50 for P2X4 Receptor Modulation 0.146 µMData not availableData not available1321N1 astrocytoma cells stably transfected with human P2X receptors[6]
IC50 for P2X7 Receptor Modulation 0.346 µMData not availableData not available1321N1 astrocytoma cells stably transfected with human P2X receptors[6]

Note: Direct comparison of potency should be made with caution due to variations in experimental setups across different studies.

In Vivo Efficacy: Sepsis Models

The protective effects of this compound have been evaluated in various animal models of sepsis and endotoxemia. These studies highlight its potential to improve survival and reduce systemic inflammation.

Table 2: Comparative In Vivo Efficacy in Murine Sepsis Models

ParameterThis compoundPep19-4LFPolymyxin BExperimental ConditionsSource
Survival Rate (Endotoxemia Model) Improved survivalData not availableImproved survivalMice challenged with lethal dose of LPS[7]
Survival Rate (Cardiac Arrest Model) 20% (7 out of 35) at 28 days13.5% (5 out of 37) at 28 daysData not availableMurine model of cardiac arrest and resuscitation[8]
Reduction of plasma IL-6 (CLP model) Significant reductionData not availableSignificant reduction24 hours post-CLP induction in mice[5]
Reduction of plasma TNF-α (Endotoxemia) Significant reductionData not availableData not availableMice challenged with LPS[7]
CD14 mRNA Expression in Lung Tissue (CLP model) Significantly decreasedData not availableNon-significant increase24 hours post-CLP induction in mice[5]

Note: Experimental conditions such as the dose of the peptide, the bacterial strain or LPS serotype used, and the animal model can significantly influence outcomes. The data presented is for comparative purposes and should be interpreted within the context of the specific studies cited.

Experimental Protocols

In Vitro Cytokine Inhibition Assay

Objective: To determine the ability of a test compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells stimulated with LPS.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a murine macrophage cell line (e.g., RAW264.7) are cultured in appropriate media.

  • Stimulation: Cells are pre-incubated with varying concentrations of the test compound (this compound, Polymyxin B, etc.) for a specified period (e.g., 30 minutes).

  • LPS Challenge: Lipopolysaccharide (from a specific bacterial strain, e.g., E. coli O111:B4) is added to the cell cultures at a concentration known to induce a robust cytokine response (e.g., 10 ng/mL).

  • Incubation: The cells are incubated for a defined period (e.g., 4-24 hours) to allow for cytokine production.

  • Cytokine Quantification: The concentration of the target cytokine in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for that cytokine.

  • Data Analysis: The percentage of cytokine inhibition by the test compound is calculated relative to the LPS-only control. IC50 values (the concentration of the compound that inhibits 50% of the cytokine production) can be determined from the dose-response curve.[7]

In Vivo Murine Model of Endotoxemia

Objective: To evaluate the protective effect of a test compound against a lethal dose of endotoxin (B1171834) in a mouse model.

Methodology:

  • Animals: Male or female mice of a specific strain (e.g., C57BL/6), aged 8-12 weeks, are used.

  • Endotoxin Challenge: Mice are injected intraperitoneally (i.p.) with a lethal dose of LPS (e.g., 15 mg/kg). The dose may be sensitized with D-galactosamine to increase susceptibility.[9][10]

  • Treatment: The test compound is administered at a specified dose and route (e.g., i.p. or intravenously) at a defined time point relative to the LPS challenge (e.g., 30 minutes before, simultaneously, or after).

  • Monitoring: The survival of the animals is monitored at regular intervals for a set period (e.g., 72 hours). Clinical signs of sepsis (e.g., piloerection, lethargy, huddling) are also recorded.

  • Cytokine Analysis (Optional): At a predetermined time point post-LPS challenge (e.g., 2 hours), a separate cohort of animals may be euthanized, and blood is collected to measure plasma cytokine levels using ELISA.

  • Data Analysis: Survival curves are generated and analyzed using the Kaplan-Meier method with a log-rank test to compare the survival rates between different treatment groups.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits Pep19_2_5 This compound Pep19_2_5->LPS neutralizes IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription

Caption: LPS/TLR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Immune Cell Culture (e.g., PBMCs, Macrophages) peptide_incubation Incubation with This compound / Alternatives cell_culture->peptide_incubation lps_challenge LPS Stimulation peptide_incubation->lps_challenge cytokine_assay Cytokine Measurement (ELISA) lps_challenge->cytokine_assay end Data Analysis & Comparison cytokine_assay->end animal_model Murine Sepsis Model (e.g., Endotoxemia, CLP) peptide_admin Administration of This compound / Alternatives animal_model->peptide_admin monitoring Survival and Clinical Score Monitoring peptide_admin->monitoring sample_collection Blood/Tissue Collection peptide_admin->sample_collection monitoring->end analysis Cytokine Analysis / Histology sample_collection->analysis analysis->end start Start cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

Caption: General experimental workflow for preclinical evaluation of this compound.

References

Evaluating the Off-Target Effects of Pep19-2.5 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical off-target effects of Pep19-2.5, a synthetic anti-lipopolysaccharide peptide, with other alternatives. The information presented is supported by experimental data from published studies to assist in the evaluation of its safety and specificity profile.

Executive Summary

This compound is a promising candidate for the treatment of severe bacterial infections and sepsis due to its potent neutralizing activity against bacterial toxins such as lipopolysaccharides (LPS) and lipoproteins (LP).[1][2][3] A critical aspect of its preclinical evaluation is the assessment of off-target effects to determine its therapeutic window and potential for adverse events. This guide summarizes key experimental data on the cytotoxicity, hemolytic activity, and in vivo toxicity of this compound, and compares it with other antimicrobial peptides like Polymyxin B and LL-37. The data indicates that this compound exhibits a favorable safety profile with low cytotoxicity and hemolytic activity at therapeutic concentrations.

Comparative Analysis of Off-Target Effects

The following tables summarize quantitative data on the off-target effects of this compound and its comparators from various preclinical studies.

Table 1: In Vitro Cytotoxicity
PeptideCell LineAssayIC50 / Toxic ConcentrationSource
This compound Human Mononuclear Cells (hMNCs)MTT>20 µg/mL[4]
Human Colon Adenocarcinoma CellsRespiration Rate>20 µg/mL[4]
Peripheral Blood Mononuclear Cells (PBMCs)Respiration Rate>50 µg/mL[4]
Polymyxin B VariousNot specifiedKnown to have higher cytotoxicity than this compound[5]
LL-37 VariousNot specifiedExhibits cytotoxic effects[6]
Table 2: Hemolytic Activity
PeptideSpeciesAssayHemolytic ConcentrationSource
This compound HumanHemolysis Assay<20% lysis at 100 µg/mL[4]
Polymyxin B Not specifiedNot specifiedKnown to have hemolytic activity
LL-37 HumanHemolysis AssayExhibits hemolytic activity[6]
Table 3: In Vivo Preclinical Safety
PeptideAnimal ModelAdministration RouteKey FindingsSource
This compound MouseIntravenousNo significant behavioral or physiological effects in Irwin test at therapeutic doses.[7]
RatIntravenousNo test item-related adverse effects in repeated dose toxicology studies.[4]
MouseNot specifiedNo skin sensitization potential in Local Lymph Node Assay (LLNA).[4]
Polymyxin B Not specifiedNot specifiedKnown nephrotoxicity and neurotoxicity limit its systemic use.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Toxin Neutralization

The primary mechanism of action of this compound involves the direct binding and neutralization of bacterial toxins like LPS and LP. This prevents their interaction with Toll-like receptors (TLRs) on immune cells, thereby inhibiting the downstream inflammatory signaling cascade that leads to the production of pro-inflammatory cytokines.

Pep19_2_5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS/LP LPS/LP TLR4/TLR2 TLR4/TLR2 LPS/LP->TLR4/TLR2 Binds to Neutralized Complex LPS/LP-Pep19-2.5 Complex This compound This compound This compound->LPS/LP Binds & Neutralizes Signaling Cascade MyD88/TRIF Signaling TLR4/TLR2->Signaling Cascade Neutralized Complex->TLR4/TLR2 Inhibits Binding NF-kB Activation NF-κB Activation Signaling Cascade->NF-kB Activation Cytokine Production Pro-inflammatory Cytokine Production (TNF-α, IL-6, etc.) NF-kB Activation->Cytokine Production

Caption: this compound neutralizes LPS/LP, preventing TLR activation.
Experimental Workflow for Evaluating Off-Target Effects

A general workflow for assessing the off-target effects of antimicrobial peptides in preclinical models is outlined below.

Experimental_Workflow cluster_1 In Vivo Evaluation Peptide Synthesis Peptide Synthesis & Purification In_Vitro_Assays In Vitro Off-Target Assays Peptide Synthesis->In_Vitro_Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) In_Vitro_Assays->Cytotoxicity Hemolysis Hemolysis Assay In_Vitro_Assays->Hemolysis hERG_Channel hERG Channel Assay In_Vitro_Assays->hERG_Channel In_Vivo_Studies In Vivo Preclinical Models In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis & Safety Profile Assessment Cytotoxicity->Data_Analysis Hemolysis->Data_Analysis hERG_Channel->Data_Analysis Toxicity_Models Acute & Repeated Dose Toxicity Studies In_Vivo_Studies->Toxicity_Models Sepsis_Models Sepsis Models (e.g., CLP, Endotoxemia) In_Vivo_Studies->Sepsis_Models Toxicity_Models->Data_Analysis Sepsis_Models->Data_Analysis

Caption: Workflow for preclinical off-target effect evaluation.

Experimental Protocols

Hemolysis Assay

This protocol is adapted from standard methods for assessing the hemolytic activity of peptides.[8][9]

Objective: To determine the concentration of a peptide that causes lysis of red blood cells (RBCs).

Materials:

  • Fresh human or rat red blood cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peptide stock solution

  • Triton X-100 (1% v/v in PBS) as a positive control

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare RBC Suspension:

    • Collect fresh blood in a tube containing an anticoagulant.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the RBCs.

    • Aspirate the supernatant and wash the RBC pellet three times with cold PBS.

    • Resuspend the washed RBCs in PBS to a final concentration of 4-5% (v/v).

  • Assay Setup:

    • Prepare serial dilutions of the peptide in PBS in a 96-well plate.

    • Add the RBC suspension to each well containing the peptide dilutions.

    • Include a negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100).

  • Incubation:

    • Incubate the plate at 37°C for 1 hour.

  • Measurement:

    • Centrifuge the plate at 1,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 414 nm or 540 nm (wavelength for hemoglobin release).

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.[10][11]

Objective: To determine the effect of a peptide on the metabolic activity of cultured cells as an indicator of cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa, or a relevant cell line for the intended therapeutic area)

  • Cell culture medium

  • Peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in cell culture medium.

    • Remove the old medium from the cells and add the peptide dilutions.

    • Include a vehicle control (medium only).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measurement:

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[12][13][14][15][16]

Objective: To evaluate the therapeutic efficacy and potential adverse effects of a peptide in a model of severe sepsis.

Materials:

  • Mice (specific strain, age, and sex as required by the study design)

  • Anesthetics

  • Surgical instruments

  • Suture material

  • Peptide formulation for injection

  • Saline or vehicle control

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Shave and disinfect the abdominal area.

  • Laparotomy:

    • Make a midline incision to expose the abdominal cavity.

    • Locate the cecum.

  • Cecal Ligation and Puncture:

    • Ligate the cecum below the ileocecal valve. The position of the ligature can be varied to modulate the severity of sepsis.

    • Puncture the ligated cecum once or twice with a needle of a specific gauge. A small amount of fecal matter can be extruded to ensure induction of peritonitis.

  • Closure:

    • Return the cecum to the abdominal cavity.

    • Close the abdominal wall and skin with sutures.

  • Fluid Resuscitation and Analgesia:

    • Administer subcutaneous fluids for resuscitation.

    • Provide appropriate postoperative analgesia.

  • Peptide Administration:

    • Administer the peptide or vehicle control at predetermined time points via the desired route (e.g., intravenous, intraperitoneal).

  • Monitoring:

    • Monitor the animals for signs of sepsis, including survival, body temperature, and clinical scores.

    • At specified time points, blood and tissue samples can be collected for analysis of bacterial load, cytokine levels, and organ damage markers.

Ethical Considerations: All animal experiments must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).

References

Cross-validation of Pep19-2.5's mechanism of action in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pep19-2.5 (also known as Aspidasept®) is a synthetic anti-lipopolysaccharide peptide (SALP) engineered to combat severe bacterial infections and the subsequent inflammatory cascade that can lead to sepsis.[1][2][3] Its primary therapeutic action is the neutralization of potent bacterial pathogenicity factors, including lipopolysaccharides (LPS) from Gram-negative bacteria and lipoproteins/peptides (LP) from Gram-positive bacteria.[1][4][5] By binding to these toxins, this compound effectively prevents the hyper-inflammatory response that characterizes systemic infections.

This guide provides a comparative analysis of this compound's performance across various cell lines, supported by experimental data. It contrasts its mechanism and efficacy with alternative anti-inflammatory agents and details the experimental protocols used for its validation, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Mechanism of Action: Toxin Neutralization and Signal Interruption

The core mechanism of this compound involves a direct binding and neutralization of bacterial toxins.[1][6] This action occurs extracellularly, preventing the toxins from engaging with their corresponding Pattern Recognition Receptors (PRRs) on the surface of immune cells, such as Toll-like receptor 4 (TLR4) for LPS and TLR2 for LP.[5][6] This interception blocks the initiation of downstream intracellular signaling cascades, primarily the NF-κB pathway, which is responsible for the transcription and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and IL-6.[1][7] Studies have also demonstrated that this compound can block intracellular endotoxin (B1171834) signaling, highlighting its broad anti-inflammatory function.[5][6][8]

G cluster_1 Immune Cell LPS LPS / LP TLR TLR4 / TLR2 (Receptor) LPS->TLR Binding Blocked NFkB NF-κB Pathway TLR->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Secretion Pep This compound Pep->LPS

Figure 1: this compound signaling pathway interception.

Performance Across Diverse Cell Lines

The efficacy and cytotoxicity of this compound have been evaluated in a variety of human cell lines. These studies confirm its potent anti-inflammatory activity at concentrations that are well-tolerated by host cells.

Cell Line/TypeExperimental ContextKey Finding / MetricReference
Human Mononuclear Cells LPS-induced TNF-α SecretionDose-dependent inhibition of TNF-α secretion. Significant reduction even when added 2.5 hours after LPS stimulation.[1][4]
Human Keratinocytes Wound Closure AssayAccelerated cell migration and wound closure via purinergic receptor activation.[6]
HeLa Cells HPV16 Pseudovirus InfectionPotent inhibition of viral infection with a half-maximal inhibitory concentration (IC50) of 116 nM.[9]
HaCaT Cells HPV16 Pseudovirus InfectionConcentration-dependent reduction of viral infection with an IC50 of 183 nM.[9]
HepG2, LS-174T, Jurkat, hPBMC Cytotoxicity AssessmentIrreversibly damaged at high concentrations (100 µg/ml), with cytotoxic effects appearing at concentrations above 20 µg/mL.[10][11]
Human Red Blood Cells Hemolysis AssayLess than 20% lysis observed even at high concentrations of 100 µg/mL.[10]

Comparative Analysis with Alternative Agents

This compound offers a distinct mechanism compared to traditional antibiotics and anti-inflammatory drugs. Its ability to neutralize the source of inflammation (bacterial toxins) rather than just suppressing the symptoms provides a significant advantage, particularly in synergistic applications.

Agent / TreatmentMechanism of ActionSpectrum of ActivityKey Comparison Points & Synergistic Effects
This compound Binds and neutralizes bacterial toxins (LPS, LP), preventing PRR activation.Broad anti-inflammatory action against Gram-negative and Gram-positive bacterial toxins.[3][5]Directly targets the trigger of inflammation. Acts synergistically with antibiotics by neutralizing toxins released from dying bacteria, preventing antibiotic-induced endotoxemia.[1][6][12]
Polymyxin B Binds to the lipid A portion of LPS, disrupting the bacterial outer membrane.Primarily active against Gram-negative bacteria.Considered a "gold standard" for LPS neutralization. This compound shows similar LPS neutralizing ability but has a broader activity against Gram-positive toxins and a better safety profile.[5][11]
Antibiotics (e.g., Ceftriaxone) Inhibit bacterial growth or cause bacterial cell death through various mechanisms (e.g., inhibiting cell wall synthesis).Specific to bacterial targets; can be broad or narrow-spectrum.Kill bacteria but can cause a massive release of toxins, worsening inflammation.[1][6] The combination of this compound and antibiotics leads to both bacterial clearance and inflammation control.[12]
NSAIDs (e.g., Ibuprofen) Inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins.General anti-inflammatory, analgesic, and antipyretic.Targets a different pro-inflammatory pathway (COX) than this compound (TLR4).[13] Combined administration shows a synergistic effect, significantly reducing cytokine levels and increasing survival in animal models of sepsis.[4][13][14]

Experimental Protocols

Validation of this compound's activity relies on standardized in vitro and in vivo assays. Below are methodologies for key experiments cited in the literature.

LPS-Induced Cytokine Secretion Assay in Human Mononuclear Cells

This assay quantifies the ability of this compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with LPS.

  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^5 cells/well in a suitable culture medium (e.g., RPMI 1640).

  • Treatment:

    • Cells are pre-incubated with varying concentrations of this compound for 30 minutes.

    • LPS (from E. coli or S. minnesota) is added at a final concentration of 1-10 ng/mL to stimulate the cells.

    • Control groups include cells with medium only, cells with LPS only, and cells with this compound only.

  • Incubation: Plates are incubated for 4-24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Quantification: The supernatant is collected, and the concentration of TNF-α is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

G cluster_workflow Experimental Workflow: Cytokine Secretion Assay start Isolate Human Mononuclear Cells seed Seed Cells into 96-well Plate start->seed treat Add this compound (Test) and LPS (Stimulant) seed->treat incubate Incubate for 4-24 hours at 37°C treat->incubate collect Collect Supernatant incubate->collect measure Measure TNF-α levels using ELISA collect->measure end Analyze Data measure->end

Figure 2: Workflow for a typical cytokine secretion assay.
Cytotoxicity (MTT) Assay

This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and cytotoxicity.

  • Cell Seeding: Adherent cell lines (e.g., HepG2, HeLa) are seeded in 96-well plates and allowed to attach overnight. Suspension cells (e.g., Jurkat) are seeded immediately before the experiment.

  • Treatment: The culture medium is replaced with a fresh medium containing serial dilutions of this compound. A control group receives medium with the vehicle only.

  • Incubation: Cells are incubated with the peptide for 24-72 hours at 37°C.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read at approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

In Vivo Endotoxemia Mouse Model

This model is used to evaluate the protective effects of this compound against a lethal dose of LPS in a living organism.

  • Animals: Typically, C57BL/6 or BALB/c mice are used.

  • LPS Challenge: Mice are injected intraperitoneally (i.p.) with a lethal dose of LPS (e.g., from S. minnesota).

  • Treatment: this compound is administered, often simultaneously or shortly after the LPS challenge, via an i.p. or intravenous (i.v.) route. Control groups receive LPS only or a saline vehicle.

  • Monitoring: Animal survival is monitored over several days. In terminal studies, blood is collected at specific time points (e.g., 2 hours post-challenge) to measure plasma levels of TNF-α and other cytokines.[13]

The collective evidence from diverse cell lines and preclinical models validates the mechanism of action of this compound as a potent, broad-spectrum neutralizer of bacterial toxins. Its ability to inhibit the inflammatory cascade at its origin distinguishes it from conventional antibiotics and NSAIDs. The data strongly support its potential as a therapeutic agent for sepsis and other inflammatory conditions driven by bacterial infections, particularly due to its favorable safety profile at effective concentrations and its synergistic activity when combined with other drugs. Further cross-validation in specific disease-relevant cell models will continue to elucidate its full therapeutic potential.

References

Assessing the Immunogenicity of Synthetic Peptides: A Comparative Guide to Pep19-2.5 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of synthetic peptides as therapeutic agents represents a promising frontier in medicine, particularly in the management of inflammatory and infectious diseases. A critical aspect of their preclinical evaluation is the thorough assessment of their immunogenicity. This guide provides a comparative analysis of the synthetic peptide Pep19-2.5 against other immunomodulatory peptides, with a focus on experimental data and detailed methodologies to aid researchers in their evaluation of these compounds.

Executive Summary

This compound is a synthetic anti-lipopolysaccharide peptide (SALP) that has demonstrated significant anti-inflammatory properties. Its primary mechanism of action involves the neutralization of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria and lipoproteins (LP) from Gram-positive bacteria. This neutralization prevents the activation of Toll-like receptors (TLRs), specifically TLR4 and TLR2, thereby inhibiting the downstream signaling cascades that lead to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This guide compares the immunomodulatory profile of this compound with the well-characterized human cathelicidin (B612621) LL-37, another antimicrobial peptide with potent immunomodulatory functions.

Comparative Data on Immunomodulatory Activity

The following tables summarize the key immunomodulatory properties and activities of this compound and LL-37 based on available experimental data.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Release

PeptideCell TypeStimulantConcentration of PeptideInhibition of TNF-α Release (%)Reference
This compound Human Peripheral Blood Mononuclear Cells (PBMCs)LPS (10 ng/mL)1 µg/mL~80%[1]
This compound Human Peripheral Blood Mononuclear Cells (PBMCs)LPS (1 ng/mL)10 µg/mL>90%[1]
LL-37 Differentiated THP-1 cellsLPS (100 ng/mL)10 µg/mLSignificant reduction[2]

Table 2: In Vivo Efficacy in Murine Sepsis Models

PeptideSepsis ModelAdministration RouteDosageOutcomeReference
This compound Cecal Ligation and Puncture (CLP)Intravenous infusion2 mg/kg/daySignificant reduction in plasma IL-6, IL-10, and MCP-1; reduced CD14 mRNA expression in heart, lung, and spleen.[3]
LL-37 Cecal Ligation and Puncture (CLP)Intravenous administration1 mg/kgImproved survival, reduced bacterial load.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the immunogenicity of synthetic peptides.

Protocol 1: In Vitro Cytokine Release Assay (TNF-α ELISA)

Objective: To quantify the inhibition of LPS-induced TNF-α production in human PBMCs by synthetic peptides.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Synthetic peptides (this compound, LL-37)

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare stock solutions of the synthetic peptides in sterile, endotoxin-free water.

  • Add 50 µL of the peptide solutions at various concentrations to the wells.

  • Add 50 µL of LPS solution (final concentration of 10 ng/mL) to the wells. Include control wells with cells and LPS only, and cells with medium only.

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Centrifuge the plate at 400 x g for 10 minutes.

  • Collect the supernatants and measure the TNF-α concentration using a human TNF-α ELISA kit according to the manufacturer's instructions.

Protocol 2: In Vivo Murine Sepsis Model (Cecal Ligation and Puncture - CLP)

Objective: To evaluate the in vivo efficacy of synthetic peptides in a polymicrobial sepsis model.

Materials:

  • Male NMRI mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, sutures)

  • Synthetic peptides (this compound, LL-37) dissolved in sterile saline

  • Sterile saline solution

Procedure:

  • Anesthetize the mice using an appropriate anesthetic agent.

  • Make a 1-2 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum just below the ileocecal valve with a silk suture.

  • Puncture the ligated cecum twice with a 21-gauge needle.

  • Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.

  • Return the cecum to the abdominal cavity and close the incision in two layers.

  • Administer the synthetic peptide or vehicle (sterile saline) intravenously or intraperitoneally at the desired dosage immediately after surgery.

  • Monitor the animals for survival, clinical signs of sepsis (piloerection, lethargy, etc.), and body temperature at regular intervals.

  • At predetermined time points, collect blood samples for cytokine analysis and organ tissues for histological examination or gene expression analysis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the assessment of peptide immunogenicity.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers LPS to TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 activates Pep19_2_5 This compound Pep19_2_5->LPS neutralizes IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines induces transcription of

Caption: TLR4 signaling pathway and the inhibitory action of this compound.

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipoprotein Lipoprotein/ Lipopeptide TLR2_TLR1_6 TLR2/1 or TLR2/6 Lipoprotein->TLR2_TLR1_6 binds to MyD88 MyD88 TLR2_TLR1_6->MyD88 activates Pep19_2_5 This compound Pep19_2_5->Lipoprotein neutralizes IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB NF-κB TAK1->NFkB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines induces transcription of

Caption: TLR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment PBMC_Isolation Isolate Human PBMCs Cell_Culture Culture PBMCs with Peptide and Stimulant PBMC_Isolation->Cell_Culture Cytokine_Assay Cytokine Release Assay (e.g., TNF-α ELISA) Cell_Culture->Cytokine_Assay Lymphocyte_Activation Lymphocyte Activation Assay (e.g., Proliferation) Cell_Culture->Lymphocyte_Activation Sepsis_Model Induce Sepsis in Mice (e.g., CLP Model) Peptide_Admin Administer Peptide or Vehicle Sepsis_Model->Peptide_Admin Monitoring Monitor Survival and Clinical Signs Peptide_Admin->Monitoring Analysis Analyze Cytokines, Bacterial Load, Histology Monitoring->Analysis

Caption: Experimental workflow for assessing peptide immunogenicity.

Conclusion

The assessment of immunogenicity is a cornerstone in the development of synthetic peptides for therapeutic use. This compound demonstrates a favorable immunomodulatory profile by effectively neutralizing key bacterial PAMPs and consequently dampening the pro-inflammatory response. Comparative analysis with other immunomodulatory peptides like LL-37 provides a valuable context for its potential therapeutic applications. The provided experimental protocols and workflow diagrams offer a framework for researchers to conduct their own rigorous evaluations of novel synthetic peptides. Further head-to-head comparative studies under standardized conditions will be invaluable in delineating the precise therapeutic window and potential of these promising molecules.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Pep19-2.5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of laboratory materials like the synthetic antitoxin peptide Pep19-2.5 are paramount for ensuring a safe and compliant work environment. This guide provides a comprehensive framework for the proper disposal of this compound, drawing from general best practices for peptide-based compounds and chemical waste management.

Immediate Safety and Handling:

Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols.[1][2] When handling this compound, especially in its lyophilized powder form, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential.[3][4] Work should be conducted in a designated area, such as a chemical fume hood or biosafety cabinet, to avoid inhalation of aerosols.[3]

Core Disposal Principles

The primary guideline for the disposal of any research chemical is to adhere to local, state, and federal regulations.[1] Most research peptides are disposed of as chemical waste and should never be discarded in regular trash or poured down the drain unless explicitly permitted after a validated inactivation procedure.[1][2][5]

Waste Segregation and Storage:

Proper segregation and storage of this compound waste are critical to prevent accidental exposure and environmental contamination.

  • Waste Containers: Use designated, leak-proof, and chemically compatible containers for all this compound waste.[6] Containers should be kept closed except when adding waste.[7][8]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent (if in solution), concentration, and the accumulation start date.[8][9]

  • Satellite Accumulation Area: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7] This area should be secure and regularly inspected for any leaks.[6][7]

Step-by-Step Disposal Procedures

The following protocols outline the recommended steps for disposing of liquid and solid waste containing this compound.

Disposal of Liquid Waste (this compound Solutions)

Liquid waste, including unused or expired solutions and rinsate from cleaning contaminated glassware, requires chemical inactivation before final disposal.

Experimental Protocol for Chemical Inactivation:

  • Select an Inactivation Reagent: A common and effective method for peptide degradation is the use of a strong oxidizing agent like sodium hypochlorite (B82951) (bleach).[9][10] A 10% bleach solution is often recommended.[9]

  • Inactivation Procedure:

    • In a designated chemical fume hood, carefully add the liquid this compound waste to the 10% bleach solution. A common ratio is 1 part peptide waste to 10 parts inactivation solution.[10]

    • Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[10]

  • Neutralization (if required): After inactivation, check the pH of the solution. If required by your local wastewater regulations, neutralize the solution to a pH between 5.5 and 9.0.[10]

  • Final Disposal:

    • Crucially, consult your institution's EHS office before any drain disposal. [5][10]

    • If not permissible for drain disposal, the inactivated and neutralized solution must be collected in a properly labeled hazardous waste container for pickup by your institution's certified hazardous waste management service.[1]

Disposal of Solid Waste

Solid waste contaminated with this compound includes items such as:

  • Empty vials

  • Pipette tips

  • Gloves and other contaminated PPE

  • Absorbent material from spills

Procedure for Solid Waste Disposal:

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[1][10]

  • Decontamination (for heavily contaminated items): For items like glassware, decontamination can be achieved by soaking in an enzymatic detergent solution (e.g., 1% m/v) or a 10% bleach solution for at least 30 minutes.[9][10][11] The liquid from this decontamination process should then be managed as liquid hazardous waste.[9]

  • Final Disposal: The sealed container with the contaminated solid waste should be stored in the designated hazardous waste accumulation area to be collected by a licensed hazardous waste contractor.[10]

Data Presentation: Chemical Decontamination Methods

The following table summarizes key quantitative parameters for common chemical decontamination methods applicable to peptide waste.

Decontamination ReagentRecommended ConcentrationMinimum Contact TimeKey Considerations
Sodium Hypochlorite (Bleach) 10% solution (for a final concentration of 0.5-1.0%)[10]30-60 minutes[10]Highly effective but may be corrosive. Neutralization may be required before disposal.
Sodium Hydroxide (NaOH) 1 M solution[10]Minimum 30 minutes[10]Highly effective but requires a neutralization step before disposal.
Hydrochloric Acid (HCl) 1 M solution[10]Minimum 30 minutes[10]Highly effective but requires a neutralization step before disposal.
Enzymatic Detergent Typically a 1% (m/v) solution[11]Varies by product; follow manufacturer's instructions.Good for cleaning labware; may require subsequent disinfection.[10][11]

Mandatory Visualizations

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Vials, PPE, Tips) waste_type->solid_waste Solid inactivate Chemically Inactivate (e.g., 10% Bleach) liquid_waste->inactivate collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid neutralize Neutralize to pH 5.5 - 9.0 (if required) inactivate->neutralize ehs_consult Consult EHS for Drain Disposal Approval neutralize->ehs_consult drain_disposal Drain Disposal with Copious Water ehs_consult->drain_disposal Approved collect_liquid Collect in Labeled Hazardous Waste Container ehs_consult->collect_liquid Not Approved end End: Proper Disposal Complete drain_disposal->end ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup ehs_pickup->end

Caption: this compound Waste Disposal Decision Workflow.

References

Personal protective equipment for handling Pep19-2.5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like Pep19-2.5 is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While the specific chemical, physical, and toxicological properties of this product have not been thoroughly investigated, it is recommended to exercise due care.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.

PPE Category Item Specifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[2] Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[3]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used.[1] Consider double-gloving for added protection, especially when handling concentrated solutions.[3]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][4]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[1][3]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[3]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.[1]

Receiving and Storage:

  • Initial Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Conditions: For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed, light-protective, and desiccated container.[5][6]

  • Equilibration: Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[2][3]

Step-by-Step Handling Procedure:

  • Preparation: Ensure the designated work area, such as a chemical fume hood or a biosafety cabinet, is clean and uncluttered.[7]

  • Don PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and gloves.[1]

  • Weighing: When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[1] Use a fume hood or biosafety cabinet to prevent inhalation.[7]

  • Reconstitution: If preparing a solution, add the solvent slowly and cap the container securely before mixing.[1] For peptides with solubility challenges, it may be necessary to try a series of solvents, starting with sterile distilled water or dilute acetic acid.[5]

  • Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[1] Wash hands thoroughly with soap and water.[8]

Disposal Plan

All waste containing this compound should be treated as chemical waste.[3]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect all materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, in a designated, clearly labeled hazardous waste container.[2][7]

  • Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste and should be placed in a clearly labeled waste container for chemical waste.[1][2]

  • Container Sealing: Securely seal the waste container to prevent any leakage.[1]

  • Institutional Protocols: Follow your institution's environmental health and safety (EH&S) department protocols for the regular pickup and compliant disposal of hazardous waste.[7] Never dispose of peptides in regular trash or pour solutions down the drain.[7]

Experimental Workflow: Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Clean Workspace don_ppe 2. Don Required PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh 3. Weigh Lyophilized Powder (In Fume Hood) don_ppe->weigh Proceed to Handling reconstitute 4. Reconstitute Peptide weigh->reconstitute clean_surfaces 5. Clean & Disinfect Workspace reconstitute->clean_surfaces Proceed to Cleanup remove_ppe 6. Remove PPE clean_surfaces->remove_ppe segregate_waste 7. Segregate Contaminated Waste remove_ppe->segregate_waste Proceed to Disposal dispose 8. Dispose via Institutional Protocol segregate_waste->dispose

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。